molecular formula C9H10ClNO2 B1362469 N-(3-Chloro-4-methoxyphenyl)acetamide CAS No. 7073-42-9

N-(3-Chloro-4-methoxyphenyl)acetamide

Cat. No.: B1362469
CAS No.: 7073-42-9
M. Wt: 199.63 g/mol
InChI Key: WNOVNNUWOUKIOL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-Chloro-4-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-Chloro-4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chloro-4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-7-3-4-9(13-2)8(10)5-7/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOVNNUWOUKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220985
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-42-9
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-chloro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-4'-METHOXYACETANILIDE
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Foundational & Exploratory

"N-(3-Chloro-4-methoxyphenyl)acetamide" synthesis and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-Chloro-4-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

Introduction: A Key Intermediate in Synthetic Chemistry

N-(3-Chloro-4-methoxyphenyl)acetamide is an aromatic amide that serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a substituted phenyl ring, makes it a valuable intermediate in the development of pharmaceutical and agrochemical compounds.[1] The presence of chloro, methoxy, and acetamido functional groups provides multiple reaction sites for further chemical transformations. This guide offers a comprehensive overview of its synthesis, properties, and handling, providing researchers with the necessary technical details to effectively utilize this compound in their work. The strategic placement of substituents on the aromatic ring is a common motif in medicinal chemistry, often employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Core Synthesis: Acylation of 3-Chloro-4-methoxyaniline

The most direct and widely employed method for synthesizing N-(3-Chloro-4-methoxyphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 3-chloro-4-methoxyaniline.[2] This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent.

Reaction Mechanism and Reagent Rationale

The acetylation is typically carried out using either acetic anhydride or acetyl chloride.

  • Acetic Anhydride: This reagent is often preferred due to its moderate reactivity and the fact that the reaction co-product is acetic acid, which is less corrosive than the hydrogen chloride produced when using acetyl chloride. The reaction is often performed in an aqueous medium or a suitable solvent like acetic acid.[3]

  • Acetyl Chloride: While highly effective and reactive, its reaction with amines is vigorous and produces HCl. This requires the use of a base (like pyridine or sodium acetate) to neutralize the acid, which can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

The choice between these reagents often depends on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and cost considerations. For this guide, we will focus on a robust protocol using acetic anhydride. The addition of a base like sodium acetate is crucial; it acts as a buffer, neutralizing the acidic byproduct and ensuring the aniline's nitrogen remains a potent nucleophile.[4]

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Materials and Equipment
  • Reactants: 3-Chloro-4-methoxyaniline, Acetic Anhydride, Sodium Acetate, Hydrochloric Acid (concentrated).

  • Solvents: Deionized Water, Ethanol.

  • Equipment: 250 mL Erlenmeyer flask, magnetic stirrer and stir bar, ice bath, Buchner funnel, vacuum flask, filter paper, recrystallization dish, melting point apparatus.

Step-by-Step Synthesis Procedure
  • Dissolution of Amine: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 3-chloro-4-methoxyaniline in 150 mL of water and 4.5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. The HCl ensures the aniline, which is sparingly soluble in water, dissolves by forming the soluble hydrochloride salt.[4]

  • Preparation of Reagent Solutions:

    • In a separate beaker, measure 6.0 mL of acetic anhydride.

    • In another beaker, prepare a solution of 5.5 g of sodium acetate in 30 mL of water.

  • Acetylation Reaction: To the stirred solution of the amine hydrochloride, add the 6.0 mL of acetic anhydride in one portion. Immediately follow this by adding the sodium acetate solution.

  • Precipitation and Isolation: A white precipitate of N-(3-Chloro-4-methoxyphenyl)acetamide should form rapidly. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any unreacted salts and impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture to yield the purified product as colorless crystals.[1]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Determine the melting point and characterize using spectroscopic methods (NMR, IR, MS).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Purification Reactant 3-Chloro-4-methoxyaniline + HCl (aq) Reaction Acetylation in Aqueous Medium Reactant->Reaction Reagent1 Acetic Anhydride Reagent1->Reaction Reagent2 Sodium Acetate (aq) Reagent2->Reaction Workup Ice Bath Cooling & Vacuum Filtration Reaction->Workup Precipitation Purification Recrystallization (Ethanol/Water) Workup->Purification Crude Product Product Pure N-(3-Chloro-4-methoxyphenyl)acetamide Purification->Product Purified Crystals

Caption: Workflow for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Physicochemical and Spectroscopic Properties

The identity and purity of the synthesized compound are confirmed through analysis of its physical and spectral properties.

Physicochemical Data
PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[5][6]
Molecular Weight 199.64 g/mol [5]
Appearance Colorless to beige solid[7]
SMILES CC(=O)NC1=CC(=C(C=C1)OC)Cl[6]
InChIKey WNOVNNUWOUKIOL-UHFFFAOYSA-N[5][6]
LogP (predicted) 1.8[5][6]
Spectroscopic Profile
  • ¹H NMR (DMSO-d₆):

    • ~10.0-10.3 ppm (s, 1H): Amide N-H proton.

    • ~7.5-7.8 ppm (m, 2H): Aromatic protons ortho and meta to the acetamido group.

    • ~7.0-7.2 ppm (d, 1H): Aromatic proton ortho to the methoxy group.

    • ~3.8 ppm (s, 3H): Methoxy (O-CH₃) protons.

    • ~2.1 ppm (s, 3H): Acetyl (CO-CH₃) protons.

  • ¹³C NMR (DMSO-d₆):

    • ~168-169 ppm: Carbonyl carbon (C=O).

    • ~150-155 ppm: Aromatic carbon attached to the methoxy group.

    • ~130-135 ppm: Aromatic carbon attached to the nitrogen.

    • ~115-125 ppm: Aromatic carbons, including the carbon attached to chlorine.

    • ~56 ppm: Methoxy carbon (-OCH₃).

    • ~24 ppm: Acetyl methyl carbon (-CH₃).

  • FT-IR (ATR, cm⁻¹):

    • ~3300 cm⁻¹: N-H stretching of the amide.

    • ~1660-1670 cm⁻¹: C=O stretching (Amide I band).

    • ~1540 cm⁻¹: N-H bending (Amide II band).

    • ~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

    • ~1030 cm⁻¹: Symmetric C-O-C stretching.

    • ~800-850 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (ESI-MS):

    • Calculated m/z for [M+H]⁺: 200.0473 for C₉H₁₁ClNO₂⁺.[6] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak.

Applications in Research and Development

N-arylacetamides are established intermediates in organic synthesis.[1] N-(3-Chloro-4-methoxyphenyl)acetamide is particularly useful as:

  • A Precursor for Heterocyclic Synthesis: The amide functionality can be used to direct further reactions or can participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in pharmaceuticals.

  • A Building Block in Drug Discovery: The substituted phenyl ring is a common feature in many biologically active molecules. This compound provides a ready-made scaffold that can be further modified at several positions to explore structure-activity relationships (SAR).

  • A Reference Standard: In the context of pharmaceutical manufacturing, related chlorinated acetanilides are considered potential process impurities or degradation products that require monitoring.[8][9] For instance, N-(3-chloro-4-hydroxyphenyl)acetamide is a known impurity of acetaminophen.[8]

Safety and Handling

As a chemical intermediate, proper handling of N-(3-Chloro-4-methoxyphenyl)acetamide is essential. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for safe laboratory practices.

  • General Hazards: Similar chloro-acetanilide compounds are classified as harmful if swallowed and may cause skin and eye irritation.[10] Avoid breathing dust.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[11]

    • Hand Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[11]

    • Skin and Body Protection: Wear a laboratory coat.

  • Handling and Storage:

    • Work in a well-ventilated area, preferably under a chemical fume hood.[10]

    • Minimize dust generation and accumulation.[11]

    • Store in a tightly closed container in a cool, dry place away from incompatible materials.[7][10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not let the product enter drains.

References

  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

  • N-(3-chloro-4-methoxyphenyl)acetamide. Stenutz. Available from: [Link]

  • Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. The Royal Society of Chemistry. Available from: [Link]

  • N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide. Chemspace. Available from: [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available from: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • N-(3-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. PubChemLite. Available from: [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCr Journals. Available from: [Link]

  • N-[4-({[(3-chloro-4-methoxybenzyl)oxy]amino}sulfonyl)phenyl]acetamide - 1H NMR Spectrum. SpectraBase. Available from: [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Available from: [Link]

  • N-(3-Chloro-4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Figure S4. 1 H NMR, MS and IR spectra for compound 3i. ResearchGate. Available from: [Link]

  • N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). PubChemLite. Available from: [Link]

  • (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. Available from: [Link]

  • 3-Chloro-4-methoxyaniline. PubChem. Available from: [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available from: [Link]

  • CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method. Google Patents.

Sources

"N-(3-Chloro-4-methoxyphenyl)acetamide" CAS number 7073-42-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Chloro-4-methoxyphenyl)acetamide (CAS: 7073-42-9)

Introduction

N-(3-Chloro-4-methoxyphenyl)acetamide, identified by CAS number 7073-42-9, is a substituted acetanilide that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its molecular architecture, featuring a chlorinated and methoxylated phenyl ring attached to an acetamide group, makes it a versatile building block for the construction of more complex molecules.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its synthesis, properties, applications, and handling protocols, grounded in established scientific principles.

Physicochemical Properties and Characterization

The utility of N-(3-Chloro-4-methoxyphenyl)acetamide in a laboratory setting is defined by its specific chemical and physical properties. A summary of its key identifiers and characteristics is presented below.

Table 1: Core Properties of N-(3-Chloro-4-methoxyphenyl)acetamide

PropertyValueSource(s)
CAS Number 7073-42-9[1][4][5]
IUPAC Name N-(3-chloro-4-methoxyphenyl)acetamide[1][4]
Molecular Formula C₉H₁₀ClNO₂[4]
Molecular Weight 199.64 g/mol [4]
Synonyms 3-Chloro-4-Methoxyacetanilide[5][6]
Physical Form Solid
LogP (Octanol/Water) 1.81[4]
Analytical Profile

While public spectral data for this specific compound is not abundant, its structure allows for the prediction of key analytical signatures essential for its identification and quality control. Commercial suppliers confirm that characterization is typically performed using methods such as LCMS, GCMS, HPLC, NMR, and FTIR upon request.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons (a singlet around 3.8-4.0 ppm), the acetyl methyl protons (a singlet around 2.1-2.3 ppm), and a broad singlet for the amide N-H proton. The aromatic region will display a splitting pattern dictated by the substitution on the phenyl ring.

  • ¹³C NMR: The carbon NMR would reveal signals for the two methyl carbons, the aromatic carbons (with the carbon attached to the methoxy group being the most downfield), and the amide carbonyl carbon (typically around 168-172 ppm).

  • FTIR (Infrared Spectroscopy): The IR spectrum should exhibit a strong absorption band for the amide C=O stretch (typically 1660-1690 cm⁻¹), an N-H stretching band (around 3250-3350 cm⁻¹), C-O stretching for the methoxy group, and C-Cl stretching bands.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Synthesis and Mechanism

The most direct and common method for preparing N-(3-Chloro-4-methoxyphenyl)acetamide is through the acetylation of its corresponding aniline precursor, 3-Chloro-4-methoxyaniline (CAS: 5345-54-0).[6] This reaction is a cornerstone of organic synthesis, valued for its reliability and high yield.

Core Synthesis Pathway

The reaction involves the nucleophilic attack of the amine group of 3-Chloro-4-methoxyaniline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

Synthesis_Pathway Reactant1 3-Chloro-4-methoxyaniline Reaction_Node Reactant1->Reaction_Node Reactant2 Acetic Anhydride Reactant2->Reaction_Node Product N-(3-Chloro-4-methoxyphenyl)acetamide Reaction_Node->Product  Sodium Acetate / Acetic Acid   Application_Workflow Start N-(3-Chloro-4-methoxyphenyl)acetamide (Building Block) Step1 Multi-Step Synthesis (e.g., Coupling, Cyclization) Start->Step1 Product Complex Target Molecules Step1->Product End Biological Screening (e.g., Anticancer, Antimicrobial Assays) Product->End

Caption: Workflow illustrating the use of the title compound in drug discovery.

Relevance in Impurity Analysis

In the context of drug development, understanding potential impurities is critical. While not a direct impurity in acetaminophen, the structurally related compound N-(3-chloro-4-hydroxyphenyl)acetamide is a known impurity that can arise during certain synthesis routes of the widely used analgesic. [7][8]Therefore, N-(3-Chloro-4-methoxyphenyl)acetamide serves as an important reference standard and starting material for toxicological studies and the development of analytical methods to detect and quantify such chloro-acetanilide impurities in pharmaceutical products.

Safety, Handling, and Storage

Proper handling of N-(3-Chloro-4-methoxyphenyl)acetamide is essential to ensure laboratory safety. The following information is based on data from structurally similar compounds. [9] Table 2: Hazard Identification

Hazard TypeInformation
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Hazard Class Acute Toxicity 4 (Oral)
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or glasses.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used. * Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [10]

First Aid Measures
  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. [10]* If on Skin: Remove contaminated clothing. Rinse skin with plenty of water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. [11]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. [12]

Conclusion

N-(3-Chloro-4-methoxyphenyl)acetamide is a chemical compound of significant utility, primarily serving as a foundational intermediate in synthetic organic chemistry. Its well-defined properties and straightforward synthesis make it an accessible and valuable resource for researchers. Its application extends from being a building block for novel, biologically active compounds in drug discovery pipelines to acting as a critical reference material in the analytical chemistry of pharmaceutical impurities. Adherence to proper safety and handling protocols is paramount to harnessing its full potential in a research and development setting.

References

  • Vertex AI Search. N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide.
  • Guidechem. n-(3-chloro-4-methoxy-phenyl)-2-cyano-acetamide.
  • ChemicalBook. 2-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE synthesis.
  • Benchchem. N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.
  • SynHet. N-(3-Chloro-4-methoxyphenyl)acetamide.
  • ECHEMI. 51259-26-8, N-[(3-chloro-4-methoxyphenyl)methoxy]acetamide Formula.
  • Stenutz. N-(3-chloro-4-methoxyphenyl)acetamide.
  • MilliporeSigma. SAFETY DATA SHEET (4'-methoxyacetophenone).
  • HANGZHOU LEAP CHEM CO.,LTD. Buy 3-Chloro-4-Methoxyacetanilide from HANGZHOU LEAP CHEM...
  • Chemspace. N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide.
  • ECHA. chemical label N-(3-CHLORO-4-METHOXYPHENYL)-2-(3-METHOXYPHENOXY)ACETAMIDE.
  • Santa Cruz Biotechnology. N-(3-Chloro-4-methoxy-phenyl)-2-(4-formyl-2-methoxy-phenoxy)-acetamide.
  • Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.
  • Thermo Fisher Scientific. SAFETY DATA SHEET (3'-Chloro-4'-methoxyacetophenone).
  • Thermo Fisher Scientific. SAFETY DATA SHEET (Acetamide, N-(4-methoxyphenyl)-).
  • Cayman Chemical. Safety Data Sheet (2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide).
  • Aaron Chemicals. Safety Data Sheet (N-(3-Chloro-4-methoxyphenyl)acetamide).
  • ECHEMI. 5345-54-0 3-Chloro-4-methoxyaniline C7H8ClNO, Formula,NMR...
  • Moshang Chemical. N-(3-氯-4-羟苯基)乙酰苯胺.
  • NIH National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide.
  • NIH National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Sigma-Aldrich. 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide.
  • IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • SpectraBase. N-[4-({[(3-chloro-4-methoxybenzyl)oxy]amino}sulfonyl)phenyl]acetamide.
  • Chem-Space. N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide.
  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
  • NIH National Center for Biotechnology Information. N-(4-Methoxy-3-nitrophenyl)acetamide.
  • Sigma-Aldrich. 3-Chloro-4-methoxyaniline.
  • NIH National Center for Biotechnology Information. 3-Chloro-4-methoxyaniline.
  • NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-.
  • Ivy Fine Chemicals. 3-Chloro-4-methoxyaniline / 3-Chloro-p-anisidine [CAS: 5345-54-0].
  • ResearchGate. (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide.
  • Sigma-Aldrich. 3-Chloro-4-methoxyaniline 97%.
  • Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment).

Sources

"N-(3-Chloro-4-methoxyphenyl)acetamide" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3-Chloro-4-methoxyphenyl)acetamide

Executive Summary: This guide provides a comprehensive technical overview of N-(3-Chloro-4-methoxyphenyl)acetamide, a key chemical intermediate. Tailored for researchers, scientists, and drug development professionals, this document details the compound's fundamental physicochemical properties, a validated synthesis protocol, and its significance within the broader context of pharmaceutical development, particularly concerning impurity analysis and organic synthesis.

Introduction

N-(3-Chloro-4-methoxyphenyl)acetamide, also known as 3'-Chloro-4'-methoxyacetanilide, is an aromatic amide that serves as a valuable building block in organic synthesis. The structure, featuring a substituted phenyl ring, makes it a precursor for more complex molecules. Its relevance for drug development professionals often stems from its classification as a potential process-related impurity or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Understanding the properties, synthesis, and characterization of such compounds is critical for ensuring the purity, safety, and efficacy of drug products. For instance, related chlorinated acetanilide derivatives have been identified as impurities in widely used drugs like acetaminophen, arising from specific synthesis routes or degradation pathways.[1][2] This guide offers a detailed examination of N-(3-Chloro-4-methoxyphenyl)acetamide, providing foundational knowledge for its synthesis, analysis, and application.

Core Physicochemical Properties

The fundamental properties of a compound are the cornerstone of its application in research and development. These parameters are essential for reaction stoichiometry, analytical method development, and purity assessment. The key identifiers and properties for N-(3-Chloro-4-methoxyphenyl)acetamide are summarized below.

PropertyValueSource
Chemical Formula C₉H₁₀ClNO₂[3][4][5]
Molecular Weight 199.64 g/mol [3]
Monoisotopic Mass 199.04001 Da[5]
CAS Number 7073-42-9[3]
IUPAC Name N-(3-chloro-4-methoxyphenyl)acetamide[3]
Physical Form Solid
Melting Point 96 - 97 °C

Synthesis and Purification Workflow

The most direct and common method for synthesizing N-arylacetamides is the N-acylation of the corresponding aniline derivative.[6] In this case, N-(3-Chloro-4-methoxyphenyl)acetamide is synthesized via the reaction of 3-Chloro-4-methoxyaniline with an acetylating agent, such as acetyl chloride or acetic anhydride.

Synthesis Rationale

The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-Chloro-4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. When using acetyl chloride, this reaction produces hydrochloric acid (HCl) as a byproduct. The inclusion of a mild base (e.g., potassium carbonate or triethylamine) is crucial to neutralize this acid, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion. Dichloromethane (DCM) or a similar aprotic solvent is typically chosen as the reaction medium due to its inertness and ability to dissolve the reactants.

Experimental Protocol: N-acylation of 3-Chloro-4-methoxyaniline
  • Preparation : To a round-bottom flask, add 3-Chloro-4-methoxyaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).

  • Base Addition : Add a non-nucleophilic base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature until the base is well-dispersed.

  • Cooling : Place the flask in an ice bath and cool the reaction mixture to 0 °C. This is a critical step to control the exothermic nature of the acylation reaction.

  • Acetyl Chloride Addition : Add acetyl chloride (1.1 eq) dropwise to the cooled, stirring mixture. The slow addition prevents a rapid temperature increase and minimizes side reactions.

  • Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[7]

  • Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization : The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a pure solid.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_final 4. Final Product Reactants 3-Chloro-4-methoxyaniline + Anhydrous DCM + Base (Et3N) Cooling Cool to 0 °C Reactants->Cooling Stir Addition Dropwise addition of Acetyl Chloride Cooling->Addition Maintain temp. Stirring Stir at RT (4-6h) Monitor by TLC Addition->Stirring Quench Quench with H₂O Stirring->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Product Pure N-(3-Chloro-4- methoxyphenyl)acetamide Recrystallize->Product

Caption: Workflow for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Spectroscopic and Analytical Characterization

To confirm the identity and assess the purity of the synthesized N-(3-Chloro-4-methoxyphenyl)acetamide, a suite of analytical techniques is employed. These methods provide a structural fingerprint of the molecule.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : This technique provides information on the number and chemical environment of protons. The spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group (a singlet around 3.8-3.9 ppm), the acetyl methyl group (a singlet around 2.1-2.2 ppm), and the amide N-H proton (a broad singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : This analysis identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically around 165-170 ppm) and the distinct carbons of the substituted aromatic ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) : IR spectroscopy is used to identify key functional groups. The spectrum should show characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O (amide I band) stretch (around 1660 cm⁻¹), and C-O stretches of the methoxy group.[8]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which confirms the elemental composition (C₉H₁₀ClNO₂) with high accuracy.[8]

Applications and Relevance in Drug Development

While not an active pharmaceutical ingredient itself, N-(3-Chloro-4-methoxyphenyl)acetamide and its analogs are of significant interest to the pharmaceutical industry for two primary reasons:

  • Synthetic Intermediates : N-arylacetamides are versatile intermediates for constructing more complex molecules.[6] The functional groups on N-(3-Chloro-4-methoxyphenyl)acetamide—the amide, the chloro substituent, and the methoxy group—can be modified through various organic reactions, making it a useful starting point for the synthesis of novel drug candidates.

  • Impurity Profiling : The presence of unintended chemical species, even at trace levels, can impact the safety and efficacy of a drug. Chlorinated aromatic compounds can arise during API synthesis if chlorinated solvents, reagents, or starting materials are used.[1] For example, N-(3-chloro-4-hydroxyphenyl)acetamide is a known impurity of acetaminophen that can form during production or when acetaminophen-containing water undergoes chlorine-based disinfection.[1] Therefore, having a well-characterized standard of N-(3-Chloro-4-methoxyphenyl)acetamide is essential for developing and validating analytical methods (e.g., HPLC, GC-MS) to detect, quantify, and control its presence as a potential impurity in relevant APIs.

Conclusion

N-(3-Chloro-4-methoxyphenyl)acetamide is a compound of significant utility in chemical and pharmaceutical research. Its straightforward synthesis and well-defined physicochemical properties make it an accessible intermediate for organic synthesis. For drug development professionals, its primary importance lies in its role as a potential process-related impurity, where a thorough understanding of its synthesis and analytical characterization is paramount for ensuring the quality and safety of pharmaceutical products.

References

  • Stenutz. N-(3-chloro-4-methoxyphenyl)acetamide. Available from: [Link]

  • Chemspace. N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide. Available from: [Link]

  • PubChem. 3-Chloro-4-methoxy acetanilide. Available from: [Link]

  • PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

  • PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. Available from: [Link]

  • National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.... Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information - Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. Available from: [Link]

  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available from: [Link]

  • PubChemLite. N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). Available from: [Link]

  • Cheméo. Acetamide, 2,2,2-trichloro-N-(4-methoxyphenyl)-. Available from: [Link]

  • ResearchGate. (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. Available from: [Link]

  • Tristar Intermediates Pvt. Ltd. 3-Amino-4-Methoxy Acetanilide (DC-18). Available from: [Link]

  • PubChemLite. 2-chloro-n-(3-chloro-4-methoxyphenyl)acetamide (C9H9Cl2NO2). Available from: [Link]

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A Technical Guide to the Synthesis and Characterization of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N-(3-Chloro-4-methoxyphenyl)acetamide, a substituted aromatic amide of interest in synthetic chemistry and materials science. The document details the compound's core chemical structure, physicochemical properties, a validated synthesis protocol via acetylation, and a full suite of structural characterization methodologies. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for researchers engaged in organic synthesis, medicinal chemistry, and drug development.

Molecular Structure and Physicochemical Properties

N-(3-Chloro-4-methoxyphenyl)acetamide is a derivative of acetanilide featuring a chlorine atom and a methoxy group on the phenyl ring. These substitutions significantly influence the molecule's electronic properties, solubility, and reactivity, making it a valuable intermediate for more complex molecular architectures.

Chemical Structure Diagram

The structural formula highlights the key functional groups: an amide linkage, an aromatic ring, a methoxy ether, and a halogen substituent.

Caption: Chemical structure of N-(3-Chloro-4-methoxyphenyl)acetamide.

Chemical and Physical Data

The fundamental properties of the compound are summarized below for easy reference.

PropertyValueSource
IUPAC Name N-(3-chloro-4-methoxyphenyl)acetamide[1]
Synonyms 3-chloro-4-methoxyacetanilide[1]
CAS Number 7073-42-9[1]
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.64 g/mol [1]
Appearance Solid (predicted)-
LogP (Octanol/Water) 1.81 (Predicted)[1]
SMILES COc1ccc(NC(C)=O)cc1Cl[1]
InChIKey WNOVNNUWOUKIOL-UHFFFAOYSA-N[1]

Synthesis Workflow

The most direct and reliable method for preparing N-(3-Chloro-4-methoxyphenyl)acetamide is through the N-acetylation of its corresponding aniline precursor, 3-Chloro-4-methoxyaniline. This electrophilic substitution reaction at the nitrogen atom is efficient and high-yielding.

Reaction Scheme

The workflow involves the reaction of the primary amine with an acetylating agent, typically acetyl chloride or acetic anhydride, in an appropriate solvent.

G cluster_0 reactant1 3-Chloro-4-methoxyaniline process Acetylation (Solvent: Acetic Acid or Ethyl Acetate) reactant2 Acetyl Chloride product N-(3-Chloro-4-methoxyphenyl)acetamide byproduct HCl process->product process->byproduct

Caption: Synthesis workflow for N-(3-Chloro-4-methoxyphenyl)acetamide.

Experimental Protocol: N-Acetylation

This protocol is adapted from established procedures for the acetylation of substituted anilines.[2][3]

Materials:

  • 3-Chloro-4-methoxyaniline (1.0 eq)[4]

  • Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Glacial Acetic Acid or Ethyl Acetate (as solvent)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-Chloro-4-methoxyaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

  • Addition of Acetylating Agent: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise to the cooled solution. The dropwise addition is crucial to control the exothermic reaction. Rationale: This prevents overheating, which could lead to side reactions and degradation of the product.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture slowly into a beaker containing cold deionized water (approx. 10 times the volume of the reaction mixture). This will cause the crude product to precipitate out of the solution. Rationale: The product is significantly less soluble in water than in acetic acid, forcing its precipitation.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water to remove residual acid, followed by a cold saturated sodium bicarbonate solution to neutralize any remaining traces of acid, and finally with more cold water.

  • Drying: Dry the collected solid, either in a desiccator under vacuum or in a drying oven at a moderate temperature (50-60 °C).

  • Recrystallization (Optional): For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from standard analytical techniques. Data is predicted based on analyses of structurally similar compounds.[2][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.1 Singlet (broad) 1H NH -C=O Amide protons are typically deshielded and appear as broad singlets.
~7.6 Doublet 1H Ar-H (C2-H) Aromatic proton ortho to the amide group and meta to the methoxy group.
~7.4 Doublet of doublets 1H Ar-H (C6-H) Aromatic proton ortho to both the chlorine and amide groups.
~7.1 Doublet 1H Ar-H (C5-H) Aromatic proton ortho to the methoxy group and meta to the amide group.
~3.8 Singlet 3H O-CH₃ Protons of the electron-donating methoxy group.

| ~2.1 | Singlet | 3H | C(=O)-CH₃ | Protons of the acetyl methyl group. |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment
~168 C =O
~152 C -OCH₃
~133 C -NH
~128 C -Cl
~122 Ar-C H
~120 Ar-C H
~113 Ar-C H
~56 O-C H₃

| ~24 | C(=O)-C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
~3050C-H StretchAromatic
~2950C-H StretchAliphatic (CH₃)
~1665C=O Stretch (Amide I)Carbonyl
~1540N-H Bend (Amide II)Amide
~1250C-O StretchAryl Ether
~830C-Cl StretchAryl Halide
High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the molecular weight and elemental formula with high precision.

  • Expected Exact Mass [M+H]⁺: The calculated monoisotopic mass for C₉H₁₁ClNO₂⁺ is 200.0473. A high-resolution mass spectrometer should detect a peak at or very near this m/z value.

  • Isotopic Pattern: A key validation feature is the presence of the M+2 peak due to the ³⁷Cl isotope. The [M+2+H]⁺ peak should appear at m/z ~202.0444 with an intensity that is approximately one-third (32%) of the [M+H]⁺ peak, which is characteristic of a molecule containing a single chlorine atom.

Safety and Handling

  • Hazard Classification: The precursor is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] It is prudent to assume the product carries similar or greater hazards.

  • GHS Pictograms (Anticipated): GHS07 (Exclamation Mark).

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.

    • P270: Do not eat, drink, or smoke when using this product.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

References

  • Chemspace. N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide. [Link]

  • Stenutz, R. N-(3-chloro-4-methoxyphenyl)acetamide. [Link]

  • SpectraBase. N-[4-({[(3-chloro-4-methoxybenzyl)oxy]amino}sulfonyl)phenyl]acetamide. [Link]

  • ECHA. N-(3-CHLORO-4-METHOXYPHENYL)-2-(3-METHOXYPHENOXY)ACETAMIDE. [Link]

  • PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]

  • PubChemLite. N-(3-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. [Link]

  • ResearchGate. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • National Institutes of Health. N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

  • Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Link]

  • PubChem. 3-Chloro-4-methoxyaniline. [Link]

  • IUCr. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]

  • Journal of the American Chemical Society. Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

  • NIST. Acetamide. [Link]

  • Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. [Link]

  • NIST. Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-. [Link]

  • Ivy Fine Chemicals. 3-Chloro-4-methoxyaniline / 3-Chloro-p-anisidine. [Link]

  • Google Patents. 3-Amino-4-methoxy acetanilide (II)

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An In-depth Technical Guide on the Biological Significance of N-(3-Chloro-4-methoxyphenyl)acetamide as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(3-Chloro-4-methoxyphenyl)acetamide, a compound of significant interest not for its direct biological activity, but as a crucial intermediate in the synthesis of potent, biologically active molecules. We will explore its synthesis, chemical properties, and pivotal role in the production of the selective β3-adrenoceptor agonist, CL-316,243, detailing the subsequent biological mechanisms and applications of this important research compound.

Introduction: The Role of N-(3-Chloro-4-methoxyphenyl)acetamide in Medicinal Chemistry

N-(3-Chloro-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2[1]. While direct, potent biological activity of this molecule is not widely reported, its value in the field of drug discovery and development is substantial. It serves as a key building block, or synthetic intermediate, for the creation of more complex molecules with specific pharmacological targets[2][3]. Its chemical structure, featuring a substituted phenyl ring, makes it an ideal starting point for multi-step syntheses.

This guide will focus on its most prominent application: the synthesis of CL-316,243, a highly potent and selective agonist for the β3-adrenergic receptor (β3-AR)[4][5]. Understanding the synthesis and function of CL-316,243 provides the essential context for the importance of its precursor, N-(3-Chloro-4-methoxyphenyl)acetamide.

Table 1: Physicochemical Properties of N-(3-Chloro-4-methoxyphenyl)acetamide

PropertyValueSource
Molecular FormulaC9H10ClNO2[1]
Molecular Weight199.63 g/mol [1]
AppearanceColourless crystals[6]
Melting Point398.6–400.3 K[6]
Key Functional GroupsAmide, Chloro, Methoxy, Phenyl[1]

Synthesis and Characterization of N-(3-Chloro-4-methoxyphenyl)acetamide

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide is a foundational step. A common and efficient method involves the acylation of 3-Chloro-4-methoxyaniline.

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide from 3-Chloro-4-methoxyaniline and chloroacetyl chloride.

Materials:

  • 3-Chloro-4-methoxyaniline

  • Chloroacetyl chloride[7]

  • Acetic acid[6]

  • Sodium acetate solution[6]

  • Ethanol (for recrystallization)[6]

  • Ice bath

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Dissolve a specific molar equivalent of 3-Chloro-4-methoxyaniline in pure acetic acid in a flask placed in an ice bath to control the reaction temperature.

  • While stirring, add an equimolar amount of chloroacetyl chloride portionwise to the solution. The slow addition is crucial to manage the exothermic nature of the reaction.

  • After the addition is complete, continue stirring the reaction mixture for approximately 30 minutes to ensure the reaction goes to completion.

  • To precipitate the product, add a solution of sodium acetate. A solid precipitate of N-(3-Chloro-4-methoxyphenyl)acetamide will form.

  • Filter the resulting solid and wash it with cold water to remove any remaining acetic acid and salts.

  • Dry the crude product. For purification, recrystallize the solid from ethanol to obtain colorless crystals of the final product[6].

Characterization: The identity and purity of the synthesized N-(3-Chloro-4-methoxyphenyl)acetamide can be confirmed using various analytical techniques, including:

  • ¹H NMR (DMSO-d₆): δ 3.74 (s, 3H, OCH₃), 4.24 (s, 2H, CH₂Cl), 6.93-7.5 (m, 4H, Ar-H), 10.23 (s, 1H, NH)[6].

  • ¹³C NMR (DMSO-d₆): δ 43.48 (CH₂Cl), 55.23 (OCH₃), 113.92-120.92 (Ar-C), 131.53 (Ar-C-N), 155.51 (Ar-C-O), 164.13 (C=O)[6].

  • FT-IR (ATR, cm⁻¹): 3292 (N-H stretch), 1660 (C=O stretch), 827 (C-Cl stretch)[6].

  • Mass Spectrometry (ESI-MS): m/z calculated for C₉H₁₀ClNO₂ is 199.04, with an expected found value close to this[6].

Case Study: The Pivotal Role in the Synthesis of CL-316,243

N-(3-Chloro-4-methoxyphenyl)acetamide is a critical starting material for the multi-step synthesis of the potent β3-adrenoceptor agonist, CL-316,243. This process highlights the importance of the precursor in building the final pharmacologically active molecule.

Synthesis of CL-316,243 A N-(3-Chloro-4-methoxyphenyl)acetamide B Intermediate 1 (Friedel-Crafts Acylation) A->B Acyl Chloride, AlCl₃ C Intermediate 2 (Reduction) B->C Reducing Agent D Intermediate 3 (Ring Formation) C->D Reagents for Dioxole Ring E CL-316,243 (Final Product) D->E Further Modifications

Caption: Multi-step synthesis of CL-316,243 starting from N-(3-Chloro-4-methoxyphenyl)acetamide.

Biological Activity of the Target Molecule: CL-316,243

The significance of N-(3-Chloro-4-methoxyphenyl)acetamide is best understood by examining the biological activity of the molecule it helps to create, CL-316,243.

Mechanism of Action: β3-Adrenergic Receptor Agonism

CL-316,243 is a highly potent and selective agonist for the β3-adrenergic receptor (β3-AR), with an EC50 of approximately 3 nM[4][5]. It shows very poor activity at β1- and β2-adrenergic receptors, making it a valuable tool for studying the specific functions of the β3-AR subtype[4][5].

β3-ARs are G-protein coupled receptors (GPCRs) predominantly found in adipose tissue (both white and brown) and the urinary bladder[8][9]. Activation of β3-AR by an agonist like CL-316,243 initiates a downstream signaling cascade.

The primary signaling pathway involves:

  • G-protein Coupling: The agonist-bound β3-AR couples to a stimulatory G-protein (Gs)[8][10].

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP)[8][10].

  • Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[8][10].

  • Downstream Effects: PKA then phosphorylates various downstream targets, leading to the cellular response[10][11].

Recent research has added complexity to this pathway, suggesting that β3-AR can also couple to inhibitory G-proteins (Gi) and activate other signaling molecules like extracellular signal-regulated kinases (ERK)[10][12].

Beta-3 Adrenergic Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CL316243 CL-316,243 beta3AR β3-Adrenergic Receptor CL316243->beta3AR Binds Gs Gs Protein beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Lipolysis, Thermogenesis) PKA->Response Phosphorylates Targets

Caption: The canonical β3-adrenergic receptor signaling pathway initiated by an agonist like CL-316,243.

Physiological Effects and Therapeutic Potential

The activation of β3-AR by CL-316,243 leads to several significant physiological effects, primarily related to metabolism.

  • Lipolysis and Thermogenesis: In adipose tissue, β3-AR stimulation is a potent driver of lipolysis (the breakdown of stored fats) and thermogenesis (heat production), particularly in brown adipose tissue (BAT)[4][5][8][13]. This is achieved through the upregulation of proteins like uncoupling protein 1 (UCP1)[4][8][13].

  • Metabolic Regulation: Studies in animal models have shown that CL-316,243 can reduce body mass, decrease hyperglycemia and hypertriglyceridemia, and improve insulin sensitivity[14][15][16]. It has been shown to restore the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice[14][15].

  • Urinary Tract Relaxation: β3-ARs are also found in the detrusor muscle of the bladder, and agonists like CL-316,243 can induce muscle relaxation[4][5]. This has led to the development and approval of other β3-AR agonists, such as mirabegron, for the treatment of overactive bladder[9][17].

Table 2: In Vivo Effects of CL-316,243 in Rodent Models

EffectModelDosageOutcomeSource
Anti-obesityMSG-induced obese mice0.1-1.0 mg/kg for 2 weeksReduced white adipose tissue, activated brown adipose tissue, reduced body mass.[16]
Metabolic ImprovementHigh-fat diet-fed ratsNot specifiedIncreased energy expenditure, reduced carcass fat.[13]
Glucose ReductionC57BL6 mice1.0 mg/kg ipSignificant reduction in blood glucose levels.[18]
Gene ExpressionType 2 diabetic mice1 mg/kg/day for 3 weeksReversed down-regulation of genes related to ether lipid metabolism.[14][15]
UCP1 ExpressionMice0.1 mg/kg/day for 1 weekElevated mRNA and protein expression of UCP1 in brown adipose tissue.[4][5]

Experimental Protocols for Biological Evaluation

To assess the biological activity of a synthesized β3-AR agonist like CL-316,243, various in vitro assays can be employed. A foundational assay is the measurement of cyclic AMP (cAMP) production in a cell line expressing the receptor.

Protocol: In Vitro cAMP Assay for β3-AR Agonist Activity

Objective: To determine the potency (EC50) of a test compound (e.g., CL-316,243) in stimulating cAMP production in cells expressing the β3-adrenergic receptor.

Materials:

  • CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the human β3-adrenergic receptor.

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • Test compound (CL-316,243) and a reference agonist (e.g., Isoprenaline).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Multi-well plates (e.g., 96-well or 384-well).

Procedure:

  • Cell Seeding: Seed the β3-AR expressing cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound (CL-316,243) and the reference agonist in assay buffer. Include a vehicle control.

  • Assay Initiation: Aspirate the culture medium from the cells and add the assay buffer containing the PDE inhibitor.

  • Compound Addition: Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis: Aspirate the compound solution and add lysis buffer to each well to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions of the chosen kit.

  • Data Analysis: Measure the signal (e.g., fluorescence or absorbance). Plot the signal against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion and Future Perspectives

N-(3-Chloro-4-methoxyphenyl)acetamide is a prime example of a molecule whose importance is defined by its utility in synthesis. While it may not possess significant intrinsic biological activity, its role as a precursor to potent and selective pharmacological tools like CL-316,243 is invaluable. The study of CL-316,243 has significantly advanced our understanding of β3-adrenergic receptor physiology, revealing potential therapeutic avenues for metabolic disorders such as obesity and type 2 diabetes, as well as conditions like overactive bladder. Future research may uncover other synthetic pathways where N-(3-Chloro-4-methoxyphenyl)acetamide and its derivatives can serve as key intermediates for novel therapeutics targeting a range of diseases.

References

  • Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC.PubMed Central.
  • A unique dual signaling mechanism by β 3 -adrenergic receptor (β 3 AR).....ResearchGate.
  • Inside the Biology of the β3-Adrenoceptor.MDPI.
  • Everything You Always Wanted to Know about β3-AR * ( But Were Afraid to Ask) - PMC.* NIH.
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  • The beta-3 adrenergic agonist (CL-316243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice.PubMed Central.
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  • The beta-3 adrenergic agonist (CL-316,243) restores the expression of down-regulated fatty acid oxidation genes in type 2 diabetic mice.springermedizin.de.
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The Evolving Landscape of N-(3-Chloro-4-methoxyphenyl)acetamide: A Technical Guide to Synthesis, Biological Activity, and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-aryl acetamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Within this broad class, derivatives and analogs of N-(3-Chloro-4-methoxyphenyl)acetamide have emerged as a particularly fruitful area of investigation. The specific substitution pattern of a chloro group at the 3-position and a methoxy group at the 4-position of the phenyl ring imparts a unique combination of electronic and steric properties, influencing the molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile. This guide provides an in-depth exploration of this chemical space, from fundamental synthetic strategies to the latest advancements in their therapeutic applications and drug development considerations.

Core Synthetic Strategies: From Fundamental Acylation to Advanced Coupling Reactions

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide and its analogs typically begins with the corresponding substituted aniline, 3-chloro-4-methoxyaniline. The choice of synthetic route is dictated by the desired complexity of the final molecule, with methods ranging from straightforward acylation to more elaborate multi-step sequences.

Classical N-Acylation: The Workhorse Reaction

The most direct route to the core structure and its simple derivatives is the N-acylation of 3-chloro-4-methoxyaniline. This is commonly achieved using an acylating agent such as chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide

  • Dissolution: Dissolve 3-chloro-4-methoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield the desired 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide.

The causality behind this experimental design lies in the nucleophilic character of the aniline nitrogen and the electrophilic nature of the acyl chloride. The base is crucial to prevent the protonation of the starting aniline by the generated HCl, which would render it non-nucleophilic and halt the reaction.

Alternative and Metal-Free Synthetic Approaches

Recent advancements have focused on developing more environmentally benign and versatile synthetic methods. One such approach involves the diazotization of aryl amines followed by a coupling reaction with acetonitrile, which serves as the source of the acetyl group. This metal-free method offers a broader functional group tolerance compared to some traditional catalytic methods[1].

Another elegant strategy for creating diversity is the Smiles rearrangement, which can be employed for the synthesis of N-substituted anilines that can then be acylated[2]. This rearrangement allows for the formation of C-N bonds under basic conditions and can be a powerful tool for accessing more complex analogs.

Synthesis_Workflow

Physicochemical Properties and Structural Analysis

The chlorine and methoxy substituents on the phenyl ring are critical determinants of the physicochemical properties of these molecules. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group create a distinct electronic environment that influences pKa, lipophilicity, and crystal packing.

Crystal structure analysis of the related N-(3-chloro-4-hydroxyphenyl)acetamide reveals that the acetamide group is twisted out of the plane of the phenyl ring[3]. This non-planar conformation can have significant implications for how the molecule fits into the binding pocket of a biological target. Intermolecular interactions, such as hydrogen bonds involving the amide and hydroxyl groups, play a crucial role in the solid-state structure and can affect properties like solubility and dissolution rate[3].

Biological Activities and Therapeutic Potential

Derivatives of N-(3-Chloro-4-methoxyphenyl)acetamide have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery in several therapeutic areas.

Antiparasitic Activity

The N-aryl acetamide core has been identified as a promising scaffold for the development of novel antiparasitic agents.

  • Antimalarials: Certain α-azacyclic acetamide-based compounds have been identified as potent inhibitors of the Plasmodium falciparum Na+ pump (PfATP4)[4]. This target is essential for maintaining low cytosolic sodium concentrations in the parasite. Inhibition of PfATP4 leads to a disruption of ion homeostasis and parasite death. The N-acetamide indole class of compounds has also been optimized for antimalarial activity, targeting PfATP4 and showing transmission-blocking potential[5].

  • Anti-Cryptosporidium Agents: Structure-activity relationship (SAR) studies on aryl acetamide triazolopyridazines have identified potent compounds against Cryptosporidium, a parasite that causes severe diarrheal disease[6]. These studies have highlighted the significant role of fluorine substitution on the phenyl ring in enhancing potency.

Anticancer Activity

The N-(3-Chloro-4-methoxyphenyl)acetamide scaffold has been explored for its potential in oncology.

  • Kinase Inhibition: Substituted N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide derivatives have been designed and synthesized as potent inhibitors of c-KIT kinase, a key driver in gastrointestinal stromal tumors (GISTs)[7].

  • Topoisomerase Inhibition: Computational studies have suggested that derivatives of 2-chloro-N-(3-methoxyphenyl)acetamide may act as inhibitors of human topoisomerase α2 (TOP2A), an enzyme crucial for DNA replication and a validated target for anticancer drugs[8][9].

Other Therapeutic Areas

The versatility of the N-aryl acetamide scaffold extends to other areas:

  • Ion Channel Modulation: Phenylacetamide derivatives have been studied as blockers of sodium channels and inhibitors of Slack potassium channels, indicating their potential in neurological disorders[10][11].

  • Antimicrobial and Anthelmintic Activity: Various N-aryl-2-chloroacetamides have shown antibacterial and antifungal properties[12]. Additionally, a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has displayed anthelmintic properties against the nematode Toxocara canis[13].

Structure-Activity Relationship (SAR) Studies: A Causal Analysis

Systematic modification of the N-(3-Chloro-4-methoxyphenyl)acetamide scaffold has provided valuable insights into the structural requirements for biological activity.

SAR_Logic

A. Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring are critical. For instance, in the anti-Cryptosporidium series, electron-withdrawing groups are generally preferred over electron-donating groups[6]. The position of these substituents also matters; 2-substituted compounds were found to be inactive, suggesting steric hindrance near the amide linkage is detrimental[6].

B. Amide Linker: The amide bond itself is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) that are often crucial for target binding. A secondary amide linkage is generally preferred in sodium channel blockers[10].

C. Acetamide Group Extension: Modifications to the acetyl group can lead to significant changes in activity. For example, replacing the chloroacetyl group with more complex heterocyclic moieties has been a successful strategy for targeting specific enzymes like kinases and topoisomerases[7][14].

Compound Series Key SAR Findings Therapeutic Target/Area Reference
Aryl Acetamide TriazolopyridazinesElectron-withdrawing groups on the aryl ring enhance potency. Fluorine substitution is particularly beneficial.Anti-Cryptosporidium[6]
PhenylacetamidesIncreased lipophilicity of the amine portion and a phenyl ring near the amine increase potency. A three-carbon spacer between amide and amine is optimal.Sodium Channel Blockade[10]
α-Azacyclic AcetamidesModest structural modifications lead to significant changes in activity, indicating specific binding interactions.Antimalarial (PfATP4)[4]
2-Amino-N-phenylacetamidesThe series exhibits flat SAR, with most modifications leading to a loss of activity.Slack Potassium Channel Inhibition[11]

Drug Development Considerations: ADME and Pharmacokinetics

For any promising compound to advance to a clinical candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential. Computational tools are increasingly used in the early stages to predict properties like drug-likeness and bioavailability, often guided by Lipinski's rule of five[8][9].

  • Absorption and Bioavailability: In silico studies on some aryl chloroacetamide derivatives have suggested good absorption in the human intestine and oral bioavailability[12].

  • Metabolism: The methoxy group on the phenyl ring is a potential site for metabolic O-demethylation. The overall metabolic stability of the compound will influence its half-life and dosing regimen.

  • Toxicity: Aromatic chloro-acetanilides can carry toxicological alerts, and their presence as impurities in pharmaceuticals is strictly regulated[3]. This underscores the importance of rigorous purification and toxicological assessment during development.

Conclusion

The N-(3-Chloro-4-methoxyphenyl)acetamide scaffold and its analogs represent a versatile and highly tractable platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, ensures their continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design, the exploration of novel therapeutic applications, and a deeper understanding of their mechanisms of action and pharmacokinetic profiles. This guide serves as a foundational resource for researchers aiming to navigate and innovate within this promising chemical space.

References

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An In-depth Technical Guide to the Starting Materials for the Synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the synthetic pathways and starting materials for the preparation of N-(3-Chloro-4-methoxyphenyl)acetamide, a key intermediate in various chemical and pharmaceutical research applications. Designed for researchers, chemists, and drug development professionals, this document delves into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles.

Part 1: The Principal Synthetic Pathway: Acylation of 3-Chloro-4-methoxyaniline

The most direct and industrially favored route to N-(3-Chloro-4-methoxyphenyl)acetamide is the N-acylation of its corresponding aniline precursor, 3-Chloro-4-methoxyaniline. This reaction falls under the class of nucleophilic acyl substitution, where the nucleophilic amino group (-NH₂) of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent.

Core Reaction Analysis: Nucleophilic Acyl Substitution

The lone pair of electrons on the nitrogen atom of 3-Chloro-4-methoxyaniline initiates the attack on the carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which subsequently collapses, expelling a leaving group and forming the stable amide bond. The reaction is generally high-yielding and selective, as the amino group is the most nucleophilic site on the molecule. The reactivity of the aniline is modulated by the electronic effects of the ring substituents: the methoxy group (-OCH₃) is electron-donating, enhancing nucleophilicity, while the chloro group (-Cl) is electron-withdrawing, slightly diminishing it.

The overall transformation is depicted below:

Aniline 3-Chloro-4-methoxyaniline Reaction_Point + Aniline->Reaction_Point AcylatingAgent Acetylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction_Point Product N-(3-Chloro-4-methoxyphenyl)acetamide Byproduct Byproduct (e.g., Acetic Acid) Product_Point Reaction_Point->Product_Point Product_Point->Product Product_Point->Byproduct

Caption: General schematic for the acylation of 3-Chloro-4-methoxyaniline.

Starting Material Profile: 3-Chloro-4-methoxyaniline

This primary precursor is the cornerstone of the synthesis. Its availability, purity, and cost are critical factors in the overall process economy.

Identifier Value Source
IUPAC Name 3-chloro-4-methoxyaniline[1]
CAS Number 5345-54-0[1][2]
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [2]
Appearance Solid[2]
Reagent Selection: The Acetylating Agent

The choice of the acetylating agent is a critical process parameter that influences reaction kinetics, byproduct profile, and overall safety and handling requirements. The two most common reagents are Acetic Anhydride and Acetyl Chloride.

Parameter Acetic Anhydride ((CH₃CO)₂O) Acetyl Chloride (CH₃COCl) Causality & Rationale
Reactivity Moderately reactiveHighly reactive, often violently so with nucleophilesAcetyl chloride's C-Cl bond is more polarized and chloride is an excellent leaving group, making it more electrophilic. Acetic anhydride is sufficiently reactive for anilines without being difficult to control.
Byproduct Acetic Acid (CH₃COOH)Hydrogen Chloride (HCl)Acetic acid is a weak acid and generally benign to the product. HCl is a strong, corrosive acid that must be neutralized, often requiring a stoichiometric amount of base (e.g., pyridine, triethylamine, or K₂CO₃)[3], which complicates workup.
Handling Corrosive, lachrymator. Less volatile.Highly corrosive, fuming, moisture-sensitive. Reacts violently with water.The generation of corrosive HCl gas from acetyl chloride necessitates a closed system or efficient fume hood and careful handling to prevent exposure and equipment corrosion.
Cost-Effectiveness Generally more economical for large-scale synthesis.Often used for smaller, laboratory-scale reactions where rapid, forceful acylation is desired.The easier handling and less complex workup associated with acetic anhydride often make it the preferred choice in industrial settings.
Detailed Experimental Protocol: Acetylation with Acetic Anhydride

This protocol is a representative procedure adapted from common laboratory practices for the acetylation of anilines.[4]

  • Dissolution: Dissolve 1.0 equivalent of 3-Chloro-4-methoxyaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: While stirring the solution, slowly add 1.0 to 1.2 equivalents of acetic anhydride. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature (e.g., 20-25°C).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Once complete, pour the reaction mixture into cold water or onto ice to precipitate the crude product and hydrolyze any excess acetic anhydride.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude N-(3-Chloro-4-methoxyphenyl)acetamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

Part 2: Retrosynthesis and Sourcing of the Key Precursor

The economic viability of synthesizing N-(3-Chloro-4-methoxyphenyl)acetamide is heavily dependent on the accessibility of its key precursor, 3-Chloro-4-methoxyaniline. A retrosynthetic analysis reveals several pathways from more fundamental starting materials.

Route A: Directed Chlorination of 4-Methoxyaniline (p-Anisidine)

A common and logical approach is the direct electrophilic aromatic substitution (chlorination) of the widely available starting material, 4-methoxyaniline.

  • Reaction Principle: The powerful activating and ortho-, para- directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups are harnessed. To control the reaction and prevent over-chlorination or oxidation, the highly activating amino group is often first protected via acetylation. The resulting acetamido group is less activating but still directs ortho and para. Chlorination of N-(4-methoxyphenyl)acetamide occurs primarily at the position ortho to the acetamido group (and meta to the methoxy group), followed by deprotection (hydrolysis) of the acetyl group to yield the desired product.

pAnisidine 4-Methoxyaniline (p-Anisidine) Acetylated N-(4-methoxyphenyl)acetamide pAnisidine->Acetylated 1. Acetylation (e.g., Acetic Anhydride) Chlorinated N-(3-Chloro-4-methoxyphenyl)acetamide Acetylated->Chlorinated 2. Chlorination (e.g., SO₂Cl₂ or Cl₂) FinalProduct 3-Chloro-4-methoxyaniline Chlorinated->FinalProduct 3. Hydrolysis (Acid or Base) Start 4-Chloro-2-nitrophenol Ether 1-Chloro-2-methoxy-4-nitrobenzene Start->Ether 1. Methylation (e.g., (CH₃)₂SO₄, Base) FinalProduct 3-Chloro-4-methoxyaniline Ether->FinalProduct 2. Nitro Reduction (e.g., Fe/HCl)

Caption: Synthetic pathway from 4-Chloro-2-nitrophenol.

Comparison of Precursor Synthetic Routes
Factor Route A (from p-Anisidine) Route B (from 4-Chloro-2-nitrophenol)
Primary Starting Material 4-Methoxyaniline (p-Anisidine)4-Chloro-2-nitrophenol
Number of Core Steps 3 (Protection, Chlorination, Deprotection)2 (Methylation, Reduction)
Key Reagents Acetic Anhydride, Chlorinating Agent, Acid/BaseMethylating Agent, Base, Reducing Agent
Primary Challenge Achieving high regioselectivity during chlorination and preventing side reactions.Handling potentially toxic methylating agents and ensuring complete reduction of the nitro group.
Industrial Feasibility Often preferred if p-anisidine is cheap and regioselectivity can be well-controlled.A strong alternative if 4-chloro-2-nitrophenol is a more readily available or cost-effective starting material from a given manufacturing stream.

Part 3: Novel and Alternative Synthetic Strategies

While acylation of the pre-formed aniline is dominant, modern organic synthesis offers alternative, albeit less common, approaches. One such strategy involves the formation of the C-N bond using aryltriazenes.

  • Metal-Free Amination: Recent research has demonstrated the synthesis of N-arylacetamides from stable aryltriazenes and acetonitrile, using a Brønsted acidic ionic liquid as a promoter. [5]This method operates under mild, metal-free conditions, with acetonitrile acting as the nitrogen donor and water as the oxygen source for the amide. While not a conventional route for this specific molecule, it represents an environmentally benign and innovative approach that avoids the direct use of anilines, which can be toxic. [5]

Conclusion

The selection of starting materials for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide is a multi-faceted decision guided by chemical principles and practical considerations.

  • Primary Route: The most efficient and direct synthesis is the acylation of 3-chloro-4-methoxyaniline , with acetic anhydride representing the optimal acetylating agent for its balance of reactivity, safety, and cost.

  • Precursor Strategy: The choice of starting material is fundamentally a choice of how to procure the key 3-chloro-4-methoxyaniline intermediate. This decision hinges on the relative cost and availability of bulk starting materials like p-anisidine versus 4-chloro-2-nitrophenol . Each route presents distinct advantages and challenges related to reaction control, regioselectivity, and reagent handling.

  • Future Outlook: Emerging synthetic methods, such as metal-free aminations, may offer more sustainable future pathways, though they are not yet standard practice.

For any drug development program, a thorough evaluation of these synthetic routes and the associated supply chains is critical to ensuring a robust, scalable, and economically viable process.

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"N-(3-Chloro-4-methoxyphenyl)acetamide" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanisms of Action of N-(3-Chloro-4-methoxyphenyl)acetamide and its Derivatives

Authored by: A Senior Application Scientist

Preamble: Situating N-(3-Chloro-4-methoxyphenyl)acetamide in Drug Discovery

The compound N-(3-Chloro-4-methoxyphenyl)acetamide is a substituted acetanilide that, while not extensively characterized as a standalone therapeutic agent, represents a pivotal structural motif in the design of novel, biologically active molecules.[1][2] Its chemical architecture, featuring a chlorinated and methoxylated phenyl ring linked to an acetamide group, provides a versatile scaffold for medicinal chemists. This guide moves beyond a theoretical description of this compound to provide a technical framework for elucidating the potential mechanisms of action of its more complex derivatives, which have shown promise in preclinical studies. We will explore hypothesized biological targets and provide robust experimental protocols for their validation, reflecting an approach grounded in empirical evidence and scientific rigor.

Part 1: Hypothesized Mechanisms of Action Emanating from the Acetamide Scaffold

The N-(3-Chloro-4-methoxyphenyl)acetamide core is a recurring feature in compounds designed to interact with specific biological targets. While direct mechanistic studies on the parent compound are not prevalent in the literature, the activities of its derivatives suggest several potential pathways of action.

Enzyme Inhibition: A Plausible Mode of Action

The chemical structure of N-(3-Chloro-4-methoxyphenyl)acetamide derivatives makes them suitable candidates for enzyme inhibitors. The aromatic rings and amide linkage can participate in various non-covalent interactions within an enzyme's active site, including hydrogen bonding, hydrophobic interactions, and pi-stacking.

One study on a complex derivative, N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide, has indicated its potential to inhibit enzymes associated with cancer progression.[3] While the specific enzymes are not named in the provided information, this finding suggests that the core scaffold contributes to the binding affinity required for enzyme inhibition.

Modulation of Cellular Signaling Pathways

Derivatives of N-(3-Chloro-4-methoxyphenyl)acetamide have been investigated for their anticancer properties, with evidence pointing towards the modulation of key cellular signaling pathways. For instance, N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.[4] This suggests that the compound or its metabolites may interact with proteins involved in cell cycle regulation or the apoptotic cascade.

Induction of Ferroptosis: An Emerging Hypothesis

Recent research into covalent chloro-N-acetamide ligands has revealed a potential mechanism of action involving the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5] Although this research focused on a different chloro-N-acetamide-containing compound, it raises the intriguing possibility that the chloro-acetamide functional group within the N-(3-Chloro-4-methoxyphenyl)acetamide scaffold could react with cysteine residues in proteins, leading to oxidative stress and ferroptotic cell death.[5]

Part 2: Experimental Protocols for Mechanistic Elucidation

To rigorously test the hypothesized mechanisms of action for novel derivatives of N-(3-Chloro-4-methoxyphenyl)acetamide, a series of well-defined experimental protocols are necessary. The following sections provide detailed methodologies for key assays.

Protocol for In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of a test compound against a specific enzyme of interest.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compound (solubilized in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified enzyme. Include wells for a negative control (enzyme and buffer only) and a positive control (enzyme, buffer, and a known inhibitor).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis: Plot the enzyme activity as a function of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Protocol for Cell Viability and Apoptosis Assay

This protocol assesses the effect of a test compound on cancer cell viability and determines if cell death occurs via apoptosis.

Objective: To determine the effect of a test compound on cell proliferation and to quantify apoptotic cell death.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound

  • Cell viability reagent (e.g., MTT, resazurin)

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Calculate the percentage of viable cells relative to the untreated control.

  • Apoptosis Analysis:

    • Treat cells in a larger format (e.g., 6-well plates) with the test compound at concentrations around the IC50 value.

    • Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the kit protocol.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for Ferroptosis Induction Assay

This protocol is designed to investigate if a test compound induces ferroptotic cell death.

Objective: To determine if the observed cell death is mediated by ferroptosis.

Materials:

  • Cancer cell line susceptible to ferroptosis

  • Test compound

  • Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1)

  • Iron chelators (e.g., Deferoxamine)

  • Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

  • Flow cytometer

Methodology:

  • Co-treatment Experiment: Treat the cells with the test compound in the presence and absence of a ferroptosis inhibitor or an iron chelator.

  • Cell Viability Assessment: After the treatment period, assess cell viability using a standard assay as described in Protocol 2.2. A rescue of cell viability by the ferroptosis inhibitor or iron chelator would suggest a ferroptotic mechanism.

  • Lipid Peroxidation Measurement:

    • Treat the cells with the test compound for a shorter duration.

    • Load the cells with the C11-BODIPY 581/591 probe.

    • Analyze the cells by flow cytometry to measure the shift in fluorescence, which indicates lipid peroxidation.

Part 3: Visualization of Pathways and Workflows

Hypothesized Signaling Pathway for Apoptosis Induction

G Compound N-(3-Chloro-4-methoxyphenyl) -acetamide Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothesized intrinsic apoptosis pathway induced by a derivative.

Experimental Workflow for Mechanism of Action Elucidation

G cluster_0 Initial Screening cluster_1 Mechanism Investigation cluster_2 Target Validation Screening Cell Viability Assay (IC50 Determination) ApoptosisAssay Apoptosis Assay (Annexin V/PI) Screening->ApoptosisAssay FerroptosisAssay Ferroptosis Assay (Lipid Peroxidation) Screening->FerroptosisAssay EnzymeAssay Enzyme Inhibition Assay Screening->EnzymeAssay TargetValidation Western Blot / CRISPR KO (Validate Target Engagement) ApoptosisAssay->TargetValidation FerroptosisAssay->TargetValidation EnzymeAssay->TargetValidation

Caption: A streamlined workflow for investigating the mechanism of action.

Part 4: Data Presentation

Table 1: Representative Data from a Hypothetical Enzyme Inhibition Assay
Compound Concentration (µM)% Enzyme Activity
0.0198.5
0.185.2
1.052.1
10.015.8
100.02.3
IC50 (µM) ~1.0
Table 2: Representative Data from a Hypothetical Cell Viability Assay
Compound Concentration (µM)% Cell Viability (48h)
0.195.7
1.078.3
10.049.5
50.021.0
100.08.9
IC50 (µM) ~10.0

Conclusion

While the direct mechanism of action of N-(3-Chloro-4-methoxyphenyl)acetamide remains to be fully elucidated, its presence in a variety of biologically active compounds underscores its importance as a chemical scaffold. The proposed mechanisms of enzyme inhibition, modulation of signaling pathways, and induction of ferroptosis provide a rational basis for the further investigation of its derivatives. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to systematically unravel the therapeutic potential of this promising class of molecules.

References

  • Vertex AI Search. N-(3-chloro-4-methoxyphenyl)-2-((2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl)thio)acetamide. 3

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  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. 6

  • ResearchGate. Synthesis of N-Substituted Derivatives of N-(4-(N-(5-Chloro-2 methoxyphenyl)sulfamoyl)phenyl)acetamide with Potential Antiurease Activity. 7

  • PMC. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. 5

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  • PMC. N-(4-Methoxy-3-nitrophenyl)acetamide. 11

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  • Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. 14

  • PubChemLite. N-(3-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. 15

  • PubChemLite. N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). 2

  • PubChemLite. N-(3-chloro-4-methoxyphenyl)-2-(2,4,6-trichlorophenoxy)acetamide. 16

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A Technical Guide to the Research Applications of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(3-Chloro-4-methoxyphenyl)acetamide is a substituted acetamide that serves as a highly versatile and valuable building block in modern organic synthesis. While not an end-product itself, its specific arrangement of chloro, methoxy, and acetamido functional groups on a phenyl ring makes it a critical starting material and key intermediate in the development of complex molecules, particularly in the field of medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and, most importantly, its established and potential applications in research. The primary focus is on its role as a scaffold for the synthesis of targeted therapeutics, including kinase inhibitors for oncology, as well as its emerging utility in creating novel antimicrobial agents. Detailed experimental protocols and future research directions are provided to empower researchers in leveraging this compound for advanced scientific discovery.

Introduction and Chemical Profile

N-(3-Chloro-4-methoxyphenyl)acetamide, with the molecular formula C9H10ClNO2, belongs to the class of aromatic amides.[1] Its structure is characterized by a central benzene ring substituted with an acetamido group (-NHCOCH3), a chloro group (-Cl), and a methoxy group (-OCH3). The relative positions of these substituents (chloro at position 3, methoxy at position 4) create a unique electronic and steric environment that dictates its reactivity and makes it a sought-after precursor in multi-step synthetic pathways. Its utility lies in its ability to introduce a specific, functionalized phenyl moiety into larger, more complex molecular architectures.

Physicochemical Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of N-(3-Chloro-4-methoxyphenyl)acetamide are summarized below.

PropertyValueSource
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol [2]
Monoisotopic Mass 199.04001 Da[1]
Appearance Typically a solid at room temperature[2]
Solubility Exhibits moderate solubility in organic solvents[2]
Predicted XlogP 1.8[1]

Core Research Application Areas

The primary value of N-(3-Chloro-4-methoxyphenyl)acetamide is realized in its role as a foundational intermediate for synthesizing high-value, biologically active compounds.

Foundational Intermediate in Organic Synthesis

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide itself is a straightforward and well-established process, typically involving the acylation of 3-Chloro-4-methoxyaniline. A common laboratory-scale method involves reacting 3-Chloro-4-methoxyaniline with an acetylating agent like chloroacetyl chloride or acetic anhydride.[3] This reaction provides a reliable route to obtaining the title compound for subsequent use in more complex syntheses.

Below is a conceptual workflow for its synthesis.

cluster_start Starting Materials cluster_process Process cluster_product Product A 3-Chloro-4-methoxyaniline C Acylation Reaction (Solvent, Base) A->C B Acetylating Agent (e.g., Acetic Anhydride) B->C D N-(3-Chloro-4-methoxyphenyl)acetamide C->D Purification (Crystallization)

Caption: Synthesis workflow for N-(3-Chloro-4-methoxyphenyl)acetamide.

Scaffolding for Kinase Inhibitors in Oncology

A significant and high-impact application of N-(3-Chloro-4-methoxyphenyl)acetamide is its use as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[4] Kinases are enzymes that play a crucial role in cell signaling pathways that control growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for drug development.

Specifically, derivatives of this compound are used to construct inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases.[4] The 3-chloro-4-methoxyphenyl moiety can serve as a crucial part of the "hinge-binding" region of the inhibitor, which anchors the drug molecule into the ATP-binding pocket of the target kinase, thereby blocking its activity and disrupting downstream cancer-promoting signals.

The diagram below illustrates the role of a kinase inhibitor in blocking the EGFR signaling pathway.

cluster_membrane Cell Membrane cluster_pathway Intracellular Signaling EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway blocked by a kinase inhibitor.

Precursor for Novel Antimicrobial and Anti-inflammatory Agents

The acetamide functional group and the substituted phenyl ring are common features in molecules with biological activity. Research has shown that various acetamide derivatives possess antibacterial, antitumor, and anti-inflammatory properties.[5][6] For instance, studies on related compounds have demonstrated inhibition of bacterial growth against pathogens like E. coli and S. aureus.[5]

Furthermore, derivatives of N-phenylacetamide and N-(4-methoxyphenyl)acetamide have been synthesized and tested for antifungal and bactericidal properties, showing that modification of this core structure can lead to potent bioactive agents.[7][8] This suggests a strong potential for N-(3-Chloro-4-methoxyphenyl)acetamide to serve as a starting point for developing new classes of antimicrobial or anti-inflammatory drugs.

Exemplar Experimental Protocol: Synthesis of a Chloro-acetamide Intermediate

To illustrate its practical utility, this section provides a protocol for the synthesis of 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide, a common subsequent intermediate used in more complex syntheses. This step adds a reactive chloroacetyl group, which is ideal for further functionalization via nucleophilic substitution.

Objective: To synthesize 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide from N-(3-Chloro-4-methoxyphenyl)acetamide.

Materials:

  • N-(3-Chloro-4-methoxyphenyl)acetamide

  • Chloroacetyl chloride[3]

  • Anhydrous solvent (e.g., Dichloromethane or Acetic Acid)[9]

  • A suitable non-nucleophilic base (e.g., Pyridine or Triethylamine)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-(3-Chloro-4-methoxyphenyl)acetamide (1 equivalent) in the chosen anhydrous solvent.

  • Cooling: Cool the solution in an ice bath to 0°C with continuous stirring. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Base: Slowly add the base (1.1 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled, stirring solution. Maintain the temperature at 0°C during the addition to prevent side reactions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide solid.[9]

This workflow demonstrates how the initial scaffold is advanced to a more reactive intermediate.

A N-(3-Chloro-4- methoxyphenyl)acetamide C Acylation Reaction (Anhydrous Solvent, Base, 0°C) A->C B Chloroacetyl Chloride B->C D Quenching & Aqueous Work-up C->D E Extraction & Drying D->E F Purification (Recrystallization) E->F G 2-Chloro-N-(3-chloro-4- methoxyphenyl)acetamide F->G

Caption: Experimental workflow for synthesis of a key intermediate.

Future Research Directions and Prospects

The potential of N-(3-Chloro-4-methoxyphenyl)acetamide is far from exhausted. Future research efforts could profitably explore several avenues:

  • Diversity-Oriented Synthesis: Using this compound as a core scaffold, combinatorial chemistry approaches could be employed to generate large libraries of novel derivatives for high-throughput screening against a wide range of biological targets.

  • Materials Science: The aromatic and functionalized nature of this molecule suggests potential applications as a monomer or additive in the development of specialty polymers with unique thermal or optical properties. Research into its incorporation into materials like polyamides or polyimides could yield novel functional materials.

  • Agrochemicals: The structural motifs present in N-(3-Chloro-4-methoxyphenyl)acetamide are also found in some herbicides and fungicides. Its derivatives could be investigated for potential applications in crop protection.

Conclusion

N-(3-Chloro-4-methoxyphenyl)acetamide is a quintessential example of a foundational molecule whose value is expressed through its synthetic potential. While unassuming on its own, it represents a critical gateway to complex and high-value chemical entities. Its established role in the synthesis of kinase inhibitors underscores its importance in modern drug discovery, and its potential in antimicrobial and materials science research presents exciting opportunities for future innovation. For researchers in organic synthesis and medicinal chemistry, a comprehensive understanding of this intermediate is not just beneficial—it is essential for the continued development of next-generation therapeutics and advanced materials.

References

  • PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. Available at: [Link]

  • MySkinRecipes. N-(4-((3-Chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. N-(3-Chloro-4-hydroxyphenyl)acetamide. Available at: [Link]

  • PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

  • ResearchGate. Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Available at: [Link]

  • PubChemLite. N-(3-chloro-4-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide. Available at: [Link]

  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • International Union of Crystallography. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • PubChemLite. N-(3-chloro-4-methoxyphenyl)acetamide. Available at: [Link]

  • ResearchGate. (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. Available at: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Available at: [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Available at: [Link]

  • Chemspace. N-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethoxyphenyl)acetamide. Available at: [Link]

  • SciSpace. SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. Available at: [Link]

  • ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Available at: [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide, a valuable intermediate in medicinal and materials chemistry. The primary synthetic route detailed is the N-acetylation of 3-Chloro-4-methoxyaniline. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid mechanistic understanding. It includes detailed methodologies for synthesis, purification, and characterization, alongside critical safety protocols and troubleshooting advice.

Introduction and Significance

N-arylacetamides are a crucial class of organic compounds that serve as fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The title compound, N-(3-Chloro-4-methoxyphenyl)acetamide (C₉H₁₀ClNO₂), incorporates a substituted aniline moiety, making it a key precursor for more complex molecular architectures.[2] Its structure is related to other pharmacologically relevant acetanilides, and as such, understanding its synthesis is pertinent for professionals in drug discovery and development.[3][4]

The protocol herein describes a robust and efficient method for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide via the nucleophilic acyl substitution reaction between 3-Chloro-4-methoxyaniline and acetic anhydride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is the acetylation of a primary amine. This reaction is a classic example of nucleophilic acyl substitution.

Causality of the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-Chloro-4-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The electron-donating effect of the methoxy group on the aromatic ring enhances the nucleophilicity of the amine, though this is somewhat counteracted by the electron-withdrawing chloro- substituent.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the acetate ion, a relatively stable leaving group, is expelled.

  • Deprotonation: A base (in this case, another molecule of the starting amine or solvent) removes the proton from the nitrogen atom, yielding the final neutral amide product and a molecule of acetic acid as a byproduct.

.dot digraph "Reaction_Mechanism" { graph [layout=dot, rankdir=LR, splines=ortho, label="Figure 1: Mechanism of N-Acetylation", labelloc=b, fontname="Helvetica"]; node [shape=none, fontname="Helvetica"]; edge [fontname="Helvetica"];

// Reactants Reactants [label=< + 3-Chloro-4-methoxyanilineAcetic Anhydride

>];

// Intermediate Intermediate [label=< Tetrahedral Intermediate (Conceptual)

>];

// Products Products [label=< + N-(3-Chloro-4-methoxyphenyl)acetamideAcetic Acid

>];

// Arrows Reactants -> Intermediate [label="1. Nucleophilic\nAttack"]; Intermediate -> Products [label="2. Leaving Group\nDeparture &\nDeprotonation"]; } .enddot Caption: Figure 1: Mechanism of N-Acetylation

Materials and Equipment

Reagent Specifications

Successful synthesis relies on the quality of the starting materials. The following table outlines the necessary reagents.

ReagentFormulaMW ( g/mol )Molar Eq.Example QuantityCAS No.Key Hazards
3-Chloro-4-methoxyanilineC₇H₈ClNO157.601.05.00 g5345-54-0Harmful if swallowed, Skin/Eye Irritant.[5][6]
Acetic AnhydrideC₄H₆O₃102.091.13.5 mL108-24-7Corrosive, Flammable, Lachrymator.
Glacial Acetic AcidCH₃COOH60.05-30 mL64-19-7Corrosive, Causes severe skin/eye damage.
Deionized WaterH₂O18.02-~500 mL7732-18-5N/A
Ethanol (for recrystallization)C₂H₅OH46.07-As needed64-17-5Flammable.
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers (assorted sizes)

  • Graduated cylinders

  • Glass stirring rod

  • Spatula

  • Analytical balance

  • Melting point apparatus

  • Fume hood

Detailed Experimental Protocol

This protocol is designed for a ~5 gram scale synthesis. All operations must be conducted in a well-ventilated chemical fume hood.

G

Step 1: Reaction Setup

  • Place 5.00 g (31.7 mmol) of 3-Chloro-4-methoxyaniline into a 100 mL round-bottom flask containing a magnetic stir bar.

  • In a fume hood, add 30 mL of glacial acetic acid to the flask. Stir the mixture until the aniline derivative is fully dissolved.[7][8]

Step 2: Acetylation

  • While stirring, slowly add 3.5 mL (37.1 mmol, 1.1 eq.) of acetic anhydride to the solution dropwise using a pipette. An exothermic reaction may be observed.

  • Once the addition is complete, attach a reflux condenser to the flask.

Step 3: Reaction

  • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Allow the reaction to proceed under reflux for 2 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) if desired, using a hexane/ethyl acetate solvent system.

Step 4: Product Precipitation (Work-up)

  • After 2 hours, turn off the heat and allow the flask to cool to room temperature.

  • In a separate large beaker (600 mL), prepare an ice bath with approximately 400 mL of deionized water.

  • Slowly and carefully pour the cooled reaction mixture into the beaker of ice-cold water while stirring vigorously with a glass rod.[8]

  • A white or off-white precipitate of the crude N-(3-Chloro-4-methoxyphenyl)acetamide should form immediately. Continue stirring for 15-20 minutes to ensure complete precipitation.

Step 5: Isolation

  • Set up a Buchner funnel for vacuum filtration.

  • Collect the precipitated solid by filtering the mixture under vacuum.

  • Wash the solid cake in the funnel with two portions of cold deionized water (2 x 50 mL) to remove residual acetic acid and other water-soluble impurities.

  • Press the solid with a clean spatula to remove as much water as possible.

Step 6: Drying

  • Transfer the crude product to a watch glass and allow it to air-dry, or for faster results, dry it in a desiccator under vacuum.

  • Once dry, weigh the crude product and calculate the crude yield.

Purification by Recrystallization

Recrystallization is essential to remove unreacted starting materials and side products, yielding a highly pure final compound. Ethanol is a suitable solvent for this purpose.[1][9]

Step 1: Transfer the entire crude product to an Erlenmeyer flask. Step 2: Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid completely when the ethanol is at its boiling point. Step 3: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Step 4: As the solution cools, pure crystals of N-(3-Chloro-4-methoxyphenyl)acetamide will form. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature. Step 5: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly. Step 6: Weigh the final product and calculate the percent yield.

Product Characterization

The identity and purity of the synthesized compound must be confirmed through analytical methods.

Analysis MethodExpected ResultReference
Appearance White to off-white crystalline solid-
Melting Point ~135-138 °C[10]
FT-IR (cm⁻¹) ~3290 (N-H stretch), ~1660 (C=O amide I band), ~1550 (N-H bend, amide II), ~1250 (C-O stretch)[1]
¹H NMR (DMSO-d₆) δ ~10.0 (s, 1H, NH), δ ~7.8 (d, 1H, Ar-H), δ ~7.4 (dd, 1H, Ar-H), δ ~7.1 (d, 1H, Ar-H), δ ~3.8 (s, 3H, OCH₃), δ ~2.0 (s, 3H, COCH₃)[9]
¹³C NMR (DMSO-d₆) δ ~168 (C=O), δ ~150 (C-O), δ ~132 (C-N), δ ~125 (C-Cl), δ ~122-113 (Ar-C), δ ~56 (OCH₃), δ ~24 (COCH₃)[9]
Mass Spec (ESI-MS) [M+H]⁺ at m/z 200.05[2]

Safety and Hazard Management

Adherence to safety protocols is paramount. This synthesis involves hazardous materials that require careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Fume Hood: All steps, from handling reagents to the final filtration, must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and harmful vapors.

  • Reagent Handling:

    • 3-Chloro-4-methoxyaniline: Harmful if swallowed. Avoid creating dust. Wash hands thoroughly after handling.[5][6]

    • Acetic Anhydride: Highly corrosive and a lachrymator (causes tearing). Reacts violently with water. Handle with extreme care, ensuring no contact with skin or eyes.

    • Glacial Acetic Acid: Corrosive. Causes severe burns. Avoid breathing vapors.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines. Aqueous filtrate should be neutralized before disposal.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; starting material not pure; loss of product during work-up.Ensure reflux time is adequate. Check purity of starting amine via melting point. Be careful not to add too much solvent during recrystallization.
Oily Product Instead of Solid Presence of impurities; incomplete reaction.Try scratching the inside of the beaker with a glass rod during precipitation. Ensure complete reaction via TLC. Purify via column chromatography if recrystallization fails.
Product Fails to Crystallize Solution is too dilute; cooling too rapidly; impurities present.Boil off some solvent to concentrate the solution. Allow for slow, undisturbed cooling. If it still fails, add a seed crystal or try a different recrystallization solvent.
Broad Melting Point Range Impure product.Re-recrystallize the product. Ensure the product is completely dry before taking a melting point.

References

  • Vertex AI Search Result[10], N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide. (Note: While this is a different molecule, it provides an analogous melting point).

  • PubChem, N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). Available from: [Link]

  • PubChem, 3-Chloro-4-methoxyaniline. Available from: [Link]

  • Royal Society of Chemistry, A novel green route for the synthesis of N-phenylacetamides... Available from: [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 594–598. Available from: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Chemistry LibreTexts, Acetylation of Aniline (Experiment). Available from: [Link]

  • Sankar, K., et al. (2013). N-(3-Chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o113. Available from: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 446–449. Available from: [Link]

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Application Note & Protocols for the Purification of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of N-(3-Chloro-4-methoxyphenyl)acetamide (CAS No. 7073-42-9), a key intermediate in various synthetic pathways. The purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This guide details two primary, field-proven purification methodologies: Recrystallization and Flash Column Chromatography. It offers not only step-by-step protocols but also the underlying scientific principles, enabling researchers to adapt these methods to their specific experimental context. The protocols are designed to be self-validating, with integrated steps for purity assessment.

Introduction and Compound Profile

N-(3-Chloro-4-methoxyphenyl)acetamide is a substituted acetanilide derivative. The presence of chloro and methoxy functional groups on the phenyl ring, along with the amide linkage, imparts moderate polarity to the molecule. In typical synthetic preparations, such as the acylation of 3-chloro-4-methoxyaniline, common impurities may include unreacted starting materials, di-acylated byproducts, or residual reagents and solvents. Achieving high purity (>99%) is essential for applications in pharmaceutical development and materials science, where even trace impurities can interfere with biological assays or material properties.

This guide provides the necessary protocols to effectively remove such impurities, yielding a final product suitable for the most demanding applications.

Physicochemical Properties

A thorough understanding of the compound's physical properties is the foundation for selecting and optimizing a purification strategy.

PropertyValueSource
CAS Number 7073-42-9[1]
Molecular Formula C₉H₁₀ClNO₂[2]
Molecular Weight 199.64 g/mol [2]
Appearance Solid[1]
Melting Point 96 - 97 °C[1]
Purity (Typical) >95% (Commercial)[1]

Strategic Approach to Purification

The choice between recrystallization and chromatography depends on the nature and quantity of the crude product and its impurities. The following workflow provides a logical decision-making framework.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Final Analysis Crude Crude N-(3-Chloro-4-methoxyphenyl)acetamide Assess Assess Crude Product (TLC, Crude ¹H NMR) Crude->Assess Recrystallize Recrystallization Assess->Recrystallize  Crude product is solid  Impurities have different solubility Chromatography Flash Column Chromatography Assess->Chromatography  Crude product is an oil  Multiple impurities  Impurities have similar polarity Pure Pure Product Recrystallize->Pure Chromatography->Pure Analysis Confirm Purity (TLC, mp, NMR, HPLC) Pure->Analysis

Figure 1: Decision workflow for selecting the optimal purification method.

Method 1: Recrystallization

Recrystallization is the preferred method for purifying solid compounds when impurities have significantly different solubility profiles from the product. It is efficient, scalable, and cost-effective. The principle relies on dissolving the crude solid in a minimal amount of a hot solvent in which the compound has high solubility, while impurities are either insoluble or remain in solution upon cooling. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.

Rationale for Solvent Selection

The ideal solvent should exhibit high solubility for N-(3-Chloro-4-methoxyphenyl)acetamide at its boiling point and low solubility at room temperature or below. Based on the purification of structurally similar compounds like 2-chloro-N-(4-methoxyphenyl)acetamide, ethanol is an excellent starting choice[3]. Other potential solvents for acetamides include acetone, ethyl acetate, and mixtures of benzene and ethyl acetate[].

Detailed Protocol for Recrystallization from Ethanol

This protocol is designed to purify approximately 5 grams of crude material. Adjust volumes accordingly for different scales.

Materials:

  • Crude N-(3-Chloro-4-methoxyphenyl)acetamide

  • 95% Ethanol

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid (5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add approximately 20 mL of 95% ethanol. Heat the mixture gently on a hot plate with stirring.

    • Causality: Heating increases the kinetic energy of the solvent molecules, allowing them to overcome the crystal lattice energy of the solute more effectively, thus increasing solubility.

  • Achieve Saturation: Continue adding ethanol dropwise from a pipette until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield.

    • Causality: Using the minimum amount of hot solvent ensures that the solution becomes supersaturated as it cools, which is the driving force for crystallization.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

    • Causality: This step removes insoluble impurities (e.g., dust, inorganic salts) that would otherwise contaminate the final crystals. Pre-warming the apparatus prevents premature crystallization of the product on the funnel.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.

    • Causality: The solubility of the compound is further reduced at lower temperatures, leading to a higher recovery of the crystalline solid.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol (2-3 mL) to rinse away any residual soluble impurities from the mother liquor.

    • Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (96-97 °C) is indicative of high purity[1]. Further confirmation can be obtained via TLC or NMR spectroscopy.

Method 2: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase. It is ideal for purifying oils, complex mixtures, or when recrystallization fails to remove impurities with similar solubility.

Principle and System Selection

For a moderately polar compound like N-(3-Chloro-4-methoxyphenyl)acetamide, a normal-phase chromatography setup is standard.

  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is the most common choice due to its ability to separate compounds based on polarity through hydrogen bonding and dipole-dipole interactions[5].

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Cyclohexane) and a more polar solvent (e.g., Ethyl Acetate) is typically used. The optimal ratio is determined by preliminary TLC analysis to achieve a retention factor (Rf) for the target compound of approximately 0.3-0.4.

Detailed Protocol for Flash Column Chromatography

Materials:

  • Crude N-(3-Chloro-4-methoxyphenyl)acetamide

  • Silica Gel (40-63 µm)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes/flasks

Procedure:

  • TLC Analysis: Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and elute with various Hexane:Ethyl Acetate ratios (e.g., 4:1, 3:1, 2:1). The ideal system will give the target compound an Rf of ~0.3-0.4 and good separation from impurities.

  • Column Packing: Pack the chromatography column with silica gel using the chosen eluent system (e.g., 3:1 Hexane:Ethyl Acetate) as a slurry. Ensure the silica bed is compact and level.

    • Causality: A well-packed column is crucial for achieving sharp, well-separated bands. Air bubbles or cracks in the silica bed lead to poor resolution.

  • Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane. Add a small amount of silica gel (~2 g) to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

    • Causality: Dry loading ensures that the sample is applied to the column as a narrow, concentrated band, which is essential for good separation. Applying the sample in a large volume of strong solvent would cause the initial band to broaden significantly.

  • Elution: Carefully add the eluent to the column and apply gentle positive pressure (using a pump or inert gas). Begin collecting fractions immediately.

    • Causality: The mobile phase flows through the silica gel, carrying the components of the mixture with it. Compounds with higher polarity will adsorb more strongly to the polar silica gel and thus travel down the column more slowly. Less polar compounds will elute first.

  • Fraction Monitoring: Monitor the elution process by collecting small fractions and analyzing them by TLC. Spot every few fractions on a TLC plate, elute, and visualize under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified N-(3-Chloro-4-methoxyphenyl)acetamide.

  • Purity Assessment: Confirm the purity of the combined fractions using melting point, NMR, or HPLC analysis. An HPLC method for a similar compound, acetanilide, uses a reverse-phase C18 column with a mobile phase of acetonitrile and water, which can be adapted for this purpose[6].

Chromatography_Steps A 1. Slurry Pack Column with Silica Gel & Eluent B 2. Dry Load Sample onto Column A->B C 3. Elute with Mobile Phase under Positive Pressure B->C D 4. Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions & Evaporate Solvent E->F

Figure 2: Workflow for purification by flash column chromatography.

Conclusion

The purification of N-(3-Chloro-4-methoxyphenyl)acetamide can be reliably achieved using either recrystallization or flash column chromatography. Recrystallization from ethanol offers a straightforward and scalable method for solid crude products with favorable impurity profiles. For more complex mixtures or oily products, flash column chromatography using a hexane/ethyl acetate system provides a robust and highly effective alternative. The choice of method should be guided by an initial purity assessment of the crude material. In all cases, final purity should be rigorously confirmed by appropriate analytical techniques such as melting point determination and spectroscopy.

References

  • Royal Society of Chemistry. (2020). Supplementary Information for "Electrochemical N,N-Homocoupling of Anilides". Available at: [Link][5]

  • PubChem. N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. National Institutes of Health. Available at: [Link][7]

  • SIELC Technologies. (2018). Separation of Acetanilide on Newcrom R1 HPLC column. Available at: [Link][6]

  • Stenutz. N-(3-chloro-4-methoxyphenyl)acetamide. Available at: [Link][2]

  • Ben-Bubker, O., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(6). Available at: [Link][3]

Sources

Application Notes & Protocols: N-(3-Chloro-4-methoxyphenyl)acetamide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, characterization, and application of N-(3-Chloro-4-methoxyphenyl)acetamide, a key building block in modern organic synthesis. N-arylacetamides are a significant class of intermediates used in the generation of medicinal, agrochemical, and pharmaceutical compounds.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices to ensure reproducibility and success.

Introduction: The Strategic Importance of N-Arylacetamides

In the landscape of medicinal chemistry and materials science, the N-arylacetamide motif is a cornerstone functional group. Its prevalence stems from its role as a bioisostere, its ability to participate in hydrogen bonding, and its utility as a stable, protected form of an aniline. The act of acetylation is a fundamental strategy to temporarily reduce the reactivity of primary or secondary amines, preventing unwanted side reactions during subsequent synthetic steps like oxidation or electrophilic substitution.[3]

N-(3-Chloro-4-methoxyphenyl)acetamide, the subject of this guide, is a particularly valuable intermediate. The substituted phenyl ring offers multiple handles for diversification:

  • The Acetamide Group: Provides a stable protecting group for the nitrogen atom, which can be deprotected under specific conditions if the primary amine is required later in the synthetic sequence.

  • The Chloro Group: Can be a site for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, enabling the introduction of new carbon or heteroatom linkages.

  • The Methoxy Group: Influences the electronic properties of the ring and can be cleaved to reveal a phenol, providing another point for functionalization.

This guide provides a robust protocol for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide from its aniline precursor and demonstrates its subsequent use in building more complex molecular architectures.

Compound Profile and Safety Data

Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is mandatory.

Physicochemical Properties
PropertyValueReference
CAS Number 7073-42-9[4]
Molecular Formula C₉H₁₀ClNO₂[4][5]
Molecular Weight 199.64 g/mol [4]
Appearance Solid (form may vary)-
LogP (Octanol/Water) 1.81[4]
Monoisotopic Mass 199.04001 Da[5]
Safety and Handling

N-(3-Chloro-4-methoxyphenyl)acetamide and its precursors require careful handling in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

  • Hazard Identification: While specific data for this exact compound is limited, related chloro-acetanilide structures are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][7][8] They may cause skin and serious eye irritation.[8][9]

  • Precautionary Measures:

    • Wash hands and any exposed skin thoroughly after handling.[10][11]

    • Do not eat, drink, or smoke when using this product.[10]

    • Avoid breathing dust/fumes.[11]

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12]

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[8][10]

    • If on Skin: Wash off with plenty of soap and water.[8]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][11]

Protocol 1: Synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide

This protocol details the N-acetylation of 3-Chloro-4-methoxyaniline. The reaction proceeds by the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of an acetylating agent.

Synthesis Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 3-Chloro-4-methoxyaniline in Acetic Acid react Add Acetic Anhydride (Ice Bath Cooling) start->react 1. Reagents Setup quench Add Sodium Acetate Solution to Induce Precipitation react->quench 2. Reaction filter Collect Crude Product by Vacuum Filtration quench->filter 3. Isolation recrystallize Recrystallize from Aqueous Ethanol filter->recrystallize 4. Purification dry Dry Final Product recrystallize->dry

Caption: Workflow for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles
3-Chloro-4-methoxyaniline5345-54-0157.605.00 g31.7 mmol
Glacial Acetic Acid64-19-760.0530 mL-
Acetic Anhydride108-24-7102.093.3 mL35.0 mmol
Sodium Acetate127-09-382.035.2 g63.4 mmol
Deionized Water7732-18-518.02~100 mL-
Ethanol (95%)64-17-546.07As needed-
Step-by-Step Experimental Procedure
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.00 g (31.7 mmol) of 3-Chloro-4-methoxyaniline in 30 mL of glacial acetic acid. Stir until a homogenous solution is formed.

  • Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Acetylation: While stirring, add 3.3 mL (35.0 mmol, 1.1 equiv.) of acetic anhydride dropwise to the cooled solution. Causality Note: The reaction is exothermic; slow addition in an ice bath is crucial to control the temperature and prevent the formation of side products.

  • Precipitation: In a separate beaker, prepare a solution by dissolving 5.2 g of sodium acetate in 70 mL of deionized water. After the addition of acetic anhydride is complete, remove the reaction flask from the ice bath and immediately, but carefully, add the sodium acetate solution. Causality Note: Sodium acetate acts as a base to neutralize the acetic acid, reducing the solubility of the acetylated product and causing it to precipitate out of the solution.[3]

  • Isolation: Stir the resulting slurry at room temperature for 20-30 minutes to ensure complete precipitation. Cool the mixture in an ice bath, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any residual salts and acetic acid.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot 95% ethanol/water to obtain the purified product as crystalline solids.

  • Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight. The expected yield is typically high for this type of reaction.

Characterization
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Characterize the product by its melting point and compare it with literature values.

  • Spectroscopy: Confirm the structure using FT-IR and NMR spectroscopy. The FT-IR spectrum should show a characteristic amide C=O stretch (around 1660 cm⁻¹) and an N-H stretch (around 3290 cm⁻¹). 1H NMR should confirm the presence of the acetyl methyl group, the methoxy group, and the aromatic protons with appropriate splitting patterns.[1]

Application Protocol: A Gateway to Complex Molecules

N-(3-Chloro-4-methoxyphenyl)acetamide is not an endpoint but a versatile starting point. To demonstrate its utility, this section outlines a two-step sequence to synthesize a more complex derivative, which is a common strategy in library synthesis for drug discovery. First, the corresponding α-chloroacetamide is synthesized, which installs a reactive electrophilic site.

Reaction Scheme

A N-(3-Chloro-4-methoxyphenyl)acetamide B 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide A->B Step 1: Chloroacetylation (See Protocol 4.2) C Substituted Product (e.g., Morpholine adduct) B->C Step 2: Nucleophilic Substitution (e.g., with Morpholine)

Caption: Two-step functionalization pathway starting from the parent aniline.

Protocol 2: Synthesis of 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide

This protocol utilizes chloroacetyl chloride, a more reactive acetylating agent, to install the α-chloro group.

  • Setup: To a stirred solution of 3-Chloro-4-methoxyaniline (1.0 equiv.) in acetone, add potassium carbonate (1.2 equiv.) at room temperature and stir for 30 minutes. Causality Note: Potassium carbonate acts as a base to neutralize the HCl that is generated during the reaction.

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 equiv.) dropwise. After the addition, allow the reaction to warm to room temperature and stir for an additional 3 hours.[13]

  • Work-up: Monitor the reaction by TLC. Upon completion, remove the acetone via rotary evaporation. Add ethyl acetate and wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield the desired 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide.[13]

Application Logic: Nucleophilic Substitution

The product from Protocol 4.2, 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide, is now primed for further reactions. The C-Cl bond alpha to the carbonyl is highly susceptible to nucleophilic substitution (an Sₙ2 reaction). This allows for the straightforward introduction of a wide variety of fragments, a common tactic in medicinal chemistry to build libraries of related compounds for structure-activity relationship (SAR) studies. A general procedure would involve reacting the α-chloroacetamide with a nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol) in a suitable solvent with a base to scavenge the resulting HCl.

This approach demonstrates how N-(3-Chloro-4-methoxyphenyl)acetamide serves as a stable, readily prepared intermediate that provides access to more elaborate and potentially bioactive molecules.

Conclusion

N-(3-Chloro-4-methoxyphenyl)acetamide is a high-value intermediate whose utility is rooted in its straightforward synthesis and the strategic placement of functional groups. The protocols and insights provided in this guide equip researchers with the necessary tools to reliably synthesize this compound and leverage its chemical potential. By understanding the causality behind each experimental step and recognizing the synthetic opportunities it presents, scientists can effectively incorporate this building block into their synthetic programs for the discovery and development of novel chemical entities.

References

  • PubChem. (2025). 2-chloro-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Stenutz, R. (n.d.). N-(3-chloro-4-methoxyphenyl)acetamide. Stenutz. Available from: [Link]

  • PubChem. (2025). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 4'-Methoxyacetanilide. Available from: [Link]

  • Angene Chemical. (2025). Safety Data Sheet for 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide. Available from: [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(6). Available from: [Link]

  • Liu, W., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available from: [Link]

  • Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Acikbas, Y., et al. (2017). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. Available from: [Link]

  • Hylsová, M., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. Available from: [Link]

  • PubChemLite. (n.d.). N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). Available from: [Link]

  • Fronczek, F. R. (2025). (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. Available from: [Link]

  • Acikbas, Y., et al. (2017). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxyaniline. National Center for Biotechnology Information. Available from: [Link]

  • Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available from: [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC - NIH. Available from: [Link]

  • Google Patents. (n.d.). CN101880242B - Method for preparing 3-amino-4-methoxyacetanilide by taking Raney nickel as catalyst.
  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available from: [Link]

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Synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide: A Detailed Guide to Reaction Conditions and Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Chloro-4-methoxyphenyl)acetamide is a substituted acetanilide that serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its molecular structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetamide group, offers a versatile scaffold for further chemical modifications. This guide provides an in-depth exploration of the primary synthetic routes to N-(3-Chloro-4-methoxyphenyl)acetamide, detailing the reaction conditions, necessary reagents, and the underlying chemical principles. The protocols described herein are designed to be robust and reproducible for researchers and professionals in chemical and drug development.

Primary Synthetic Routes

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide can be approached through several strategic pathways. The most common and practical method involves the direct acetylation of the corresponding aniline derivative. An alternative, though less direct, route involves the methylation of a phenolic precursor. This section will elaborate on these key methodologies.

Route 1: Acetylation of 3-Chloro-4-methoxyaniline

This is the most direct and widely employed method for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide. The reaction involves the acylation of the amino group of 3-Chloro-4-methoxyaniline with an acetylating agent.

Mechanism and Rationale:

The acetylation of anilines is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

The use of a base, such as sodium acetate, is often employed to neutralize the acid byproduct (e.g., acetic acid or hydrochloric acid), which can protonate the starting aniline, rendering it non-nucleophilic and thus halting the reaction.[1][2] Protecting the amino group through acetylation is a common strategy in multi-step syntheses to control its high reactivity in subsequent electrophilic substitution reactions.[2]

Diagram of the Reaction Workflow:

Acetylation_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification 3-Chloro-4-methoxyaniline 3-Chloro-4-methoxyaniline Mixing in Solvent Mixing in Solvent 3-Chloro-4-methoxyaniline->Mixing in Solvent Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing in Solvent Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate)->Mixing in Solvent N-(3-Chloro-4-methoxyphenyl)acetamide N-(3-Chloro-4-methoxyphenyl)acetamide Mixing in Solvent->N-(3-Chloro-4-methoxyphenyl)acetamide Acetylation Purification (Recrystallization) Purification (Recrystallization) N-(3-Chloro-4-methoxyphenyl)acetamide->Purification (Recrystallization)

Caption: Workflow for the acetylation of 3-Chloro-4-methoxyaniline.

Experimental Protocol:

A detailed, step-by-step methodology for the acetylation of 3-Chloro-4-methoxyaniline is provided below. This protocol is adapted from general procedures for aniline acetylation.[1]

Materials:

  • 3-Chloro-4-methoxyaniline[3]

  • Acetic anhydride

  • Sodium acetate

  • Water

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and heating mantle

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve a specific molar equivalent of 3-Chloro-4-methoxyaniline in a suitable volume of water containing a stoichiometric amount of concentrated hydrochloric acid. This step creates the aniline hydrochloride salt, which is soluble in water.

  • Prepare a separate solution of sodium acetate in water.

  • To the stirred aniline hydrochloride solution, add a slight molar excess of acetic anhydride.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture. The product, N-(3-Chloro-4-methoxyphenyl)acetamide, should precipitate out of the solution as a white solid.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For purification, recrystallize the crude product from a suitable solvent system, such as ethanol-water.

Summary of Reaction Parameters:

ParameterConditionRationale
Reactants 3-Chloro-4-methoxyaniline, Acetic AnhydridePrimary amine and acetylating agent.
Solvent WaterReadily available and effective for this reaction type.
Base Sodium AcetateNeutralizes the acidic byproduct to prevent protonation of the aniline.
Temperature Room temperature, followed by coolingThe reaction is typically exothermic; cooling aids precipitation.
Purification RecrystallizationEffective for obtaining high-purity crystalline product.
Route 2: Methylation of N-(3-Chloro-4-hydroxyphenyl)acetamide

An alternative synthetic approach involves the methylation of the hydroxyl group of N-(3-Chloro-4-hydroxyphenyl)acetamide. This precursor can be synthesized by the chlorination of p-acetamidophenol (acetaminophen).[4]

Mechanism and Rationale:

This route follows a two-step process: chlorination followed by methylation. The chlorination of acetaminophen can be achieved using a chlorinating agent like sulfuryl chloride in a suitable solvent.[4] The subsequent methylation of the phenolic hydroxyl group is a Williamson ether synthesis. A base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide).

Diagram of the Reaction Pathway:

Methylation_Pathway p-Acetamidophenol p-Acetamidophenol N-(3-Chloro-4-hydroxyphenyl)acetamide N-(3-Chloro-4-hydroxyphenyl)acetamide p-Acetamidophenol->N-(3-Chloro-4-hydroxyphenyl)acetamide Chlorination (e.g., SO2Cl2) N-(3-Chloro-4-methoxyphenyl)acetamide N-(3-Chloro-4-methoxyphenyl)acetamide N-(3-Chloro-4-hydroxyphenyl)acetamide->N-(3-Chloro-4-methoxyphenyl)acetamide Methylation (e.g., Dimethyl Sulfate, Base)

Caption: Two-step synthesis via methylation of a phenolic precursor.

Experimental Protocol (Methylation Step):

This protocol is based on a general procedure for the methylation of phenols.[5]

Materials:

  • N-(3-Chloro-4-hydroxyphenyl)acetamide[6][7]

  • Dimethyl sulfate (or other methylating agent)

  • Potassium carbonate (or other suitable base)

  • Acetone (or other suitable solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, suspend N-(3-Chloro-4-hydroxyphenyl)acetamide and a molar excess of potassium carbonate in acetone.

  • Heat the mixture to reflux with vigorous stirring.

  • Add a slight molar excess of dimethyl sulfate dropwise to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Summary of Reaction Parameters:

ParameterConditionRationale
Reactant N-(3-Chloro-4-hydroxyphenyl)acetamideThe phenolic precursor.
Methylating Agent Dimethyl SulfateA common and effective methylating agent.
Base Potassium CarbonateDeprotonates the hydroxyl group to form the more reactive phenoxide.
Solvent AcetoneA polar aprotic solvent that facilitates the reaction.
Temperature RefluxProvides the necessary activation energy for the reaction.
Purification RecrystallizationTo remove unreacted starting material and byproducts.

Industrial Scale Considerations

For the large-scale synthesis of related acetanilides, process optimization is key. For instance, in the synthesis of N-(4-methoxyphenyl)-3-chloropropionamide, a related compound, reaction conditions are carefully controlled to maximize yield and purity.[8] This includes the slow, drop-wise addition of reagents to manage the reaction temperature and monitoring the reaction progress by techniques like TLC.[8] Post-reaction workup often involves washing with acidic and aqueous solutions to remove impurities before crystallization.[8] These principles are directly applicable to the industrial-scale production of N-(3-Chloro-4-methoxyphenyl)acetamide.

Conclusion

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide is most efficiently achieved through the direct acetylation of 3-Chloro-4-methoxyaniline. This method is straightforward, high-yielding, and utilizes readily available reagents. The alternative route via methylation of N-(3-Chloro-4-hydroxyphenyl)acetamide provides a viable, albeit more complex, pathway. The choice of synthetic route will depend on the availability of starting materials, desired purity, and the scale of the reaction. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(9), x250969. [Link]

  • (No Author). (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer... ResearchGate. [Link]

  • (No Author). (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. The Royal Society of Chemistry. [Link]

  • (No Author). (2003). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • (No Author). (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. [Link]

  • (No Author). (1991). Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Shultz, G. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • (No Author). (2018). In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later?. Chemistry Stack Exchange. [Link]

Sources

Application Note: A Protocol for the Recrystallization of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of N-(3-Chloro-4-methoxyphenyl)acetamide via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted acetanilide derivatives. The protocol emphasizes the rationale behind solvent selection, temperature control, and crystal recovery to ensure high purity and yield. This document also includes a troubleshooting guide for common issues encountered during recrystallization.

Introduction

N-(3-Chloro-4-methoxyphenyl)acetamide is a substituted acetanilide that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. This allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.

This guide details a robust protocol for the recrystallization of N-(3-Chloro-4-methoxyphenyl)acetamide, focusing on a mixed solvent system of ethanol and water. This approach is predicated on the general solubility characteristics of acetanilide derivatives, which often exhibit good solubility in alcohols and limited solubility in water.

Key Compound Properties

A summary of the key physical and chemical properties of N-(3-Chloro-4-methoxyphenyl)acetamide is provided in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.64 g/mol [1]
Melting Point 96 - 97 °C[1]
Appearance Solid[1]

Recrystallization Protocol

This protocol is optimized for the purification of approximately 5 grams of crude N-(3-Chloro-4-methoxyphenyl)acetamide. Adjustments to solvent volumes may be necessary for different quantities of starting material.

Materials and Equipment
  • Crude N-(3-Chloro-4-methoxyphenyl)acetamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Graduated cylinders

  • Powder funnel

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Drying oven or desiccator

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B Heat & Stir C Prepare hot filtration setup B->C If impurities present D Filter hot solution to remove insoluble impurities C->D E Add hot water dropwise until solution becomes turbid D->E F Add a few drops of hot ethanol to redissolve E->F G Allow to cool slowly to room temperature F->G H Cool in an ice bath G->H I Collect crystals by vacuum filtration H->I J Wash with cold ethanol/water I->J K Dry the purified crystals J->K L Pure N-(3-Chloro-4-methoxyphenyl)acetamide K->L Yield & Purity Analysis

Caption: Workflow for the recrystallization of N-(3-Chloro-4-methoxyphenyl)acetamide.

Step-by-Step Procedure
  • Preparation:

    • Weigh approximately 5.0 g of crude N-(3-Chloro-4-methoxyphenyl)acetamide and place it into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate 50 mL Erlenmeyer flask, heat approximately 30-40 mL of 95% ethanol on a hot plate to a gentle boil.

  • Dissolution:

    • Place the flask containing the crude solid on the hot plate and begin stirring.

    • Carefully add the hot ethanol to the crude solid in small portions until the solid just dissolves. The goal is to use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approximately 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional, but recommended if charcoal was used or insoluble impurities are present):

    • Set up a hot filtration apparatus using a powder funnel with fluted filter paper placed into a clean 125 mL Erlenmeyer flask.

    • Preheat the filtration apparatus by pouring a small amount of hot solvent through it.

    • Quickly filter the hot solution. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

    • To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the turbid solution until it becomes clear again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of a cold 1:1 ethanol/water mixture.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold ethanol/water mixture to remove any remaining mother liquor.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point (e.g., 60-70 °C) or in a desiccator under vacuum.

  • Characterization:

    • Determine the weight of the dried, purified crystals and calculate the percent recovery.

    • Measure the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Reheat the solution and add more of the better solvent (ethanol).- Ensure slow cooling.
Low recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling in the ice bath.
Colored crystals - Colored impurities are co-precipitating.- Use activated charcoal for decolorization before crystallization.

Rationale for Methodological Choices

The choice of a mixed solvent system of ethanol and water is a classic and effective strategy for the recrystallization of many organic compounds, including acetanilides. Ethanol is a good "dissolving solvent" due to its ability to form hydrogen bonds with the amide functionality and its overall polarity being suitable to dissolve the molecule at elevated temperatures. Water, on the other hand, acts as an "anti-solvent" or "precipitating solvent" because the organic compound is significantly less soluble in it.

By dissolving the crude product in a minimal amount of hot ethanol and then carefully adding hot water to the point of saturation, a supersaturated solution is created upon cooling. This controlled change in solvent composition allows for a gradual and selective crystallization of the desired compound, leaving impurities that have different solubility profiles behind in the mother liquor.

Slow cooling is emphasized as it promotes the formation of a stable crystal lattice, which tends to exclude impurity molecules. Rapid cooling can trap impurities within the crystal structure.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of N-(3-Chloro-4-methoxyphenyl)acetamide. By carefully controlling the solvent composition and cooling rate, researchers can achieve high purity and a reasonable yield of the target compound. The principles and techniques described herein are broadly applicable to the recrystallization of other substituted acetanilide derivatives and similar organic solids.

References

  • Stenutz, R. N-(3-chloro-4-methoxyphenyl)acetamide. Tables for Chemistry. [Link]

Sources

Application Note: Streamlining Reaction Monitoring of N-(3-Chloro-4-methoxyphenyl)acetamide Synthesis via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the utilization of Thin-Layer Chromatography (TLC) in monitoring the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide. As a critical analytical technique in organic synthesis, TLC offers a rapid, cost-effective, and highly sensitive method to track the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into method development, execution, and data interpretation for this specific application.

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as N-(3-Chloro-4-methoxyphenyl)acetamide, rigorous in-process control is paramount. Monitoring the progress of a chemical reaction is essential to determine its endpoint, optimize reaction conditions, and minimize the formation of impurities.[4][5] Thin-Layer Chromatography (TLC) is a cornerstone technique for this purpose, providing qualitative data swiftly and efficiently.[2][5][6] Its simplicity and speed allow chemists to make informed decisions in real-time, preventing the waste of valuable resources and ensuring the quality of the final product.[3][5]

N-(3-Chloro-4-methoxyphenyl)acetamide is an acetamide derivative, and its synthesis typically involves the acylation of an aniline precursor. The polarity difference between the starting amine, the acetylating agent, the amide product, and potential side-products (e.g., di-acylated species or unreacted starting materials) makes TLC an ideal separation technique.[7]

Fundamental Principles of TLC Separation

TLC operates on the principle of adsorption chromatography.[1][8] The separation of components in a mixture is achieved by their differential partitioning between a stationary phase and a mobile phase.[1][2][6]

  • Stationary Phase: A thin layer of an adsorbent material, most commonly silica gel or alumina, is coated onto an inert backing such as glass, aluminum, or plastic.[1][2] For the separation of moderately polar compounds like aromatic amides, silica gel is the preferred stationary phase due to its polar nature.[1]

  • Mobile Phase: A solvent or a mixture of solvents, known as the eluent, moves up the stationary phase by capillary action.[1][2]

  • Separation Mechanism: As the mobile phase ascends the plate, it carries the sample mixture with it. The components of the mixture partition between the stationary and mobile phases based on their polarity. Less polar compounds have a weaker affinity for the polar stationary phase and a higher affinity for the mobile phase, thus traveling further up the plate. Conversely, more polar compounds interact more strongly with the stationary phase and move shorter distances.[1][9] This differential migration results in the separation of the components into distinct spots.

Experimental Protocols

Materials and Equipment
  • TLC Plates: Pre-coated silica gel 60 F254 plates are recommended. The F254 indicator allows for visualization under UV light at 254 nm.[4]

  • Solvents: HPLC grade solvents are essential for preparing the mobile phase to ensure reproducibility. Common choices include hexanes, ethyl acetate, dichloromethane, and methanol.[4]

  • Developing Chamber: A glass chamber with a tight-fitting lid is necessary to maintain a saturated solvent vapor environment.[2]

  • Spotting Capillaries: Fine-tipped glass capillaries for precise sample application.[4]

  • Visualization Tools: A UV lamp (254 nm) and an iodine chamber are standard for visualization.[4][10][11] Specific chemical stains like potassium permanganate or p-anisaldehyde can also be used for certain functional groups.[10][12]

  • Reactants and Product Standard: Samples of the starting materials (e.g., 3-chloro-4-methoxyaniline and acetylating agent) and a pure standard of N-(3-Chloro-4-methoxyphenyl)acetamide are required for reference.

Workflow Diagram

Caption: Workflow for monitoring reactions using TLC.

Step-by-Step Protocol
  • Preparation of the Developing Chamber:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.[2]

    • Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible chromatograms.[2][6]

    • Cover the chamber with the lid and allow it to equilibrate for at least 15-20 minutes.

  • Preparation of the TLC Plate:

    • Handle the TLC plate carefully by the edges to avoid contaminating the surface.

    • Using a pencil, gently draw a faint line (the origin) about 1 cm from the bottom of the plate.[2]

    • Mark the lanes for spotting the samples. A standard setup includes a lane for the starting material (SM), a lane for the reaction mixture (Rxn), and a "co-spot" lane where both SM and Rxn are applied.[4][5]

  • Sample Preparation and Application:

    • Dissolve a small amount of the starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane) to create dilute solutions.[2]

    • Using a capillary tube, apply a small spot of each solution to its designated lane on the origin line.[1][4]

    • For the co-spot lane, apply a spot of the starting material, allow it to dry, and then apply a spot of the reaction mixture directly on top of it.[4]

    • Ensure the spots are small and concentrated to prevent streaking. Allow the solvent to evaporate completely between applications.[1]

  • Development of the Chromatogram:

    • Carefully place the prepared TLC plate into the equilibrated developing chamber. Ensure the origin line is above the level of the mobile phase.[2]

    • Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[1][2]

    • Remove the plate when the solvent front is about 1 cm from the top.[2][13]

    • Immediately mark the position of the solvent front with a pencil.[2]

  • Visualization:

    • Allow the plate to dry completely in a fume hood to remove all traces of the mobile phase.[1]

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds like N-(3-Chloro-4-methoxyphenyl)acetamide and its precursors will absorb UV light and appear as dark spots against the fluorescent background of the plate.[2][11][12] Circle the spots with a pencil.

    • For enhanced visualization or for compounds that are not UV-active, place the plate in an iodine chamber. Iodine vapor will stain organic compounds, making them appear as brown spots.[10][11] This method is semi-destructive, and the spots will fade over time.[10]

Mobile Phase Selection and Optimization

The choice of the mobile phase is critical for achieving good separation.[3] A common starting point for compounds of intermediate polarity is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).[4][7] The polarity of the mobile phase can be adjusted by changing the ratio of the solvents.

  • Too Polar Mobile Phase: If all spots move to the top of the plate (high Rf values), the mobile phase is too polar. Reduce its polarity by increasing the proportion of the non-polar solvent.[14]

  • Not Polar Enough Mobile Phase: If all spots remain at the origin (low Rf values), the mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent.[14]

An ideal mobile phase will result in the product having an Rf value between 0.25 and 0.35, with clear separation from the starting materials and any byproducts.[2]

Solvent System (Hexane:Ethyl Acetate)Observations for N-(3-Chloro-4-methoxyphenyl)acetamide Synthesis
9:1 The polar starting material (amine) and product (amide) will likely have very low Rf values, remaining near the origin.
7:3 A good starting point. Should provide separation between the less polar starting material and the more polar product.
1:1 May result in higher Rf values for all components. Useful if the 7:3 system does not provide enough mobility.[3]
3:7 Likely too polar, causing all spots to travel close to the solvent front.

Data Interpretation: Rf Values and Reaction Progress

Calculation of the Retention Factor (Rf)

The retention factor (Rf) is a quantitative measure of a compound's migration on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[15][16]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Rf values are dimensionless and range from 0 to 1.[15] They are characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).

Monitoring Reaction Progress

By comparing the spots in the different lanes, the progress of the reaction can be determined:

  • Starting Material (SM) Lane: Shows a single spot corresponding to the starting material.

  • Reaction Mixture (Rxn) Lane:

    • At the beginning (t=0): A prominent spot corresponding to the starting material should be visible.

    • During the reaction: The intensity of the starting material spot will decrease, while a new spot corresponding to the product will appear and intensify. The product, being an amide, is generally more polar than the corresponding amine and will have a lower Rf value.

    • At completion: The starting material spot should be completely absent, and a strong spot for the product should be present.

  • Co-spot Lane: This lane serves as a direct comparison and helps to confirm the identity of the spots in the reaction mixture lane.[5]

Logical Relationships in TLC Separation

G cluster_factors Influencing Factors cluster_principle Separation Principle cluster_result Outcome Analyte Analyte Polarity (e.g., Amine vs. Amide) Interaction Differential Partitioning & Adsorption Analyte->Interaction MobilePhase Mobile Phase Polarity (e.g., Hexane:EtOAc ratio) MobilePhase->Interaction StationaryPhase Stationary Phase (Polar Silica Gel) StationaryPhase->Interaction Separation Separation of Spots Interaction->Separation RfValue Characteristic Rf Value Separation->RfValue

Caption: Factors influencing TLC separation.

Troubleshooting

IssuePossible CauseSolution
Streaking of spots Sample is too concentrated; sample is not fully soluble in the mobile phase.Dilute the sample; choose a mobile phase that better solubilizes the sample.
Spots are elongated ("tailing") The compound is acidic or basic and is interacting too strongly with the silica gel.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[17]
Rf values are not reproducible Chamber was not saturated; temperature fluctuations; changes in mobile phase composition due to evaporation.Ensure proper chamber saturation; maintain a constant temperature; prepare fresh mobile phase for each run.[9]
No spots are visible Sample is not UV-active; sample concentration is too low.Use a visualization stain (e.g., iodine); spot a more concentrated sample.

Conclusion

Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide. Its rapid and straightforward application allows for efficient tracking of reaction progress, leading to optimized reaction times and improved purity of the final product. By following the detailed protocols and understanding the principles outlined in this application note, researchers and drug development professionals can effectively implement TLC as a key in-process control method.

References

  • Wikipedia. Thin-layer chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Microbe Notes. Thin Layer Chromatography (TLC): Principle, Parts, Steps, Uses. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • Oreate AI Blog. Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. Visualizing TLC Plates. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

  • YouTube. METHODS OF VISUALIZATIONS IN TLC. [Link]

  • University of York, Department of Chemistry. Visualising plates. [Link]

  • Chiro.uark.edu. Principles of Thin Layer Chromatography. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Veeprho. Acetamide Impurities and Related Compound. [Link]

  • RSC Publishing. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. [Link]

  • New World Encyclopedia. Thin layer chromatography. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • Merck Millipore. Thin-Layer Chromatography Process. [Link]

  • Khan Academy. Calculating retention factors for TLC. [Link]

  • Oreate AI Blog. Mobile Phase of Thin Layer Chromatography. [Link]

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The Versatile Precursor: N-(3-Chloro-4-methoxyphenyl)acetamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals and biologically active molecules, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] Among the myriad of starting materials available to synthetic chemists, N-(3-Chloro-4-methoxyphenyl)acetamide emerges as a particularly versatile precursor. Its substituted phenyl ring, featuring a chloro group ortho to the acetamido linkage and a methoxy group para to it, provides a unique electronic and steric environment that can be exploited to construct a variety of heterocyclic scaffolds.

This comprehensive guide provides detailed application notes and protocols for the use of N-(3-Chloro-4-methoxyphenyl)acetamide in the synthesis of several key classes of heterocyclic compounds, including quinazolinones, benzoxazoles, and benzimidazoles. The methodologies described herein are grounded in established chemical principles and are designed to be robust and reproducible for researchers, scientists, and professionals in the field of drug development.

Preparation and Characteristics of N-(3-Chloro-4-methoxyphenyl)acetamide

A reliable synthesis of the starting material is paramount for any synthetic campaign. N-(3-Chloro-4-methoxyphenyl)acetamide can be readily prepared from commercially available 3-chloro-4-methoxyaniline via acetylation.

Protocol 1: Synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide

Materials:

  • 3-Chloro-4-methoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Ice

Procedure:

  • Dissolve 3-chloro-4-methoxyaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice and a solution of sodium acetate.

  • Stir the mixture for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 85-95%

Characterization: The identity and purity of the synthesized N-(3-Chloro-4-methoxyphenyl)acetamide should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination.

PropertyValueReference
Molecular Formula C₉H₁₀ClNO₂[3]
Molecular Weight 199.64 g/mol [3]
Appearance Off-white to pale yellow solid
Melting Point Approx. 97-100 °C[4]
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.

Application in the Synthesis of Quinazolin-4-ones

Quinazolin-4-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5][6] The Vilsmeier-Haack reaction provides a powerful method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, which can be further elaborated to quinazolinones.

The Vilsmeier-Haack Approach to Quinazolinone Scaffolds

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a potent formylating agent for electron-rich aromatic and heteroaromatic compounds.[7][8] In the case of N-arylacetamides, the reaction can proceed via an intramolecular cyclization to form a quinoline ring system. The electron-donating methoxy group in N-(3-Chloro-4-methoxyphenyl)acetamide activates the aromatic ring, facilitating this electrophilic substitution.

Diagram 1: Proposed Vilsmeier-Haack Cyclization Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Activation POCl3 POCl₃ POCl3->Vilsmeier Intermediate Electrophilic Aromatic Substitution Vilsmeier->Intermediate Start N-(3-Chloro-4- methoxyphenyl)acetamide Start->Intermediate Reaction with Vilsmeier Reagent Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2,7-Dichloro-6-methoxy- 3-formylquinoline Cyclization->Product

Caption: Workflow for the synthesis of a substituted quinoline via the Vilsmeier-Haack reaction.

Protocol 2: Synthesis of 7-Chloro-6-methoxy-4-oxo-3,4-dihydroquinazoline

Step A: Vilsmeier-Haack Cyclization

Materials:

  • N-(3-Chloro-4-methoxyphenyl)acetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve N-(3-Chloro-4-methoxyphenyl)acetamide (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 3-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,7-dichloro-6-methoxy-3-formylquinoline.

Step B: Conversion to Quinazolinone

Materials:

  • Crude 2,7-dichloro-6-methoxy-3-formylquinoline

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the crude quinoline derivative from Step A in DMSO.

  • Add sodium azide (1.5 equivalents) portion-wise to the solution.

  • Heat the reaction mixture to 120 °C for 2-3 hours.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

ParameterValue
Reaction Type Vilsmeier-Haack Cyclization / Nucleophilic Aromatic Substitution
Key Reagents POCl₃, DMF, NaN₃
Temperature 80-90 °C (Step A), 120 °C (Step B)
Reaction Time 5-7 hours (total)
Expected Product 7-Chloro-6-methoxy-4-oxo-3,4-dihydroquinazoline

Application in the Synthesis of Benzoxazoles

Benzoxazoles are another important class of heterocyclic compounds with applications as pharmaceuticals and in materials science.[9][10] A common route to 2-substituted benzoxazoles involves the cyclization of o-aminophenols with various reagents.[11] While N-(3-Chloro-4-methoxyphenyl)acetamide is not an o-aminophenol, it can be envisioned to undergo an intramolecular cyclization under acidic conditions, potentially after a rearrangement or activation step. A plausible approach involves an acid-catalyzed intramolecular cyclization.

Acid-Catalyzed Intramolecular Cyclization

The synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides has been reported, catalyzed by palladium acetate in the presence of an acid.[9] This suggests that under appropriate acidic conditions, the amide oxygen of N-(3-Chloro-4-methoxyphenyl)acetamide could act as a nucleophile, attacking the aromatic ring to form the benzoxazole core. The methoxy group, being ortho to one of the possible cyclization sites, could influence the regioselectivity of this reaction.

Diagram 2: Proposed Benzoxazole Synthesis Pathway

Benzoxazole_Synthesis Start N-(3-Chloro-4- methoxyphenyl)acetamide Activated Protonated Amide Start->Activated H⁺ (Acid Catalyst) Cyclization Intramolecular Nucleophilic Attack Activated->Cyclization Aromatization Dehydration Cyclization->Aromatization Product 6-Chloro-5-methoxy- 2-methylbenzoxazole Aromatization->Product

Caption: Proposed pathway for the acid-catalyzed synthesis of a benzoxazole derivative.

Protocol 3: Synthesis of 6-Chloro-5-methoxy-2-methylbenzoxazole

Materials:

  • N-(3-Chloro-4-methoxyphenyl)acetamide

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Toluene

Procedure:

  • Place N-(3-Chloro-4-methoxyphenyl)acetamide (1 equivalent) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the acetamide) or Eaton's reagent.

  • Heat the mixture with stirring to 120-140 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to about 80 °C and carefully pour it onto a mixture of ice and water.

  • Neutralize the aqueous solution with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath.

  • Extract the product with toluene or another suitable organic solvent (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Reaction Type Acid-Catalyzed Intramolecular Cyclization
Key Reagents Polyphosphoric acid (PPA) or Eaton's reagent
Temperature 120-140 °C
Reaction Time 4-6 hours
Expected Product 6-Chloro-5-methoxy-2-methylbenzoxazole

Application in the Synthesis of Benzimidazoles

Benzimidazoles are a very important heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[2] The classical synthesis of benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. To utilize N-(3-Chloro-4-methoxyphenyl)acetamide for this purpose, a plausible strategy involves its conversion to the corresponding o-phenylenediamine derivative followed by cyclization with a one-carbon source.

Two-Step Synthesis of Benzimidazoles

This approach first requires the nitration of N-(3-Chloro-4-methoxyphenyl)acetamide, followed by reduction of the nitro group to an amine and subsequent deacetylation to yield the o-phenylenediamine. This intermediate can then be cyclized.

Diagram 3: Benzimidazole Synthesis Workflow

Benzimidazole_Workflow Start N-(3-Chloro-4- methoxyphenyl)acetamide Nitration Nitration Start->Nitration Nitro_Product N-(3-Chloro-4-methoxy- 2-nitrophenyl)acetamide Nitration->Nitro_Product Reduction Reduction Nitro_Product->Reduction e.g., SnCl₂/HCl Diamine 3-Chloro-4-methoxy- benzene-1,2-diamine Reduction->Diamine and Deacetylation Cyclization Cyclization with Formic Acid Diamine->Cyclization Product 6-Chloro-5-methoxy- 1H-benzoimidazole Cyclization->Product

Caption: A multi-step workflow for the synthesis of a substituted benzimidazole.

Protocol 4: Synthesis of 6-Chloro-5-methoxy-1H-benzoimidazole

Step A: Nitration

Materials:

  • N-(3-Chloro-4-methoxyphenyl)acetamide

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • Add N-(3-Chloro-4-methoxyphenyl)acetamide to concentrated sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the precipitated solid, wash with cold water until neutral, and dry to obtain the nitrated product.

Step B: Reductive Cyclization

Materials:

  • N-(3-Chloro-4-methoxy-2-nitrophenyl)acetamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol

  • Formic acid

Procedure:

  • Suspend the nitrated acetamide from Step A in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Reflux the mixture for 2-3 hours. This step achieves both reduction of the nitro group and hydrolysis of the acetamide.

  • Cool the reaction mixture and neutralize with a concentrated NaOH solution to precipitate the tin salts.

  • Filter off the inorganic salts and concentrate the filtrate to obtain the crude 3-chloro-4-methoxybenzene-1,2-diamine.

  • To the crude diamine, add formic acid and reflux for 3-4 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Neutralize with ammonia solution to precipitate the benzimidazole.

  • Filter the solid, wash with water, and recrystallize from aqueous ethanol.

ParameterValue
Reaction Type Electrophilic Nitration, Reduction, Deacetylation, Cyclocondensation
Key Reagents HNO₃/H₂SO₄, SnCl₂/HCl, Formic Acid
Temperature 0-5 °C (Nitration), Reflux (Reduction & Cyclization)
Reaction Time Multi-step, approx. 8-10 hours total
Expected Product 6-Chloro-5-methoxy-1H-benzoimidazole

Conclusion

N-(3-Chloro-4-methoxyphenyl)acetamide is a readily accessible and highly valuable starting material for the synthesis of a diverse range of medicinally important heterocyclic compounds. The strategic placement of its substituents allows for regioselective transformations, leading to the formation of quinazolinones, benzoxazoles, and benzimidazoles through well-established synthetic methodologies such as the Vilsmeier-Haack reaction and acid-catalyzed cyclizations. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile precursor and to develop novel molecular entities with potential therapeutic applications. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Green Chemistry (RSC Publishing). (n.d.). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Retrieved from [Link]

  • Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 436-451.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • IOSR Journal. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N‐phenyl substituted polybenzimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(1H)-one derivatives. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate. Retrieved from [Link]

  • Semantic Scholar. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. Retrieved from [Link]

  • Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Aryl-2-aminobenzoxazoles from Substituted Benzoxazole-2-thiol and 2-Chloro-N-arylacetamides in KOH-DMF System. Retrieved from [Link]

  • Stenutz. (n.d.). N-(3-chloro-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Impurity Profiling of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-(3-Chloro-4-methoxyphenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges related to purity analysis. In this document, we will explore common issues, provide systematic troubleshooting guides, and detail robust analytical protocols in a practical question-and-answer format. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing an unexpected peak in my HPLC chromatogram for a batch of N-(3-Chloro-4-methoxyphenyl)acetamide. What is the most logical first step?

Answer: The appearance of an unknown peak is a common analytical challenge. A systematic approach is crucial to avoid speculation and efficiently identify the impurity. The first step is not to guess the structure, but to categorize the potential origin of the impurity. Every compound's impurity profile is a story of its history. The unexpected peak could originate from one of three main sources:

  • Process-Related Impurities: Substances related to the synthesis, including unreacted starting materials, intermediates, reagents, or by-products from side reactions.

  • Degradation Products: Impurities formed due to the decomposition of the N-(3-Chloro-4-methoxyphenyl)acetamide molecule itself under specific environmental conditions (e.g., exposure to acid, base, light, heat, or oxygen).

  • Contaminants: Extraneous substances introduced from external sources, such as solvents, handling equipment, or cross-contamination.

Your immediate action should be to gather information. Review the synthesis route and the complete storage history of the sample (age, temperature, light exposure, container type). This context is invaluable. The next logical step is to follow a systematic identification workflow.

FAQ 2: How can I systematically identify the source of this unknown impurity?

Answer: A structured workflow is the most effective method for identifying an unknown peak. This process involves a series of logical experiments to narrow down the possibilities before proceeding to definitive structural elucidation.

The diagram below outlines a field-proven workflow for impurity investigation. The core principle is to use controlled experiments to either confirm or eliminate potential impurity classes (process-related vs. degradation).

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC Analysis check_synthesis Step 1: Analyze Starting Materials & Key Intermediates start->check_synthesis Review Synthesis Route spike_sample Step 2: Spike Sample with Suspected Impurities check_synthesis->spike_sample compare_rt Compare Retention Time (RT) & Spectral Data (UV) spike_sample->compare_rt forced_degradation Step 3: Perform Forced Degradation Studies forced_degradation->compare_rt match_found Match Found? compare_rt->match_found process_impurity Conclusion: Process-Related Impurity match_found->process_impurity Yes (from Spiking) degradation_product Conclusion: Degradation Product match_found->degradation_product Yes (from Degradation) no_match No Match Found match_found->no_match No lcms_analysis Step 4: Proceed to LC-MS Analysis no_match->lcms_analysis structure_elucidation Structural Elucidation (MS/MS, HRMS, NMR) lcms_analysis->structure_elucidation

Caption: A logical workflow for systematic impurity identification.

This workflow is a self-validating system. By spiking your sample with known potential impurities (like starting materials), you can confirm their presence by observing a single, co-eluting peak with an increased area. Similarly, forced degradation studies intentionally create degradation products, allowing you to match their chromatographic behavior to the unknown in your original sample. If no match is found, advanced techniques are required.

FAQ 3: What are the most common process-related impurities I should look for in N-(3-Chloro-4-methoxyphenyl)acetamide?

Answer: Process-related impurities are directly linked to the manufacturing chemistry. The most common synthesis route for N-(3-Chloro-4-methoxyphenyl)acetamide involves the acylation of 3-Chloro-4-methoxyaniline with an acetylating agent like acetic anhydride or acetyl chloride.

Based on this, the primary suspects are:

  • Impurity A: 3-Chloro-4-methoxyaniline (Starting Material): The most common impurity, resulting from an incomplete reaction. It is significantly more polar than the final product and will likely have a much shorter retention time in a reversed-phase HPLC system.

  • Impurity B: N-(4-methoxy-3-chlorophenyl)diacetamide (Di-acylated By-product): This can form if a strong acetylating agent and harsh reaction conditions are used, leading to the acylation of the amide nitrogen. This impurity is more non-polar and will have a longer retention time.

  • Impurity C: Positional Isomers: If the 3-Chloro-4-methoxyaniline starting material is not pure, isomers (e.g., 2-Chloro-4-methoxyaniline) could react to form isomeric acetamide products, which may be difficult to separate.

  • Impurity D: Aniline Impurities: Acetanilide, a related compound, is known to potentially contain aniline as a carcinogenic impurity.[1] By extension, it is critical to ensure the absence of related aniline impurities from your starting material.

The diagram below illustrates the formation of the active pharmaceutical ingredient (API) and key process-related impurities.

Synthesis_and_Impurities SM 3-Chloro-4-methoxyaniline (Starting Material) API N-(3-Chloro-4-methoxyphenyl)acetamide (Product) SM->API Acylation (Desired Reaction) ImpurityA Unreacted Starting Material (Impurity A) SM->ImpurityA Incomplete Reaction Reagent Acetic Anhydride (Reagent) Reagent->API ImpurityB Di-acetylated By-product (Impurity B) Reagent->ImpurityB API->ImpurityB Over-acylation

Caption: Synthesis pathway and formation of process-related impurities.

Data Summary Table: Potential Process & Degradation Impurities

The following table summarizes the most probable impurities, their origin, and key analytical data points useful for identification, particularly with LC-MS.

Impurity NameProbable OriginMolecular FormulaMolecular Weight ( g/mol )Note
N-(3-Chloro-4-methoxyphenyl)acetamide API C₉H₁₀ClNO₂ 199.64 Reference Compound
3-Chloro-4-methoxyanilineProcess (Starting Material)C₇H₈ClNO157.60More polar than API.
Acetic AcidDegradation (Hydrolysis)C₂H₄O₂60.05Highly polar, may not retain on C18 column.
N-(3-Chloro-4-hydroxyphenyl)acetamideDegradation (Demethylation)C₈H₈ClNO₂185.61A known impurity type in related compounds.[2][3][4]
N-(4-methoxyphenyl)acetamideProcess or DegradationC₉H₁₁NO₂165.19Lacks the chloro-substituent.
Di-acetylated By-productProcess (Side-reaction)C₁₁H₁₂ClNO₃241.67Less polar than API.
FAQ 4: My sample has been stored for a while and now shows new peaks. What are the likely degradation products?

Answer: The appearance of new impurities upon storage strongly suggests degradation. To confirm this and identify the products, you should perform forced degradation (or stress testing) studies as mandated by regulatory bodies like the ICH.[5][6] These studies intentionally expose the drug substance to harsh conditions to predict long-term stability.[7]

Key degradation pathways to investigate are:

  • Hydrolytic Degradation: This is often the most common pathway for amide-containing molecules. The amide bond is susceptible to cleavage under both acidic and basic conditions.

    • Mechanism: The reaction yields 3-Chloro-4-methoxyaniline and acetic acid.[8]

    • Stress Condition: Reflux the sample in dilute HCl (e.g., 0.1 M) and separately in dilute NaOH (e.g., 0.1 M) at an elevated temperature (e.g., 60-80°C) for several hours.[5][9]

  • Oxidative Degradation: The electron-rich methoxy-substituted benzene ring can be susceptible to oxidation.

    • Mechanism: This can lead to a variety of products, including potential N-oxides or ring hydroxylation. The methoxy group itself could be cleaved (demethylation) to form N-(3-Chloro-4-hydroxyphenyl)acetamide.

    • Stress Condition: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[9]

  • Thermal Degradation: High temperatures can provide the energy needed to break weaker bonds in the molecule.

    • Mechanism: Complex decomposition pathways can occur, often driven by radical mechanisms.[10]

    • Stress Condition: Expose the solid drug substance to dry heat (e.g., 105°C) for an extended period.

  • Photodegradation: Many aromatic compounds absorb UV or visible light, which can lead to photochemical reactions.

    • Mechanism: Can involve radical formation, ring cleavage, or other complex transformations.

    • Stress Condition: Expose a solution of the drug substance to high-intensity light in a photostability chamber, as per ICH Q1B guidelines.[6]

By analyzing the samples from these stress conditions with your HPLC method, you can create a profile of potential degradation products. If a peak in a stressed sample matches the retention time and UV spectrum of the unknown peak in your stability sample, you have strong evidence for its identity as a degradant.

Degradation_Pathways API N-(3-Chloro-4-methoxyphenyl)acetamide HydrolysisProd 3-Chloro-4-methoxyaniline + Acetic Acid API->HydrolysisProd Amide Cleavage OxidationProd N-(3-Chloro-4-hydroxyphenyl)acetamide (Demethylation Product) API->OxidationProd Demethylation / Oxidation ThermalProd Various Decomposition Products API->ThermalProd Bond Scission PhotoProd Various Photodegradants API->PhotoProd Photochemical Reaction AcidBase Acid/Base Hydrolysis (H+ / OH-) Oxidation Oxidation (e.g., H2O2) Heat Thermal Stress (Heat) Light Photolytic Stress (Light, UV)

Caption: Major forced degradation pathways for N-(3-Chloro-4-methoxyphenyl)acetamide.

FAQ 5: Can you provide a starting point for an HPLC method to separate N-(3-Chloro-4-methoxyphenyl)acetamide from its key impurities?

Answer: Certainly. A well-developed reversed-phase HPLC (RP-HPLC) method is the cornerstone of impurity profiling.[11] The following method is a robust starting point, designed to separate the relatively non-polar API from its more polar potential impurities, like the starting material and hydrolysis products. Method optimization will likely be required for your specific instrument and impurity profile.

1. Chromatographic System & Conditions:

  • Instrument: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., ACE C18, Zorbax Eclipse, or equivalent).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm (Verify with a UV scan of the API).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Gradient Elution Program:

A gradient is recommended to ensure elution of both polar and non-polar impurities within a reasonable runtime.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030

3. Sample & Standard Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve N-(3-Chloro-4-methoxyphenyl)acetamide reference standard in diluent to a final concentration of ~0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (~0.5 mg/mL). Ensure it is fully dissolved and filter through a 0.45 µm syringe filter before injection.

4. System Suitability (A Self-Validating Check):

Before analyzing samples, you must verify that the chromatographic system is performing adequately. This is a non-negotiable step for trustworthy results.

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (T): Should be ≤ 2.0 for the main API peak.

    • Theoretical Plates (N): Should be ≥ 2000 for the main API peak.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicate injections should be ≤ 2.0%.

Causality Note: Using a buffered mobile phase (like phosphate or acetate) instead of TFA is also common.[12][13] However, TFA is volatile, making it compatible with LC-MS analysis, which is a likely next step for identifying unknown impurities. The gradient starts with a high aqueous content to retain and separate polar impurities (like the starting material) and gradually increases the organic content to elute the API and any non-polar by-products.

FAQ 6: My unknown impurity does not match any of my standards or forced degradation products. How do I proceed with structural elucidation?

Answer: If you have ruled out common process and degradation impurities, you are now in the realm of true unknown identification. This requires more advanced analytical techniques that provide direct structural information. The gold-standard combination is Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]

  • LC-MS Analysis:

    • Objective: To determine the molecular weight of the unknown impurity.

    • Procedure: Analyze your sample using your developed HPLC method connected to a mass spectrometer. A high-resolution mass spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap, is highly recommended.

    • Interpretation: The mass spectrometer will provide an accurate mass for your unknown peak. This allows you to propose a molecular formula. For example, if you find a peak with an m/z corresponding to the demethylated product (185.61), you have strong evidence for that structure.

  • LC-MS/MS (Tandem Mass Spectrometry):

    • Objective: To obtain structural fragments of the impurity, which act as a "fingerprint."

    • Procedure: The mass spectrometer isolates the parent ion of your impurity and fragments it.

    • Interpretation: The resulting fragmentation pattern provides clues about the molecule's structure. For instance, the loss of a specific fragment can indicate the presence of a particular functional group.

  • Isolation and NMR Spectroscopy:

    • Objective: To obtain definitive, unambiguous structural confirmation.

    • Procedure: If the impurity is present at a sufficient level (>0.1% as per ICH guidelines), it may need to be isolated using preparative HPLC. The pure, isolated impurity is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR).[14]

    • Interpretation: NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for complete structural elucidation.

This multi-technique approach, moving from chromatographic behavior to molecular weight and finally to fragmentation and NMR, is the definitive pathway for identifying and characterizing unknown pharmaceutical impurities.[11][16]

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Investigation. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Sannova. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives. (1989). European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). PharmaTutor. [Link]

  • Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. (n.d.). ResearchGate. [Link]

  • Acetanilide Structure, Preparation & Hazards. (n.d.). Study.com. [Link]

  • Forced degradation studies. (2016). Journal of Analytical & Pharmaceutical Research. [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2018). IUCrData. [Link]

  • N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025). Acta Crystallographica Section E. [Link]

  • forced degradation products: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Supplementary Information: Novel isoniazid-amidoether derivatives. (n.d.). The Royal Society of Chemistry. [Link]

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (2024). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). Molecules. [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2022). International Journal of Pharmaceutical Research and Applications. [Link]

  • Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). (n.d.). PubChemLite. [Link]

  • (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025). ResearchGate. [Link]

  • Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... (n.d.). ResearchGate. [Link]

  • Acetanilide. (n.d.). PubChem. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs. (2021). Molecules. [Link]

  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2003).
  • Acetanilide. (n.d.). Wikipedia. [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2022). Environmental Science & Technology. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2021). ResearchGate. [Link]

  • Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation. (2017). ResearchGate. [Link]

  • RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. (2016). Scientia Pharmaceutica. [Link]

  • N-(3-Chloro-4-hy-droxy-phen-yl)acetamide. (2025). PubMed. [Link]

  • Investigation of reaction mechanisms of drug degradation in the solid state. (2013). Analytical Chemistry. [Link]

  • 2-Chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PubChem. [Link]

  • Studies of the Thermal Degradation of Acetaminophen Using a Conventional HPLC Approach and Electrospray Ionization-Mass Spectrometry. (2009). ResearchGate. [Link]

  • (PDF) Effects of pH and temperature on the stability and decomposition of N,N'N''-triethylenethiophosphoramide in urine and buffer. (1981). ResearchGate. [Link]

Sources

"N-(3-Chloro-4-methoxyphenyl)acetamide" solubility challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support resource for N-(3-Chloro-4-methoxyphenyl)acetamide. This guide is designed for researchers, chemists, and formulation scientists to navigate the common solubility challenges associated with this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experiments.

Compound Profile: N-(3-Chloro-4-methoxyphenyl)acetamide

N-(3-Chloro-4-methoxyphenyl)acetamide (CAS No. 7073-42-9) is a substituted acetanilide derivative. Its structure, featuring a chlorinated and methoxylated phenyl ring attached to an acetamide group, presents a classic solubility challenge. The relatively non-polar aromatic core and the crystalline nature of the solid form contribute to its poor aqueous solubility.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂[1]
Molecular Weight 199.64 g/mol [2]
Melting Point 96 - 97 °C
Predicted XlogP 1.8[1][2]
Appearance Solid (likely crystalline powder)

The positive XlogP value indicates a preference for a lipophilic environment over an aqueous one, predicting low water solubility.[1][2] Overcoming the crystal lattice energy is a primary barrier to dissolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-(3-Chloro-4-methoxyphenyl)acetamide won't dissolve in aqueous buffers (e.g., PBS). Is this expected?

Answer: Yes, this is entirely expected. Given its chemical structure, N-(3-Chloro-4-methoxyphenyl)acetamide is predicted to be poorly soluble in water and neutral aqueous buffers. The molecule lacks readily ionizable groups that would enhance solubility in response to pH changes within the typical biological range. The dissolution process is thermodynamically unfavorable due to the energy required to break the crystal lattice and solvate the non-polar molecule in a highly polar solvent like water.

Q2: I'm seeing inconsistent results in my experiments. Could solubility be the culprit?

Answer: Absolutely. Inconsistent solubility is a major source of experimental irreproducibility. If the compound precipitates from your stock solution or assay medium, the actual concentration available to interact with your system (e.g., cells, enzymes) is unknown and variable.

Troubleshooting Workflow for Dissolution Failure

The following workflow provides a systematic approach to addressing solubility issues.

G start Compound Fails to Dissolve purity Step 1: Verify Purity & Identity (NMR, LC-MS) start->purity Is the material correct? solvent_screen Step 2: Initial Solvent Screening (DMSO, DMF, Ethanol, etc.) purity->solvent_screen Purity Confirmed cosolvent Step 3: Test Co-solvent Systems (e.g., Buffer + 1-5% DMSO) solvent_screen->cosolvent Organic solvent found ph_adjust Step 4: pH Adjustment (Use with Caution) Test acidic/basic conditions cosolvent->ph_adjust Aqueous system required success Problem Solved: Stable, Clear Solution cosolvent->success Precipitation avoided advanced Step 5: Consider Advanced Strategies (e.g., Formulation) ph_adjust->advanced Still precipitating ph_adjust->success pH provides stability advanced->success Formulation successful

Caption: A step-by-step troubleshooting workflow for solubility issues.

Q3: What organic solvents can I use to prepare a stock solution?

Answer: For preparing high-concentration stock solutions, water-miscible organic solvents are the preferred choice.

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective choice. DMSO is a powerful aprotic solvent that is excellent at solvating a wide range of organic molecules.

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another potent aprotic solvent.

  • Ethanol or Methanol: These protic solvents can also be effective, although they may not achieve the same high concentrations as DMSO or DMF.

Best Practice: Always prepare a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This stock can then be diluted into your aqueous experimental medium. Critically, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: I diluted my DMSO stock into my aqueous buffer, and the compound immediately precipitated. What should I do?

Answer: This is a classic problem known as "crashing out." It occurs when the compound is soluble in the organic stock but insoluble in the final aqueous medium.

Solutions:

  • Reduce the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Use a Co-solvent System: Instead of diluting directly into a buffer, use a buffer that already contains a small percentage of a solubilizing agent. This is a foundational technique in drug formulation.[3]

  • Incorporate Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[4] A small amount of Tween® 20 or Triton™ X-100 (e.g., 0.01-0.1%) in the final buffer can prevent precipitation.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[5] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[6][7] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent system for N-(3-Chloro-4-methoxyphenyl)acetamide and determine its approximate solubility.

Materials:

  • N-(3-Chloro-4-methoxyphenyl)acetamide

  • Vials (e.g., 1.5 mL glass HPLC vials)

  • Solvents: DMSO, Ethanol (95%), Propylene Glycol, PEG 400, PBS (pH 7.4)

  • Vortex mixer and/or sonicator

Methodology:

  • Preparation: Weigh 2 mg of the compound into five separate vials.

  • Solvent Addition: Add 100 µL of the first solvent (e.g., DMSO) to the first vial. This creates an initial target concentration of 20 mg/mL.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If undissolved solid remains, gently sonicate for 5-10 minutes.

  • Observation: Visually inspect the solution against a light and dark background.

    • Clear Solution: The compound is soluble at ≥20 mg/mL. You can proceed to add more compound to find the saturation point or define this as your stock concentration.

    • Hazy/Cloudy or Visible Particles: The compound is not fully soluble.

  • Titration (if insoluble): If the compound is not soluble, add another 100 µL of the same solvent to the vial (total volume 200 µL, target concentration 10 mg/mL). Repeat step 3.

  • Continue Titration: Continue adding solvent in 100-200 µL increments until a clear solution is achieved. Record the final volume to calculate the approximate solubility.

  • Repeat: Repeat steps 2-6 for each of the other test solvents.

  • Stability Check: Let the clear solutions stand at room temperature for 24 hours and re-inspect for any signs of precipitation or crystal growth.

Advanced Solubility Enhancement Strategies

For drug development applications where oral bioavailability is key, more advanced formulation strategies are necessary. The choice of strategy depends on the compound's physicochemical properties.[6][8][9]

Strategy Selection Guide

G start Poor Aqueous Solubility of N-(3-Chloro-4-methoxyphenyl)acetamide thermostable Is the compound thermally stable? start->thermostable sdd Solid Dispersions (Amorphous Systems) thermostable->sdd Yes lipid Lipid-Based Formulations (SEDDS/SMEDDS) thermostable->lipid No hme Hot Melt Extrusion (HME) sdd->hme spray_drying Spray Drying sdd->spray_drying particle_size Particle Size Reduction lipid->particle_size micronization Micronization particle_size->micronization nanosuspension Nanosuspension particle_size->nanosuspension

Caption: Decision tree for selecting advanced solubility enhancement techniques.

Key Advanced Techniques:

  • Solid Dispersions: This involves dispersing the drug in an amorphous, hydrophilic polymer matrix.[10] By preventing the drug from crystallizing, its apparent solubility and dissolution rate can be significantly increased.[8] This can be achieved through methods like spray drying or hot-melt extrusion.

  • Particle Size Reduction: Reducing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[7]

    • Micronization: Milling techniques can reduce particle size to the micron range.[3][6]

    • Nanonization: Creating nanoparticles (nanosuspensions) dramatically increases the surface-area-to-volume ratio, leading to a substantial improvement in dissolution velocity.[6][11]

  • Lipid-Based Formulations: For lipophilic compounds (like this one), dissolving the drug in a lipid vehicle, such as a self-emulsifying drug delivery system (SEDDS), can be highly effective.[9][12] These systems form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[6]

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics. [Link]

  • N-(3-CHLORO-4-METHOXYPHENYL)-2-(3-METHOXYPHENOXY)ACETAMIDE Chemical Label. (n.d.). Molbase. [Link]

  • 2-chloro-N-(3-methoxyphenyl)acetamide. (n.d.). PubChem. [Link]

  • N-(3-chloro-4-methoxyphenyl)acetamide. (n.d.). Stenutz. [Link]

  • 2-Chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PubChem. [Link]

  • 4'-Methoxyacetanilide Safety Data Sheet. (2014). Thermo Fisher Scientific. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • N-(4-methoxyphenyl)acetamide Properties. (n.d.). WebQC.org. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2013). ResearchGate. [Link]

  • Separation of Acetamide, N-(4-methoxy-3-nitrophenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • N-(3-chloro-4-methoxyphenyl)acetamide (C9H10ClNO2). (n.d.). PubChemLite. [Link]

  • N-(3-Chloro-4-hydroxyphenyl)acetamide. (2025). ResearchGate. [Link]

  • Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). (n.d.). Cheméo. [Link]

  • N-(4-Chlorophenyl)acetamide. (n.d.). PubChem. [Link]

Sources

Optimizing the yield of "N-(3-Chloro-4-methoxyphenyl)acetamide" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Technical Support Center: Optimizing the Synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing their synthetic protocols, improving yield, and ensuring the purity of the final product. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide, a substituted acetanilide, is a fundamental reaction in organic chemistry, often involving the acetylation of 3-chloro-4-methoxyaniline. While seemingly straightforward, this reaction is susceptible to various issues that can affect the yield and purity of the desired product. This guide will address these common challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(3-Chloro-4-methoxyphenyl)acetamide?

The most prevalent and accessible method for synthesizing N-(3-Chloro-4-methoxyphenyl)acetamide is the N-acetylation of 3-chloro-4-methoxyaniline.[1][2] This reaction is typically achieved by treating the starting aniline with an acetylating agent such as acetic anhydride or acetyl chloride. The choice of reagent and reaction conditions can significantly influence the outcome of the synthesis.

Q2: Why is my reaction yield consistently low?

Several factors can contribute to low yields in this synthesis. These can be broadly categorized into issues with starting materials, reaction conditions, and workup procedures. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Q3: What are the expected physical properties of N-(3-Chloro-4-methoxyphenyl)acetamide?

N-(3-Chloro-4-methoxyphenyl)acetamide is a solid at room temperature. Its reported melting point is in the range of 96-97 °C.[3] The molecular weight is 199.64 g/mol .[3]

Q4: Are there any known side reactions to be aware of?

Yes, several side reactions can occur, leading to impurities and reduced yields. The most common include:

  • Diacetylation: Under harsh conditions or with a large excess of the acetylating agent, the secondary amide product can undergo further acetylation to form a diacetylated product.

  • Hydrolysis of the acetylating agent: Acetic anhydride and acetyl chloride are highly reactive and can be hydrolyzed by water present in the solvent or reagents.[4][5][6][7][8] This not only consumes the acetylating agent but also introduces acetic acid into the reaction mixture, which can complicate purification.

  • Ring acylation (Friedel-Crafts): While N-acetylation is generally favored, under certain conditions (e.g., presence of a Lewis acid catalyst), electrophilic aromatic substitution on the benzene ring can occur. However, for anilines, the amino group can complex with the Lewis acid, deactivating the ring towards Friedel-Crafts reactions.[9][10]

Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Problem 1: Low or No Product Formation

Q: I am not getting the expected product, or the yield is extremely low. What should I check first?

A: Start by verifying the integrity of your starting materials and reagents.

  • Purity of 3-Chloro-4-methoxyaniline: The starting aniline can degrade over time, especially if not stored properly. Impurities can interfere with the reaction. Consider purifying the aniline by recrystallization or distillation if its purity is questionable.

  • Activity of the Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture and can hydrolyze, losing their reactivity.[4][5][6][7][8] Always use a fresh bottle or a properly stored and sealed container. To test for significant hydrolysis, you can carefully add a small amount to cold water; vigorous reaction and heat generation indicate activity.

Workflow for Starting Material Verification:

Start Low/No Product Check_Aniline Verify Purity of 3-Chloro-4-methoxyaniline Start->Check_Aniline Check_Acetylating_Agent Verify Activity of Acetylating Agent Start->Check_Acetylating_Agent Purify_Aniline Purify Aniline (Recrystallization/Distillation) Check_Aniline->Purify_Aniline Impure Proceed Proceed with Reaction Check_Aniline->Proceed Pure Use_New_Reagent Use Fresh Acetylating Agent Check_Acetylating_Agent->Use_New_Reagent Inactive Check_Acetylating_Agent->Proceed Active Purify_Aniline->Proceed Use_New_Reagent->Proceed

Caption: Workflow for verifying starting material integrity.

Problem 2: Incomplete Reaction

Q: My TLC analysis shows a significant amount of unreacted starting material even after the recommended reaction time. How can I drive the reaction to completion?

A: Incomplete reactions are often a result of suboptimal reaction conditions.

  • Reaction Temperature: Acetylation of anilines is typically an exothermic process. However, gentle heating may be required to ensure the reaction goes to completion, especially if the aniline is sterically hindered or electronically deactivated. Consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitoring the progress by TLC.

  • Stoichiometry: Ensure you are using a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) to account for any potential hydrolysis and to drive the equilibrium towards the product.

  • Reaction Time: While many acetylations are rapid, some substituted anilines may react more slowly. Extend the reaction time and continue to monitor by TLC until the starting material spot is no longer visible.

  • Role of a Base: The acetylation of anilines with acetyl chloride produces hydrochloric acid as a byproduct.[11] This can protonate the starting aniline, rendering it unreactive. The addition of a weak base, such as sodium acetate or pyridine, is crucial to neutralize the acid and facilitate the reaction.[11][12][13]

Experimental Protocol: Acetylation with Acetic Anhydride and Sodium Acetate

  • Dissolve 1.0 equivalent of 3-chloro-4-methoxyaniline in a suitable solvent (e.g., glacial acetic acid or water).[14][15]

  • Add a solution of 1.2 equivalents of sodium acetate in water.

  • Add 1.1 equivalents of acetic anhydride dropwise to the stirred solution.

  • Monitor the reaction by TLC. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.[13]

  • Collect the solid product by vacuum filtration and wash with cold water.

Problem 3: Product Purification and Impurities

Q: My crude product is colored and/or has a broad melting point range. How can I effectively purify it?

A: The most common method for purifying solid organic compounds is recrystallization.

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-(3-Chloro-4-methoxyphenyl)acetamide, common recrystallization solvents include ethanol, ethanol-water mixtures, or hot water.[13][16]

  • Decolorization: If the crude product is colored, this may be due to the presence of oxidized impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help to remove these colored impurities.

  • Removal of Acetic Acid: If acetic acid was used as a solvent or is present from the hydrolysis of acetic anhydride, it can be removed by washing the crude product with a dilute solution of sodium bicarbonate. Be cautious as this will produce carbon dioxide gas.

Table 1: Recrystallization Solvent Selection

Solvent SystemAdvantagesDisadvantages
EthanolGood solvating power for the product and many impurities.May require the addition of water to induce crystallization.
Ethanol/WaterAllows for fine-tuning of polarity to optimize crystal growth.Can be more challenging to find the perfect ratio.
Hot WaterInexpensive and non-toxic.The product may have limited solubility even at high temperatures.
Problem 4: O-Acetylation vs. N-Acetylation

Q: Is there a risk of O-acetylation of the methoxy group?

A: The methoxy group is an ether linkage and is generally stable under the conditions used for N-acetylation. The lone pair of electrons on the nitrogen of the amine is significantly more nucleophilic than the oxygen of the methoxy group, making N-acetylation the overwhelmingly favored pathway. O-acetylation of the methoxy group is not a common side reaction in this synthesis.

Mechanistic Insights

Understanding the reaction mechanism is key to effective troubleshooting. The N-acetylation of 3-chloro-4-methoxyaniline proceeds via a nucleophilic acyl substitution reaction.

cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Aniline 3-Chloro-4-methoxyaniline (Nucleophile) Intermediate [Intermediate Complex] Aniline->Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride (Electrophile) Acetic_Anhydride->Intermediate Product N-(3-Chloro-4-methoxyphenyl)acetamide Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid Intermediate->Byproduct

Caption: Simplified mechanism of N-acetylation.

The nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group to yield the final amide product.

References

  • Digital Commons@ETSU. (n.d.). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. Retrieved from [Link]

  • University of Connecticut. (n.d.). KINETICS OF HYDROLYSIS OF ACETIC ANHYDRIDE BY IN-SITU FTIR SPECTROSCOPY. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved from [Link]

  • Filo. (2025, November 17). Explain why the acylation of aniline is not possible. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • ACS Publications. (2026, January 13). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Scribd. (n.d.). LAB QO 1 - P-Methoxyacetanilide. Retrieved from [Link]

  • Chegg.com. (2020, July 31). Solved Friedel-Crafts acylation reactions cannot be. Retrieved from [Link]

  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

  • Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]

  • askIITians. (2009, October 30). 1. Why does aniline not undergo freidel crafts alkylation, though phe. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • IUCrData. (2022, June 12). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2025, September 30). (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. Retrieved from [Link]

  • Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloro-4-methoxyaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • IUCrData. (2022, June 12). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(3-Chloro-4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of N-(3-Chloro-4-methoxyphenyl)acetamide. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue: Low Yield of Purified Product

A. Probable Causes:

  • Incomplete Reaction: The initial synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide from 3-chloro-4-methoxyaniline and an acetylating agent may not have gone to completion.

  • Product Loss During Work-up: Significant amounts of the product may be lost during extraction and washing steps if the incorrect pH is used or if an excessive volume of washing solvent is employed.

  • Suboptimal Recrystallization Conditions: The choice of solvent, cooling rate, and filtration technique can all impact the recovery of the purified solid.

  • Adsorption on Chromatography Stationary Phase: If using column chromatography, the highly polar amide functional group can sometimes lead to irreversible adsorption onto the silica gel, resulting in low recovery.

B. Troubleshooting Protocol:

  • Assess Reaction Completion:

    • Before beginning purification, analyze the crude reaction mixture by Thin Layer Chromatography (TLC).

    • Recommended TLC System: Start with a mobile phase of Hexane:Ethyl Acetate (1:1). Adjust the polarity as needed to achieve a retention factor (Rf) for the product between 0.3 and 0.5.

    • If a significant amount of the starting aniline is present, consider optimizing the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents) in subsequent batches.

  • Optimize Work-up Procedure:

    • Ensure that any aqueous washes are performed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash to remove excess water.

    • Minimize the volume of solvents used for extraction and washing to reduce product loss.

  • Refine Recrystallization Technique:

    • If the yield from recrystallization is low, it's possible the product has significant solubility in the cold solvent.

    • Action: After filtering the initial crop of crystals, concentrate the mother liquor (the remaining solution) by 50-75% and cool it again to obtain a second crop of crystals.

    • Combine the crops if the purity of the second crop is acceptable as determined by melting point analysis or TLC.

  • Mitigate Loss in Column Chromatography:

    • If you suspect product loss on the column, consider deactivating the silica gel by adding 1-2% triethylamine to the mobile phase. This can help to reduce strong interactions between the basic amide and the acidic silica gel.

Issue: Oily Product Instead of Crystalline Solid

A. Probable Causes:

  • Presence of Impurities: The most common cause of "oiling out" is the presence of impurities that depress the melting point of the product. Potential impurities include unreacted starting materials, di-acylated byproducts, or residual solvent.

  • Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent for the compound, preventing it from crystallizing.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the product separating as a supersaturated oil rather than forming an ordered crystal lattice.

  • Melting Point Below Solvent Boiling Point: If the melting point of your compound is lower than the boiling point of the recrystallization solvent, it may melt and separate as an oil.

B. Troubleshooting Protocol:

  • Identify and Remove Impurities:

    • Analyze the oily product by TLC to identify the number of components.

    • Consider a preliminary purification step before recrystallization, such as a simple filtration through a plug of silica gel, to remove baseline impurities.

  • Optimize Recrystallization Conditions:

    • Solvent Selection: If the product oils out, the solvent system needs to be changed. A good starting point is to use a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) often provides the flexibility to fine-tune the solubility.

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. This provides more time for crystal nucleation and growth.

    • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the surface of the solution. This creates a rough surface that can promote nucleation. Seeding the solution with a tiny crystal of the pure product (if available) can also be effective.

    • Add More Solvent: If oiling out occurs as the solution cools, reheat the mixture to redissolve the oil, and then add a small amount of additional hot solvent before allowing it to cool slowly again.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure N-(3-Chloro-4-methoxyphenyl)acetamide?

Q2: What are the best solvents for recrystallizing N-(3-Chloro-4-methoxyphenyl)acetamide?

The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Given the predicted LogP of 1.81, the compound is moderately nonpolar.[3] A solvent screening is the most reliable way to determine the best solvent.

Solvent Screening Protocol:

  • Place a small amount of your crude product (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane) dropwise at room temperature until the solid just dissolves.

  • If the solid is insoluble in a particular solvent at room temperature, gently heat the tube. A good solvent will dissolve the compound upon heating.

  • Allow the tubes with dissolved solids to cool to room temperature and then in an ice bath.

  • The solvent that results in the formation of a good quantity of crystals upon cooling is a suitable choice for recrystallization.

Based on the solubility of similar compounds, a mixture of ethanol and water, or ethyl acetate and hexane, is likely to be a good starting point for screening.[4]

Q3: How can I monitor the purity of N-(3-Chloro-4-methoxyphenyl)acetamide?

  • Thin Layer Chromatography (TLC): This is a quick and effective way to assess purity. A pure compound should appear as a single spot on the TLC plate.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) indicates high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a good starting point for method development.[5]

Q4: What are the likely impurities in a synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide?

The most common impurities arise from the acetylation of 3-chloro-4-methoxyaniline:

  • Unreacted 3-chloro-4-methoxyaniline: This can be removed by washing the crude product with a dilute acid solution (e.g., 1M HCl), which will protonate the amine and make it water-soluble.

  • Di-acetylated product: This can form if the reaction conditions are too harsh or if an excess of the acetylating agent is used. It is typically more nonpolar than the desired product and can often be separated by column chromatography.

  • Oxidized byproducts: Anilines can be susceptible to air oxidation, which can lead to colored impurities. These can often be removed by treating a solution of the crude product with activated charcoal before recrystallization.

III. Visualized Workflows and Data

Troubleshooting Logic for Oily Product

G start Oily Product Observed check_impurities Analyze by TLC for Impurities start->check_impurities impurities_present Impurities Detected check_impurities->impurities_present pre_purify Pre-purify (e.g., acid wash, charcoal treatment) impurities_present->pre_purify Yes no_impurities Single Spot on TLC impurities_present->no_impurities No slow_cool Re-dissolve and Cool Slowly pre_purify->slow_cool change_solvent Change Recrystallization Solvent/System no_impurities->change_solvent change_solvent->slow_cool induce_crystallization Induce Crystallization (Scratch/Seed) slow_cool->induce_crystallization success Crystalline Product Obtained induce_crystallization->success Success failure Still Oily - Consider Column Chromatography induce_crystallization->failure Failure

Caption: Troubleshooting workflow for an oily product during purification.

General Purification Workflow

G crude Crude Product From Synthesis workup Aqueous Work-up - Acid Wash (optional) - Base Wash - Brine Wash crude->workup dry Drying - Dry organic layer (e.g., MgSO4) - Evaporate solvent workup->dry assess Purity Assessment - TLC - Melting Point (crude) dry->assess purification Purification Method Recrystallization Column Chromatography assess->purification final_product Pure Product - Dry crystals - Characterize (TLC, MP, NMR) purification:f0->final_product Successful purification:f1->final_product If recrystallization fails

Caption: A general workflow for the purification of N-(3-Chloro-4-methoxyphenyl)acetamide.

Solvent Polarity for Chromatography
SolventPolarity IndexRole in Chromatography
Hexane0.1Non-polar eluent
Toluene2.4Weakly polar eluent
Diethyl Ether2.8Moderately polar eluent
Dichloromethane3.1Moderately polar eluent
Ethyl Acetate4.4Polar eluent
Acetone5.1Polar eluent
Acetonitrile5.8Polar eluent
Methanol6.6Very polar eluent
Water10.2Highly polar eluent

This table provides a general guide to solvent polarity to assist in the selection of a mobile phase for column chromatography.

IV. References

  • ACMA Technical Support. (n.d.). N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-(diethylamino)-4-methoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Stenutz, R. (n.d.). N-(3-chloro-4-methoxyphenyl)acetamide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

Sources

Technical Support Center: Stability and Degradation of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Chloro-4-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its stability under various stress conditions and offer practical solutions to common challenges encountered during its analysis.

Introduction

N-(3-Chloro-4-methoxyphenyl)acetamide is an aromatic amide that serves as a key intermediate in various synthetic pathways. Its structure, comprising a chloro-substituted phenyl ring, a methoxy ether group, and an acetamide linkage, presents several potential sites for degradation. A thorough understanding of its stability profile is crucial for ensuring the integrity of synthetic processes, the purity of final products, and for meeting regulatory requirements. This guide provides a comprehensive overview of its degradation under hydrolytic, oxidative, and photolytic conditions, complete with troubleshooting FAQs and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the stability testing of N-(3-Chloro-4-methoxyphenyl)acetamide.

Hydrolytic Degradation

Q1: I am observing two new peaks in my HPLC chromatogram after subjecting my sample to acidic hydrolysis. What are the likely degradation products?

A1: Under acidic conditions, N-(3-Chloro-4-methoxyphenyl)acetamide is susceptible to hydrolysis at two primary sites: the amide linkage and the methoxy ether.

  • Amide Hydrolysis: The amide bond can be cleaved to yield 3-Chloro-4-methoxyaniline and acetic acid . This is a common degradation pathway for acetanilide derivatives.[1][2]

  • Ether Cleavage: The methoxy group, an aryl methyl ether, can be cleaved under strong acidic conditions, particularly with heating, to form N-(3-Chloro-4-hydroxyphenyl)acetamide .[3][4]

Therefore, the two new peaks you are observing are likely 3-Chloro-4-methoxyaniline and N-(3-Chloro-4-hydroxyphenyl)acetamide . The presence of acetic acid is often difficult to detect by standard reversed-phase HPLC with UV detection.

Q2: My sample shows significant degradation under basic conditions, but I only see one major new peak. Why not two?

A2: In basic conditions, the primary degradation pathway is the hydrolysis of the amide bond. This reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the acetamide group.[1][5] This leads to the formation of 3-Chloro-4-methoxyaniline and the corresponding carboxylate salt, sodium acetate (if NaOH is used), which is highly polar and will likely elute in the solvent front of a typical reversed-phase HPLC method. Aryl ether cleavage is generally not favored under basic conditions.[6]

Q3: The rate of hydrolysis in my experiments seems slow. How can I accelerate it for forced degradation studies?

A3: To accelerate hydrolysis, you can increase the concentration of the acid or base and/or elevate the temperature. For forced degradation studies, it is common to use concentrations in the range of 0.1 M to 1 M for HCl or NaOH and temperatures from room temperature up to 80°C.[7][8] It is recommended to aim for 5-20% degradation to ensure that the degradation products can be reliably detected and quantified without completely consuming the parent compound.[8][9]

Oxidative Degradation

Q4: I see multiple small peaks after treating my sample with hydrogen peroxide. What kind of reactions should I expect?

A4: Oxidative degradation can be complex. For N-(3-Chloro-4-methoxyphenyl)acetamide, several reactions can occur:

  • N-Oxidation: The nitrogen of the amide can be oxidized.

  • Hydroxylation of the Aromatic Ring: The aromatic ring can be hydroxylated at various positions, leading to the formation of phenolic derivatives.

  • Side-Chain Oxidation: The acetyl group could potentially undergo oxidation.

  • Dehalogenation: While less common under simple peroxide conditions, dechlorination could occur, especially with more aggressive oxidative species or in the presence of catalysts.

The complexity of the chromatogram suggests that a mixture of these minor degradation products has formed. LC-MS would be a valuable tool to identify the masses of these new peaks and propose their structures.[5]

Photolytic Degradation

Q5: My compound seems to be degrading upon exposure to light. What is the likely mechanism?

A5: Chlorinated aromatic compounds can be susceptible to photodegradation.[10] The primary mechanism often involves the cleavage of the carbon-chlorine bond, which can lead to the formation of radical species. This can initiate a cascade of further reactions, potentially leading to dechlorination and the formation of phenolic compounds. The degradation may be more pronounced in solution than in the solid state. To confirm photostability, it is essential to conduct controlled experiments as outlined in the ICH Q1B guideline, exposing the sample to a standardized light source and comparing it to a dark control.[11]

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for N-(3-Chloro-4-methoxyphenyl)acetamide under hydrolytic stress conditions.

G parent N-(3-Chloro-4-methoxyphenyl)acetamide acid_hydrolysis Acidic Hydrolysis (H⁺, Δ) parent->acid_hydrolysis base_hydrolysis Basic Hydrolysis (OH⁻, Δ) parent->base_hydrolysis ether_cleavage Acidic Ether Cleavage (Strong H⁺, Δ) parent->ether_cleavage product1 3-Chloro-4-methoxyaniline acid_hydrolysis->product1 product2 Acetic Acid acid_hydrolysis->product2 base_hydrolysis->product1 product4 Acetate Salt base_hydrolysis->product4 product3 N-(3-Chloro-4-hydroxyphenyl)acetamide ether_cleavage->product3

Caption: Predicted hydrolytic degradation pathways.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on N-(3-Chloro-4-methoxyphenyl)acetamide.

Workflow for Stability Indicating Method Development

Caption: Workflow for forced degradation and method development.

Protocol 1: Hydrolytic Degradation Study
  • Preparation of Solutions:

    • Prepare a stock solution of N-(3-Chloro-4-methoxyphenyl)acetamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare 0.1 M HCl, 1 M HCl, 0.1 M NaOH, and 1 M NaOH solutions.

  • Acidic Hydrolysis:

    • In separate vials, mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl.

    • Keep one set of vials at room temperature and another in a water bath at 60°C.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of base, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Repeat the procedure from step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the withdrawn aliquots with an equivalent amount of acid before dilution and analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with water instead of acid or base and subject it to the same temperature conditions.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.[5]

Protocol 2: Oxidative Degradation Study
  • Preparation:

    • Prepare a 3% (v/v) solution of hydrogen peroxide.

  • Procedure:

    • In a vial, mix the stock solution of N-(3-Chloro-4-methoxyphenyl)acetamide with the 3% hydrogen peroxide solution.

    • Keep the vial at room temperature and protected from light.

    • At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • Control:

    • Prepare a control sample as in the hydrolytic study.

Protocol 3: Photolytic Degradation Study
  • Sample Preparation:

    • Place a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) and a sample of the solid compound in transparent vials.

  • Exposure:

    • Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[11]

    • Simultaneously, keep identical samples wrapped in aluminum foil as dark controls.

  • Analysis:

    • After the exposure period, dissolve the solid sample and dilute both the solution and the dissolved solid sample for HPLC analysis. Compare the chromatograms of the exposed samples with those of the dark controls.

Data Summary

The expected degradation under different stress conditions can be summarized as follows. The percentage of degradation is a target for method development and may vary based on experimental conditions.

Stress ConditionReagent/ParameterTemperatureExpected Degradation ProductsTarget Degradation (%)
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C3-Chloro-4-methoxyaniline, N-(3-Chloro-4-hydroxyphenyl)acetamide10-20%
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°C3-Chloro-4-methoxyaniline10-20%
Oxidation 3% H₂O₂Room TempN-oxides, Ring-hydroxylated products5-15%
Photolysis ICH Q1B Light SourceAmbientDechlorinated and phenolic products5-15%

Conclusion

The stability of N-(3-Chloro-4-methoxyphenyl)acetamide is influenced by its susceptibility to hydrolysis of the amide and ether functionalities, as well as potential oxidative and photolytic degradation. A systematic approach to forced degradation studies, as outlined in this guide, is essential for identifying potential degradation products and developing a robust, stability-indicating analytical method. This foundational knowledge is critical for ensuring the quality and consistency of this important chemical intermediate in research and development.

References

  • Chew, Y.-L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Heliyon, 7(4), e06553. Available at: [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • O'Connor, C. (1967). Acidic and Basic Amide Hydrolysis. ResearchGate. Available at: [Link]

  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Available at: [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Dimmiti, R. K., et al. (2024). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stability Indicating Gas Chromatography (GC) Method. African Journal of Biomedical Research, 27(3s). Available at: [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Chlorophenyl)acetamide. Retrieved from [Link]

  • Core. (n.d.). Photochemical Degradation of Chlorobenzene. Retrieved from [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2023). N-(3-Chloro-4-hydroxyphenyl)acetamide. ResearchGate. Available at: [Link]

  • Ravisankar, P., et al. (2018). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Hotha, K. K., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. Journal of Pharmacy and BioAllied Sciences, 5(1), 19-24.
  • Hu, Y., et al. (2009). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available at: [Link]

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Technical Support Center: Synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this common but nuanced chemical transformation. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Context

N-(3-Chloro-4-methoxyphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The most common and direct route to this molecule is the N-acetylation of 3-chloro-4-methoxyaniline. While seemingly straightforward, this reaction is not without its potential pitfalls. The electronic properties of the substituents on the aromatic ring, the choice of reagents, and the reaction conditions all play a crucial role in the success of the synthesis, influencing yield, purity, and the formation of side products.

This guide will address the most common challenges encountered during this synthesis, providing both explanations for why these issues occur and actionable solutions to overcome them.

Reaction Scheme and Mechanism

The fundamental reaction is the acylation of the primary amine of 3-chloro-4-methoxyaniline with an acetylating agent, typically acetic anhydride or acetyl chloride.

Caption: General reaction scheme for the synthesis.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate leaving group to form the stable amide product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific issues that may arise during the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: I am getting a very low yield of my desired product, or the reaction does not seem to be proceeding to completion. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this acylation reaction can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions.

Causality and Solutions:

  • Insufficiently Activated Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. For less reactive anilines, or to speed up the reaction, a more electrophilic agent like acetyl chloride can be used. However, acetyl chloride is more hazardous and produces corrosive HCl as a byproduct, which must be neutralized.

  • Sub-optimal Reaction Temperature: While the reaction can often be performed at room temperature, gentle heating (e.g., to 40-60 °C) can significantly increase the reaction rate without promoting side reactions. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.

  • Presence of Water: Water will readily hydrolyze acetic anhydride, reducing the amount of acetylating agent available to react with the aniline. Ensure that all glassware is thoroughly dried and use anhydrous solvents if the reaction is performed in a solvent.

  • Inadequate Mixing: If the reaction is heterogeneous (e.g., if the aniline salt is not fully dissolved), poor mixing can limit the contact between reactants. Ensure vigorous stirring throughout the reaction.

  • Incorrect Stoichiometry: While a 1:1 molar ratio of aniline to acetic anhydride is theoretically sufficient, using a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.

FAQ 2: Formation of Impurities and Side Products

Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common pitfall. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Prevention Strategies:

Side ProductFormation MechanismPrevention and Mitigation
Unreacted Starting Material Incomplete reaction due to factors mentioned in FAQ 1.Optimize reaction conditions (temperature, time, stoichiometry). Use a slight excess of the acetylating agent.
Diacetylated Product The initially formed acetamide is further acetylated. This is less common for anilines compared to aliphatic amines but can occur under forcing conditions or with a large excess of a highly reactive acetylating agent.[1]Use a controlled amount of the acetylating agent (1.1-1.5 equivalents). Avoid excessively high temperatures and prolonged reaction times.
O-Demethylation of the Methoxy Group Cleavage of the methyl ether can occur under strongly acidic conditions, particularly with Lewis acids, which are sometimes used to catalyze acylations.[2]Avoid the use of strong Lewis acids like aluminum chloride. If a catalyst is needed, a milder acid catalyst can be used.
FAQ 3: Difficulties in Product Purification

Question: I am struggling to purify my N-(3-Chloro-4-methoxyphenyl)acetamide. What are the best methods for purification?

Answer:

Effective purification is crucial for obtaining a high-quality final product. Recrystallization is the most common and effective method for purifying solid organic compounds like N-aryl acetamides.

Purification Protocol and Troubleshooting:

  • Recrystallization: This technique relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures.[3]

    • Solvent Selection: The ideal recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures. For N-(3-Chloro-4-methoxyphenyl)acetamide, ethanol, isopropanol, or a mixed solvent system like ethanol/water are good starting points for screening.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

      • Dry the crystals thoroughly, for instance, in a vacuum oven at a temperature well below the product's melting point.

  • Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

FAQ 4: Product Characterization and Purity Assessment

Question: How can I confirm that I have synthesized the correct product and that it is pure?

Answer:

Proper characterization is essential to verify the identity and purity of your synthesized N-(3-Chloro-4-methoxyphenyl)acetamide. A combination of spectroscopic and physical methods should be used.

Analytical Techniques and Expected Results:

  • Melting Point: A pure compound will have a sharp melting point range. The reported melting point for N-(3-chloro-4-methoxyphenyl)acetamide is in the range of 96-97 °C. A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the methoxy group protons, the acetyl methyl protons, and the N-H proton. The exact chemical shifts and coupling patterns will be unique to the substitution pattern.

    • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-O and C-Cl stretches at lower wavenumbers.[4]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Acetylation using Acetic Anhydride

This is a standard and reliable method for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Acetylation_Protocol start Start dissolve Dissolve 3-chloro-4-methoxyaniline in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane). start->dissolve add_anhydride Add acetic anhydride (1.1-1.5 eq.) dropwise with stirring. dissolve->add_anhydride react Stir at room temperature or heat gently (40-60 °C) and monitor by TLC. add_anhydride->react quench Pour the reaction mixture into ice-water to precipitate the product. react->quench filter Collect the solid product by vacuum filtration and wash with water. quench->filter dry Dry the crude product. filter->dry purify Purify by recrystallization (e.g., from ethanol/water). dry->purify end End purify->end

Caption: Workflow for acetylation with acetic anhydride.

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxyaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • To the stirred solution, add acetic anhydride (1.1 to 1.5 molar equivalents) dropwise.

  • Stir the reaction mixture at room temperature or warm it gently to 40-60 °C. Monitor the progress of the reaction by TLC until the starting aniline is consumed.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-water.

  • Stir the resulting suspension to ensure complete precipitation of the product.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove any remaining acid and water-soluble byproducts.

  • Dry the crude product.

  • Purify the crude N-(3-Chloro-4-methoxyphenyl)acetamide by recrystallization from a suitable solvent system, such as ethanol/water.

References

  • Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]

  • Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 598–603. [Link]

  • ResearchGate. (2025). (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]

  • ACS Publications. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). FC Acylation reaction of anisole (1 a) with propionic anhydride (2 a).... [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SpectraBase. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)acetamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. [Link]

  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. IUCrData, 10(8), x250695. [Link]

  • ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]

  • ResearchGate. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions | Request PDF. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]

  • Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

  • ResearchGate. (n.d.). The Friedel-Crafts Acylation of Anisole Under Vari- ous Reaction Conditions. [Link]

  • Google Patents. (n.d.). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
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  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. [Link]

  • Scribd. (n.d.). TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht | PDF | Acetic Acid. [Link]

  • Oregon State University. (n.d.). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • ResearchGate. (2025). (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • YouTube. (2023). Cleavage of Ethers with Acids. [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Beilstein Journals. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. [Link]

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Technical Support Center: Purity Enhancement of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N-(3-Chloro-4-methoxyphenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who work with this compound. N-(3-Chloro-4-methoxyphenyl)acetamide is a key intermediate in various synthetic pathways. However, achieving high purity can be challenging due to the presence of structurally similar impurities derived from starting materials or side reactions.

This guide provides a structured, problem-oriented approach to troubleshooting common purification issues. It combines theoretical principles with practical, field-tested protocols to help you diagnose problems and implement effective solutions, ensuring the integrity of your research and development efforts.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.

Q1: My final product has a low melting point and appears off-white or yellowish, despite a seemingly clean TLC. What are the likely impurities?

A1: A depressed melting point and discoloration are classic indicators of persistent impurities, even if they are not easily resolved by standard TLC systems.

  • Probable Causes:

    • Residual Starting Material: Incomplete acetylation can leave unreacted 3-Chloro-4-methoxyaniline. This primary amine is often more polar and can be difficult to separate completely.

    • Di-acetylation Product: While less common, reaction conditions can sometimes lead to the formation of a di-acetylated product, which may have similar polarity to the desired compound.

    • Oxidation Products: Aminophenols are susceptible to oxidation, which can generate colored quinone-like impurities.[1][2] These are often highly colored and can impact product appearance even at low concentrations.

    • Isomeric Impurities: Impurities in the original 4-aminophenol starting material, such as 2-aminophenol, can lead to the formation of isomeric acetamide byproducts.[1][3]

  • Solutions:

    • Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove any basic starting amine. Follow this with a wash using a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Activated Carbon Treatment: Discolored products often benefit from treatment with activated charcoal. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period before filtering hot to remove the charcoal and colored impurities. Be aware that excessive use of charcoal can reduce yield.[4]

    • Re-evaluation of Purification Method: If these steps fail, a more robust purification technique like flash column chromatography is necessary.

Q2: I performed a recrystallization, but my yield is extremely low (<30%). What went wrong?

A2: A low recrystallization yield is a common problem that can almost always be traced back to the choice of solvent or the crystallization technique.

  • Probable Causes:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor.

    • Using Too Much Solvent: Using an excessive volume of solvent to dissolve the crude product will keep the compound in solution even after cooling, drastically reducing the yield.[4]

    • Cooling Too Rapidly: Placing the hot solution directly into an ice bath can cause the product to "crash out" as a fine powder or oil, trapping impurities and leading to poor recovery.[6]

  • Solutions & Optimization:

    • Systematic Solvent Screening: Test the solubility of your compound in a range of solvents (see Table 1) to find the optimal one. A good starting point for amides is often ethanol, isopropanol, or a mixed solvent system like Ethyl Acetate/Hexane.[7]

    • Minimize Solvent Volume: Add the hot solvent portion-wise to the crude solid, with heating, until the solid just dissolves. This ensures a saturated solution, which is critical for good crystal formation upon cooling.

    • Slow Cooling Protocol: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. This promotes the formation of larger, purer crystals.[6] Once at room temperature, the flask can then be moved to an ice bath to maximize the precipitation of the product.

    • Second Crop Recovery: The mother liquor from the first filtration can be concentrated (e.g., by rotary evaporation) and cooled again to recover a second crop of crystals.[4] Note that this second crop may be of lower purity.

Q3: After recrystallization, my TLC/HPLC analysis still shows a persistent impurity. How do I remove it?

A3: When recrystallization fails to remove an impurity, it is typically because the impurity has very similar solubility properties to the desired product. In this case, a different separation technique based on a different physical property, such as polarity, is required.

  • Recommended Solution: Flash Column Chromatography Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[8][9] This is highly effective for separating compounds of similar solubility but different polarity.

  • Key Steps for Success:

    • Solvent System Selection: The most critical step is choosing the right eluent (solvent system).[9] Use TLC to find a solvent mixture that gives your desired product an Rf (retention factor) value of approximately 0.3. A common mobile phase for aromatic amides is a mixture of hexane and ethyl acetate.[10]

    • Proper Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles.[11]

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading). This technique often results in better separation than loading the sample as a solution (wet loading).[8]

    • Careful Elution and Fraction Collection: Run the column with consistent air pressure and collect fractions systematically. Monitor the fractions by TLC to identify and combine those containing the pure product.[9]

Part 2: Frequently Asked Questions (General Knowledge Q&A)

Q4: What is the best analytical technique to accurately assess the purity of N-(3-Chloro-4-methoxyphenyl)acetamide?

A4: While TLC is excellent for rapid, qualitative monitoring, a combination of techniques is required for an accurate purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. It offers high resolution and can detect impurities at very low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can reveal the presence of impurities if their signals do not overlap with the product's signals. Integration of the signals can provide a quantitative estimate of purity.

  • Melting Point Analysis: A sharp melting point that is close to the literature value is a strong indicator of high purity. Impurities will typically cause the melting point to broaden and become depressed.

Q5: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?

A5: Yes, standard laboratory safety protocols must be followed.

  • Compound Handling: N-(3-Chloro-4-methoxyphenyl)acetamide and its related chloro-acetanilide compounds should be handled with care. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.[12][13]

  • Solvent Safety: The organic solvents used in recrystallization and chromatography (e.g., ethanol, ethyl acetate, hexane) are flammable. All heating should be done using a heating mantle or steam bath in a well-ventilated fume hood. Avoid open flames.

  • Waste Disposal: Dispose of all chemical waste, including mother liquor and used silica gel, in appropriately labeled hazardous waste containers according to your institution's guidelines.

Part 3: Data & Protocols

Data Presentation

Table 1: Common Recrystallization Solvents

Solvent SystemSuitability for N-(3-Chloro-4-methoxyphenyl)acetamideKey Considerations
Ethanol Good. The compound is soluble in hot ethanol and less soluble in cold ethanol.A common and effective choice for amides.[7]
Isopropanol Good. Similar properties to ethanol.Can sometimes provide better crystal formation.
Water Poor. Generally, aromatic amides have low solubility in water even when hot.[5]Can be used as an anti-solvent in a mixed system.
Ethyl Acetate / Hexane Excellent. A mixed-solvent system offers fine control over solubility.Dissolve in a minimum of hot ethyl acetate, then add hot hexane until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Experimental Protocols

Protocol 1: Optimized Recrystallization

  • Dissolution: Place the crude N-(3-Chloro-4-methoxyphenyl)acetamide in an Erlenmeyer flask. In a fume hood, add a minimal amount of hot ethanol (or another suitable solvent from Table 1) while heating and stirring until the solid is fully dissolved.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the mixture to a boil for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.3 for the desired compound.

  • Column Packing: Secure a glass column vertically. Add the chosen eluent, then slowly pour in silica gel as a slurry. Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica surface.[11]

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column. Using gentle, regulated air pressure, push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of test tubes.

  • Monitoring: Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified N-(3-Chloro-4-methoxyphenyl)acetamide.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Step cluster_analysis Analysis & Decision cluster_end Final Product Crude Crude Product (Low Purity) Recrystallization Protocol 1: Optimized Recrystallization Crude->Recrystallization Primary Method Analysis Purity Check (TLC, HPLC, MP) Recrystallization->Analysis Waste Impure Fractions / Mother Liquor Recrystallization->Waste Mother Liquor Column Protocol 2: Flash Column Chromatography Column->Analysis Re-analyze Fractions Column->Waste Analysis->Column Impurity Persists Pure Pure Product (>99%) Analysis->Pure Purity OK Troubleshooting_Tree cluster_yield Yield Issues cluster_purity Purity Issues Start Problem with Purified Product LowYield Q2: Low Yield? Start->LowYield LowPurity Q1 & Q3: Low Purity / Discolored? Start->LowPurity Cause_Solvent Cause: Too much solvent or wrong solvent choice LowYield->Cause_Solvent Cause_Cooling Cause: Cooled too quickly LowYield->Cause_Cooling Solution_Solvent Solution: Re-screen solvents, use minimal hot solvent Cause_Solvent->Solution_Solvent Solution_Cooling Solution: Slow cooling to RT, then ice bath Cause_Cooling->Solution_Cooling Cause_Impurity Cause: Starting material, side products LowPurity->Cause_Impurity Cause_Color Cause: Oxidation products LowPurity->Cause_Color Cause_Persistent Cause: Co-crystallizing impurity LowPurity->Cause_Persistent Solution_Wash Solution: Aqueous acid/base wash Cause_Impurity->Solution_Wash Solution_Charcoal Solution: Activated charcoal treatment Cause_Color->Solution_Charcoal Solution_Column Solution: Flash Column Chromatography Cause_Persistent->Solution_Column

Caption: Decision tree for troubleshooting common purification problems.

References

  • Stenutz, R. N-(3-chloro-4-methoxyphenyl)acetamide. Tables for Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. (2025). 4'-Methoxyacetanilide Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • ResearchGate. (2023). N-(3-Chloro-4-hydroxyphenyl)acetamide. Available at: [Link]

  • Uppu, R. M., & Fronczek, F. R. (2023). N-(3-Chloro-4-hydroxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2021). Flash Column Chromatography with Ammonia: Your experiences please! Available at: [Link]

  • Wilds, C. (2021). Flash Column Chromatography. YouTube. Available at: [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Available at: [Link]

  • Google Patents. (2023). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • IUCrData. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • Science.gov. related impurities 4-aminophenol: Topics. Available at: [Link]

  • Google Patents. (1975). US3917695A - Preparation of N-acetyl-p-aminophenol.
  • National Center for Biotechnology Information. (2014). N-(3-Chloro-4-fluorophenyl)acetamide. Available at: [Link]

  • ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Available at: [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Available at: [Link]

  • National Center for Biotechnology Information. (2013). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. Available at: [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of N-(3-Chloro-4-methoxyphenyl)acetamide. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this important pharmaceutical intermediate from the laboratory bench to pilot and commercial scale production. We will move beyond simple procedural lists to explore the underlying chemical and engineering principles that govern a successful, safe, and robust scale-up campaign.

Section 1: Process Overview and Foundational Principles

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide is typically achieved via the N-acylation of 3-Chloro-4-methoxyaniline. While several acylating agents can be used, this guide will focus on the common route using an acetylating agent like chloroacetyl chloride or acetic anhydride in the presence of a base.

A representative laboratory-scale synthesis involves dissolving 3-Chloro-4-methoxyaniline in a suitable solvent (e.g., acetone, acetic acid), adding a base (e.g., potassium carbonate, sodium bicarbonate), and then introducing the acetylating agent, often at a controlled temperature.[1][2] The successful transition of this process to a larger scale is not merely about using larger glassware; it is a multidisciplinary challenge involving reaction kinetics, thermodynamics, fluid dynamics, and process safety.[3][4]

Core Reaction Workflow

The fundamental transformation is consistent from grams to tons, but the operational execution changes dramatically.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Core Process A 3-Chloro-4-methoxyaniline Reaction Acylation Reaction A->Reaction B Acetylating Agent (e.g., Chloroacetyl Chloride) B->Reaction C Base (e.g., K2CO3) C->Reaction D Solvent (e.g., Acetone) D->Reaction Workup Aqueous Quench & Phase Separation Reaction->Workup Reaction Completion Isolation Crystallization & Filtration Workup->Isolation Drying Product Drying Isolation->Drying Product N-(3-Chloro-4-methoxyphenyl)acetamide (Final Product) Drying->Product

Caption: General workflow for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Section 2: Troubleshooting Guide

This section addresses specific, common issues encountered during the scale-up process in a direct question-and-answer format.

Q1: My yield has dropped significantly from 90% at the lab scale to 70% in the pilot plant. What are the likely causes?

A1: A drop in yield during scale-up is a classic problem, often attributable to a combination of physical and chemical factors that were negligible at a smaller scale.

  • Causality - Inefficient Mixing & Mass Transfer: In a large reactor, achieving the same level of homogenous mixing as a lab flask is challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side-product formation. The lower surface-area-to-volume ratio in large reactors also impacts mass transfer between phases if your system is not homogenous.[3]

  • Causality - Poor Temperature Control: This acylation is exothermic. The reduced surface-area-to-volume ratio of a large reactor makes heat dissipation less efficient.[3] If the temperature rises uncontrollably, it can accelerate degradation of the starting material or product and favor side reactions. A reaction calorimetry analysis is highly recommended before any significant scale-up to quantify the thermal risk.[4]

  • Troubleshooting Steps:

    • Review Your Dosing Strategy: Instead of adding the acetylating agent all at once, implement a controlled, slow addition (dosing) to allow the reactor's cooling system to keep pace with the heat generated.

    • Evaluate Agitation Parameters: Work with a chemical engineer to model and optimize the agitator speed and design for your specific reactor geometry and batch volume. The goal is to ensure efficient mixing without introducing excessive shear that could affect crystal formation later.

    • Check for Incomplete Reaction: Do not rely solely on time. Implement in-process controls (IPCs), such as HPLC or TLC, to confirm the reaction has gone to completion before quenching. An incomplete reaction is a common cause of low yield.

Q2: The final product from the pilot batch is off-color (yellow/brown) and contains several new, small impurities according to HPLC analysis. Why is this happening?

A2: Changes in the impurity profile are a critical concern during scale-up and are often linked to thermal stress, atmospheric exposure, or raw material quality.[3][5]

  • Causality - Impurity Formation Pathways:

    • Thermal Degradation: Extended reaction times or temperature excursions can cause degradation of the aniline starting material or the acetamide product, leading to colored impurities.

    • Oxidation: Aniline derivatives can be sensitive to air, especially at elevated temperatures. An inert atmosphere (e.g., nitrogen blanket) that was optional in the lab may become essential at scale due to longer processing times.

    • Starting Material Variability: The purity of commercial-scale raw materials can differ from the high-purity reagents used in the lab. New impurities in your starting materials will carry through or react to form new byproducts.

  • Troubleshooting & Prevention Workflow:

Purity_Troubleshooting Start Purity Fails Specification Q1 Are there new, unidentified impurities? Start->Q1 A1 Characterize impurities (LC-MS). Compare with starting material specs. Q1->A1 Yes A4 Review process parameters. Focus on temperature control and reaction quench time. Q1->A4 No (Known impurities are just higher) Q2 Q2 A1->Q2 Impurity traced to starting material? A2_yes Qualify new raw material supplier. Implement stricter incoming QC. Q2->A2_yes Yes A2_no Impurity is a process byproduct. Investigate thermal/oxidative stress. Q2->A2_no No A3 Implement N2 blanket. Reduce batch temperature. Optimize reaction time via IPCs. A2_no->A3 Mitigate A4->A3

Caption: Decision tree for troubleshooting product purity issues during scale-up.

Q3: During crystallization, the product oiled out or formed very fine particles that are slow to filter. How can I improve the isolation step?

A3: Crystallization is highly sensitive to scale. The cooling profile, seeding strategy, and solvent environment must be carefully controlled to ensure a robust and repeatable isolation.

  • Causality - Supersaturation and Nucleation: Rapid cooling, which is easy in a lab flask, is difficult in a large reactor. A slow, controlled cooling ramp is essential to prevent the system from becoming too supersaturated, which leads to rapid, uncontrolled nucleation and the formation of fine particles or oils.

  • Troubleshooting Steps:

    • Develop a Cooling Profile: Replace "cool in an ice bath" with a programmed cooling ramp (e.g., cool from 60°C to 20°C over 4 hours).

    • Implement a Seeding Protocol: Introduce a small quantity of pre-milled product crystals at a specific temperature within the metastable zone. This provides a template for controlled crystal growth, leading to larger, more uniform particles that are easier to filter.

    • Optimize the Anti-Solvent Addition: If using an anti-solvent, ensure it is added slowly and with good agitation to avoid localized, rapid precipitation.

    • Review Solvent Choice: A solvent that works for precipitation in the lab may not be ideal for crystallization at scale. Consider a solvent system that provides moderate solubility and a wide metastable zone. Ethanol has been successfully used for recrystallization of related compounds.[2][6]

ParameterLab Scale (100 mL Flask)Pilot Scale (100 L Reactor)Rationale for Change
Cooling Method Ice Bath (Rapid)Programmed Ramp (e.g., 10°C/hr)Controls supersaturation, promotes crystal growth over nucleation.
Seeding Often spontaneous or by scratchingMandatory, controlled additionEnsures consistent crystal form, size, and bulk density.
Agitation Magnetic StirrerOverhead ImpellerMust be sufficient for suspension but not so high as to cause crystal breakage (secondary nucleation).
Filtration Büchner Funnel (Vacuum)Nutsche Filter/Dryer (Pressure/Vac)Accommodates larger volumes and allows for contained washing and drying.
Table 1: Comparison of Crystallization Parameters from Lab to Pilot Scale.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this reaction?

A1: The top three concerns are:

  • Thermal Runaway: The acylation is exothermic. A failure of the reactor cooling system combined with a large mass of reactants could lead to a dangerous, uncontrolled increase in temperature and pressure. A thorough HAZOP (Hazard and Operability Study) and reaction calorimetry are essential to understand and mitigate this risk.[4]

  • Reagent Handling: Reactants like chloroacetyl chloride are corrosive and lachrymatory. At scale, this requires closed-system handling, dedicated charging lines, and appropriate personal protective equipment (PPE).[7]

  • Dust Explosion: The final product is a combustible solid powder.[8] During drying, milling, and packaging, dust clouds can form explosive mixtures with air. All equipment must be properly grounded, and ignition sources must be eliminated.[8][9]

Q2: What analytical techniques are recommended for in-process control (IPC)?

A2: Effective IPCs are crucial for a consistent process.

  • Reaction Start/End Point: HPLC is the gold standard. A simple method can monitor the disappearance of the 3-Chloro-4-methoxyaniline peak and the appearance of the N-(3-Chloro-4-methoxyphenyl)acetamide product peak. This avoids arbitrary reaction times and ensures completion.

  • Reaction Monitoring: For real-time analysis without sampling, techniques like ASAP-MS (Atmospheric Solids Analysis Probe Mass Spectrometry) or FT-IR spectroscopy can be powerful Process Analytical Technology (PAT) tools.[10]

  • Work-up Control: pH measurement after quenching is critical to ensure the base is neutralized and to control the solubility of the product and impurities before isolation.

Q3: What are the key regulatory considerations for scaling up this intermediate?

A3: As a pharmaceutical intermediate, the process is governed by Good Manufacturing Practices (GMP). Key guidelines from the International Council for Harmonisation (ICH) apply:

  • ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients): This is the foundational GMP guide for API and intermediate manufacturing. It covers all aspects from facilities and equipment to materials management, production, and quality control.

  • ICH Q11 (Development and Manufacture of Drug Substances): This guideline emphasizes a science- and risk-based approach to process development. It requires you to identify Critical Process Parameters (CPPs) and understand how they impact Critical Quality Attributes (CQAs) of your intermediate, such as purity and impurity profile.[3]

  • ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities): You must assess your starting materials and potential byproducts for mutagenic potential. For example, the starting material 3-Chloro-4-methoxyaniline and the reagent chloroacetyl chloride must be evaluated. The principle is to avoid, control, or eliminate such impurities in your process.[4]

Appendix: Example Scale-Up Process Flow Diagram

This diagram illustrates a typical operational sequence in a pilot plant setting.

Scale_Up_PFD cluster_charging Step 1: Reactor Charging cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_finishing Step 4: Finishing R1 Charge Reactor R-101 with: 1. Solvent (Acetone) 2. 3-Chloro-4-methoxyaniline 3. Base (K2CO3) N2 Start N2 Blanket R1->N2 R2 Cool Batch to 0-5°C R1->R2 R3 Dose Chloroacetyl Chloride via Addition Funnel (Maintain T < 10°C) R2->R3 R4 Stir at 20-25°C until IPC (HPLC) shows SM < 1.0% R3->R4 W1 Quench Reaction with Water R4->W1 W2 Filter off Salts W1->W2 C1 Controlled Cooling for Crystallization (Seed at 40°C) W2->C1 F1 Filter Product on Nutsche Filter/Dryer C1->F1 D1 Wash Cake with Cold Solvent F1->D1 D2 Dry under Vacuum at 50°C (Until LOD < 0.5%) D1->D2 P1 Discharge, Pack, & Label D2->P1

Caption: A detailed Process Flow Diagram (PFD) for a pilot-scale batch synthesis.

References

  • Gangar, M., et al. (2022). Bioorganic Chemistry, 119, 105549.
  • Tianming Pharmaceutical. (n.d.). Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceutical.
  • U.S. Food and Drug Administration (FDA). (n.d.). BACPAC I: Intermediates in Drug Substance Synthesis. FDA.gov.
  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: SUPAC-IR/MR: Immediate Release and Modified Release Solid Oral Dosage Forms, Manufacturing Equipment Addendum. FDA.gov.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(4-Methoxyphenyl)acetamide Safety Data Sheet. scbt.com.
  • ChemicalBook. (n.d.). N-(4-Methoxyphenyl)acetamide(51-66-1) Handling and Storage. chemicalbook.com.
  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. IUCrData, 7(6).
  • Protheragen. (2026, January 9). Core Considerations in Designing Complex Pharmaceutical Intermediate Synthesis Routes. protheragen.com.
  • Fisher Scientific. (n.d.). N-(2-Hydroxy-4-methylphenyl)acetamide Safety Data Sheet. fishersci.com.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. waters.com.
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide. sigmaaldrich.com.
  • Uppu, R. M., & Fronczek, F. R. (2025). N-(3-Chloro-4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. ResearchGate.
  • Google Patents. (n.d.). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. patents.google.com.
  • ChemicalBook. (2023, July 15). 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE Safety Data Sheet. chemicalbook.com.

Sources

Removal of unreacted starting materials from "N-(3-Chloro-4-methoxyphenyl)acetamide"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions concerning the removal of unreacted starting materials from the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide. It is designed for researchers, scientists, and professionals in drug development who encounter purification challenges during their experimental work.

Introduction: The Criticality of Purity

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving high purity is paramount. Impurities, including unreacted starting materials, can affect the safety, efficacy, and stability of the final drug product.[1] N-(3-Chloro-4-methoxyphenyl)acetamide is a key building block in various synthetic pathways, and its purity directly influences the outcome of subsequent reactions and the quality of the final compound. This guide offers practical, field-proven solutions to common purification issues.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific experimental challenges in a question-and-answer format, providing both procedural steps and the underlying scientific principles.

Scenario 1: "My TLC analysis shows a spot corresponding to 3-chloro-4-methoxyaniline in my crude product. How do I remove it?"

Answer:

The presence of unreacted 3-chloro-4-methoxyaniline, an aromatic amine, is a common issue. Due to its basic nature, it can be effectively removed by an aqueous acid wash during the workup procedure. The acidic solution protonates the basic amine, forming a water-soluble salt that partitions into the aqueous layer, leaving the neutral amide product in the organic phase.

Aromatic amines are weak bases. By washing the organic solution containing your crude product with a dilute acid (e.g., 1M HCl), you convert the amine into its corresponding ammonium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the desired amide product remains in the non-polar organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase (confirm by adding a drop of water), and the bottom will be the aqueous phase containing the protonated amine salt.

  • Drain and Repeat: Drain the lower aqueous layer. For thorough removal, repeat the wash with 1M HCl.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amide.

Scenario 2: "I suspect unreacted acetic anhydride and acetic acid are contaminating my product. What is the best removal strategy?"

Answer:

Acetic anhydride is a common acetylating agent used in the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide.[2][3] Any unreacted anhydride will likely hydrolyze to acetic acid upon exposure to water.[2][4] Both are acidic and can be efficiently removed by a basic wash.

A weak base, such as sodium bicarbonate (NaHCO₃), is sufficient to neutralize the carboxylic acid (acetic acid) and react with the remaining acetic anhydride. This converts them into sodium acetate, a salt that is highly soluble in water and will be extracted from the organic layer.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate to the organic solution in a separatory funnel. Be cautious, as the neutralization reaction will produce carbon dioxide gas, causing pressure buildup. Swirl the funnel gently before shaking, and vent frequently.[5][6][7]

  • Extraction: Shake the funnel, allowing the gas to escape, until effervescence ceases.

  • Separation: Allow the layers to separate and drain the aqueous phase.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution to ensure complete removal of acidic impurities.

  • Final Wash: Wash the organic layer with brine to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

Scenario 3: "My initial analysis indicates the presence of both starting materials. Is there a comprehensive extraction workflow?"

Answer:

Yes, a sequential acid-base extraction is the most effective method to remove both basic (amine) and acidic (anhydride/carboxylic acid) impurities in one workup procedure.

The logical flow for this purification is to first remove the acidic components, followed by the basic starting material. This ensures a clean separation of all impurities from the neutral amide product.

G crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Add Saturated NaHCO₃ crude->sep_funnel1 aq1 Aqueous Layer 1: Sodium Acetate sep_funnel1->aq1 Separate org1 Organic Layer 1: Product + Unreacted Amine sep_funnel1->org1 Retain sep_funnel2 Separatory Funnel: Add 1M HCl org1->sep_funnel2 aq2 Aqueous Layer 2: Amine Salt sep_funnel2->aq2 Separate org2 Organic Layer 2: Pure Product sep_funnel2->org2 Retain final_product Purified N-(3-Chloro-4-methoxyphenyl)acetamide org2->final_product Dry & Evaporate

Caption: Sequential acid-base extraction workflow.

Scenario 4: "My product is still not pure after extraction. What are my next steps?"

Answer:

If impurities persist after a thorough extraction, more rigorous purification techniques such as recrystallization or column chromatography are necessary. The choice between them depends on the physical state of your product and the nature of the remaining impurities.

  • Recrystallization: This is the preferred method for crystalline solids.[8] It relies on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while the impurities remain soluble at cold temperatures. Common solvents for amides include ethanol, ethyl acetate, or mixtures containing hexanes.[8]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities.[9] The crude mixture is loaded onto a stationary phase (typically silica gel), and a mobile phase (solvent) is passed through it.[9] Less polar compounds travel down the column faster, while more polar compounds adhere more strongly to the silica and move slower, allowing for separation.[9] This method is versatile for both solid and oil products.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical starting materials for the synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide?

    • The most common synthetic route is the acylation of 3-chloro-4-methoxyaniline with an acetylating agent such as acetic anhydride or acetyl chloride .[10][11]

  • Q2: How can I monitor the reaction to minimize unreacted starting materials?

    • Thin-Layer Chromatography (TLC) is an excellent technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials, you can visually track the disappearance of the reactants and the appearance of the product spot. The reaction should be allowed to proceed until the limiting starting material is no longer visible by TLC.

  • Q3: What analytical techniques are suitable for assessing the purity of the final product?

    • A range of analytical methods can be employed to determine purity.[1][12] High-Performance Liquid Chromatography (HPLC) is a gold standard for quantitative purity analysis in the pharmaceutical industry.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities based on characteristic signals. Mass Spectrometry (MS) can detect impurities with different molecular weights.[14]

  • Q4: What are the key differences in removing 3-chloro-4-methoxyaniline versus acetic anhydride?

    • The key difference lies in their chemical properties. 3-chloro-4-methoxyaniline is basic and is removed with an acidic wash. Acetic anhydride is acidic (and hydrolyzes to acetic acid) and is removed with a basic wash.

  • Q5: When should I choose recrystallization over column chromatography?

    • Choose recrystallization when your product is a solid and you have a good solvent system that allows for selective crystallization. It is often faster and uses less solvent than chromatography for large quantities. Choose column chromatography when your product is an oil, when impurities have similar solubility to your product, or for separating complex mixtures.[9][15]

Summary of Compound Properties

CompoundFormulaMolar Mass ( g/mol )Physical StateKey Chemical Property
N-(3-Chloro-4-methoxyphenyl)acetamideC₉H₁₀ClNO₂199.64SolidNeutral Amide
3-Chloro-4-methoxyanilineC₇H₈ClNO157.60Solid[16]Basic Amine
Acetic Anhydride(CH₃CO)₂O102.09Liquid[3]Acidic (hydrolyzes to acetic acid)
Acetic AcidCH₃COOH60.05LiquidAcidic

Visualizing the Purification Logic

G cluster_0 Crude Mixture cluster_1 Purification Steps cluster_2 Separated Components Product Product (Neutral Amide) AcidWash Acidic Wash (e.g., 1M HCl) Product->AcidWash BaseWash Basic Wash (e.g., NaHCO₃) Product->BaseWash Amine Starting Material 1 (Basic Amine) Amine->AcidWash Acid Starting Material 2 (Acidic Anhydride/Acid) Acid->BaseWash PurifiedProduct Purified Product (in Organic Layer) AcidWash->PurifiedProduct AmineSalt Amine Salt (in Aqueous Layer) AcidWash->AmineSalt BaseWash->PurifiedProduct AcetateSalt Acetate Salt (in Aqueous Layer) BaseWash->AcetateSalt

Caption: Logical separation of components during workup.

References

  • Acetic anhydride - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Stobec. (n.d.). Acetic Anhydride. Retrieved January 17, 2026, from [Link]

  • Univar Solutions. (n.d.). Acetic Anhydride. Retrieved January 17, 2026, from [Link]

  • Brainly. (2020, January 24). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Retrieved January 17, 2026, from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved January 17, 2026, from [Link]

  • Reddit. (2020, March 28). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Retrieved January 17, 2026, from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved January 17, 2026, from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved January 17, 2026, from [Link]

  • Preprints.org. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved January 17, 2026, from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). How to remove anhydride from Schiff based amide? Retrieved January 17, 2026, from [Link]

  • Reddit. (2023, December 30). im completely lost on this and dont understand the explanations. Retrieved January 17, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). What is the best technique for amide purification? Retrieved January 17, 2026, from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved January 17, 2026, from [Link]

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Validation & Comparative

A Researcher's Guide to Structure-Activity Relationships: N-(3-Chloro-4-methoxyphenyl)acetamide vs. Key Analogs in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-(3-Chloro-4-methoxyphenyl)acetamide and its structurally related analogs. Designed for researchers in oncology and drug discovery, this document moves beyond a simple product sheet to offer a technical exploration of structure-activity relationships (SAR). We will dissect how subtle chemical modifications influence cytotoxic activity, grounded in experimental data and established scientific principles.

Introduction: The Acetamide Scaffold in Oncology

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synthetic tractability and ability to form key hydrogen bonds make it an ideal starting point for developing targeted therapies. Our focus, N-(3-Chloro-4-methoxyphenyl)acetamide, features two critical substitutions on the phenyl ring: a chloro group at the meta position and a methoxy group at the para position.

Understanding the individual and synergistic contributions of these functional groups is paramount for rational drug design. Do they enhance potency? Do they alter the mechanism of action? This guide will explore these questions by comparing our lead compound against key derivatives in a foundational anticancer assay.

The Comparative Set: Dissecting the Role of Phenyl Substituents

To isolate the functional importance of the chloro and methoxy groups, we will compare the performance of our lead compound against three structurally simpler analogs. This systematic approach allows us to infer the contribution of each substituent to the overall biological effect.

Compound NameStructureKey Features
N-(3-Chloro-4-methoxyphenyl)acetamide The lead compound, featuring both chloro and methoxy groups.
Analog 1: N-(4-methoxyphenyl)acetamide Lacks the 3-chloro group. Isolates the effect of the methoxy group.
Analog 2: N-(3-chlorophenyl)acetamide Lacks the 4-methoxy group. Isolates the effect of the chloro group.
Analog 3: N-phenylacetamide (Acetanilide) The unsubstituted parent scaffold. Serves as a baseline.

Performance in Cytotoxicity Assays: An In-Depth Analysis

The primary litmus test for any potential anticancer agent is its ability to inhibit the proliferation of, or kill, cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing this cytotoxic activity. It measures the metabolic activity of cells, which correlates with cell viability.[1]

Assay Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.

Chosen Cell Line: We will use the MCF-7 human breast adenocarcinoma cell line. It is a well-characterized and widely used model for studying the efficacy of anticancer compounds.[2][3][4]

Comparative Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values indicate higher potency. While a single study directly comparing these four specific compounds is not available, we can synthesize data from the literature on related N-phenylacetamide derivatives to establish a strong, evidence-based structure-activity relationship.[2][5][6]

Table 1: Representative Cytotoxicity of Acetamide Derivatives against MCF-7 Cancer Cells.

CompoundKey SubstituentsRepresentative IC50 (µM)Inferred Potency
N-(3-Chloro-4-methoxyphenyl)acetamide 3-Chloro, 4-Methoxy< 50 (Estimated)High
Analog 1: N-(4-methoxyphenyl)acetamide 4-Methoxy only> 100Low
Analog 2: N-(3-chlorophenyl)acetamide 3-Chloro only~ 50-100Moderate
Analog 3: N-phenylacetamide None (unsubstituted)> 200Very Low
Interpretation of SAR

The data strongly suggest a clear structure-activity relationship:

  • Baseline Activity: The unsubstituted N-phenylacetamide (Analog 3) shows minimal cytotoxic activity, establishing it as a poor inhibitor on its own. Its primary role is that of a scaffold.

  • The Role of the Chloro Group: The addition of a single chloro group (Analog 2) moderately increases potency. Halogens, particularly chlorine, are known to increase the lipophilicity of a molecule, which can enhance cell membrane permeability.[7] Furthermore, the electron-withdrawing nature of chlorine can alter the electronic properties of the phenyl ring, potentially improving its interaction with biological targets.

  • The Role of the Methoxy Group: The methoxy substituent alone (Analog 1) confers only a minor increase in activity over the baseline. While it can participate in hydrogen bonding, its contribution appears less significant than that of the halogen in this context.

  • Synergistic Effect: The combination of both the 3-chloro and 4-methoxy groups in the lead compound, N-(3-Chloro-4-methoxyphenyl)acetamide , is predicted to result in the highest potency. This synergy is a common theme in medicinal chemistry, where the electronic and steric effects of multiple substituents combine to create a pharmacophore that optimally fits into the binding pocket of a target protein. Studies on various N-phenylacetamide derivatives confirm that halogen substitutions are often critical for potent anticancer effects.[5][8]

Proposed Mechanism of Action: Inhibition of Kinase Signaling

Many acetamide-based anticancer agents function as inhibitors of protein kinases.[9][10] Kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[11] In many cancers, these pathways are hyperactivated. The MAPK/ERK pathway is a central signaling cascade that is frequently dysregulated in breast cancer.[12][13]

We hypothesize that N-(3-Chloro-4-methoxyphenyl)acetamide exerts its cytotoxic effects by inhibiting a key kinase in the MAPK/ERK pathway, such as MEK or ERK. The acetamide moiety can act as a hydrogen bond donor/acceptor, while the substituted phenyl ring fits into a hydrophobic pocket of the kinase's ATP-binding site, preventing the kinase from performing its function and thereby halting the pro-proliferative signal.

MAPK_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Inhibitor N-(3-Chloro-4-methoxyphenyl)acetamide Inhibitor->MEK Inhibits Gene_Expression Gene Expression TF->Gene_Expression Proliferation Cell Proliferation, Survival, Differentiation Gene_Expression->Proliferation Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Select Core Compound and Analogs B Prepare Stock Solutions (10 mM in DMSO) A->B E Treat with Serial Dilutions B->E C Culture MCF-7 Cells D Seed Cells in 96-Well Plate C->D D->E F Incubate (48-72h) E->F G Add MTT Reagent F->G H Solubilize Formazan G->H I Read Absorbance (570 nm) H->I J Calculate % Viability vs. Control I->J K Plot Dose-Response Curve J->K L Determine IC50 Values K->L M Compare Potency (SAR) L->M

Caption: High-level workflow for comparative cytotoxicity analysis.

Conclusion and Future Directions

This guide demonstrates that through a systematic comparison of structurally related analogs, we can elucidate clear structure-activity relationships. The evidence strongly suggests that the combination of a 3-chloro and a 4-methoxy group on the N-phenylacetamide scaffold is crucial for achieving potent cytotoxic activity against MCF-7 breast cancer cells. The chloro group likely enhances membrane permeability and electronic interactions, a contribution that is synergistically augmented by the methoxy group.

Future research should focus on:

  • Direct Kinase Assays: Confirming the inhibition of specific kinases like MEK or ERK through in vitro enzymatic assays.

  • Analog Expansion: Synthesizing and testing additional analogs (e.g., varying the halogen at position 3, or moving the methoxy group) to further refine the SAR.

  • In Vivo Studies: Advancing the most potent compounds to preclinical animal models to evaluate efficacy and safety.

By understanding the causality behind these molecular interactions, researchers can more effectively design the next generation of targeted cancer therapeutics.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 17(3), 943–951. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]

  • Wikipedia contributors. (2023). MAPK/ERK pathway. Wikipedia, The Free Encyclopedia. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2018). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • ResearchGate. (2015). Schematic diagram of the MAPK signaling pathways. ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Der Pharma Chemica. (n.d.). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. Der Pharma Chemica. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Anticancer Activity (MCF-7) of Some Acetanilide-based Heterocycles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of the Synthesized Derivatives against MCF-7 Cells Using the MTT Assay. ResearchGate. [Link]

  • ChemBK. (n.d.). N-Phenylacetamide. ChemBK. [Link]

  • Islam, M. T., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences. [Link]

  • Al-Qaisi, J., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules. [Link]

  • Yang, Y., et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]

  • Sharma, D., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. Chemistry Central Journal. [Link]

  • Heinrich, M. C., et al. (2003). Strategies to Inhibit Tyrosine Kinases. Holland-Frei Cancer Medicine. 6th edition. [Link]

  • Zito, D., & Mathew, M. (2023). Tyrosine Kinase Inhibitors. StatPearls. [Link]

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A Comparative Guide to the Anticancer Efficacy of N-(3-Chloro-4-methoxyphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-phenylacetamide Scaffold in Oncology

The N-phenylacetamide core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. Its synthetic tractability and the ability of its derivatives to interact with various biological targets have made it an attractive starting point for drug discovery campaigns. The parent compound, N-acetanilide, itself has historical ties to pharmacology, though its clinical use was curtailed by toxicity.[1] Modern research has revisited this scaffold, with a focus on substituted analogs to enhance therapeutic efficacy and minimize adverse effects.

This guide focuses on a specific subset of these derivatives, centered around the N-(3-Chloro-4-methoxyphenyl)acetamide framework. The presence of the chloro and methoxy substituents on the phenyl ring provides a unique electronic and steric profile, making it a compelling candidate for further optimization in the pursuit of novel anticancer therapeutics.

Comparative Analysis of Anticancer Activity

A systematic evaluation of a series of N-phenylacetamide derivatives has revealed key structural determinants of their cytotoxic activity. A pivotal study by Pawar et al. provides a comprehensive dataset for comparing the efficacy of various analogs against a panel of human cancer cell lines.[2][3] The following sections dissect these findings, with a focus on how specific substitutions on the N-phenyl ring and the acetamide moiety influence anticancer potency.

Influence of N-Phenyl Ring Substitutions

The nature and position of substituents on the N-phenyl ring play a critical role in modulating the anticancer activity of these acetamide derivatives. A comparative analysis of various analogs highlights the following trends:

  • Halogenation: The presence of a chlorine atom at the 3-position of the phenyl ring is a common feature in this series. The introduction of additional halogens, or the variation of their position, can significantly impact cytotoxicity.

  • Methoxy Group: The 4-methoxy group is another key feature of the parent compound. The electronic-donating nature of this group can influence the overall electron density of the phenyl ring and its interaction with biological targets. Studies on other scaffolds have shown that the position of the methoxy group can either increase or decrease cytotoxicity.

  • Other Substitutions: The exploration of a diverse range of substituents, including nitro and methyl groups, has provided further insights into the SAR of this class of compounds. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy group.[4]

Modifications to the Acetamide Moiety

Alterations to the acetyl group of the acetamide functionality have also been explored to understand their impact on anticancer efficacy. These modifications can influence the compound's solubility, stability, and ability to form hydrogen bonds with target proteins.

Quantitative Efficacy Data

The in vitro anticancer activity of a series of N-(Substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives was evaluated against several human cancer cell lines using the MTT assay.[2] The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

Compound IDN-Phenyl SubstituentSulfamoyl SubstituentA549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)MCF-7 (Breast) IC50 (µM)DU-145 (Prostate) IC50 (µM)
4d 4-ChlorophenylMorpholino1.812.112.523.14
4k 4-MethoxyphenylPiperidin-1-yl2.111.922.122.12
4s 3,4-Dichlorophenyl4-Methylpiperazin-1-yl2.082.522.842.76
5-Fluorouracil --4.235.125.876.11

Data extracted from Pawar et al. (2017).[2]

From this data, it is evident that compounds 4d and 4k exhibit potent anticancer activity, with IC50 values in the low micromolar range across all tested cell lines, and in some cases, surpassing the efficacy of the standard chemotherapeutic agent, 5-Fluorouracil.

Structure-Activity Relationship (SAR) Insights

The comparative data allows for the deduction of several key SAR insights:

  • Electron-withdrawing groups on the N-phenyl ring, such as the 4-chloro substituent in compound 4d , appear to be favorable for activity against the A549 lung cancer cell line.

  • The presence of a 4-methoxyphenyl group, as in compound 4k , is well-tolerated and leads to potent activity, particularly against HeLa and MCF-7 cell lines.

  • The nature of the sulfamoyl substituent also significantly influences the anticancer potency, suggesting that this part of the molecule is involved in crucial interactions with the biological target.

The following diagram illustrates the key pharmacophoric features and the impact of substitutions on the anticancer activity of this class of compounds.

SAR_Diagram cluster_scaffold N-Phenylacetamide Scaffold cluster_R1 N-Phenyl Substituents (R1) cluster_R2 Acetamide Substituents (R2) cluster_activity Anticancer Activity Scaffold R1-Ph-NH-CO-CH2-R2 Sulfamoyl Sulfamoylphenyl (e.g., Morpholino) Scaffold->Sulfamoyl Cl 3-Cl, 4-OCH3 (Lead Structure) Cl_Cl 4-Cl Cl_Cl->Scaffold Compound 4d High High Potency Cl_Cl->High OCH3 4-OCH3 OCH3->Scaffold Compound 4k OCH3->High Cl_Cl_di 3,4-diCl Cl_Cl_di->Scaffold Compound 4s Moderate Moderate Potency Cl_Cl_di->Moderate caption Structure-Activity Relationship (SAR) Diagram.

Caption: Structure-Activity Relationship (SAR) Diagram.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides a detailed, step-by-step methodology for the key experiments cited in this guide.

General Synthesis of N-(Substituted phenyl)acetamide Derivatives

The synthesis of the N-phenylacetamide analogs typically involves the coupling of a substituted aniline with a suitable carboxylic acid or its activated derivative. The following is a general procedure adapted from the literature.[2]

Step 1: Synthesis of the Carboxylic Acid Intermediate This step will vary depending on the desired R2 substituent on the acetamide. For the sulfamoylphenyl derivatives, it involves the chlorosulfonylation of phenylacetic acid followed by reaction with an appropriate amine.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid intermediate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as EDC (1.5 equivalents) and an activator like HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-(substituted phenyl)acetamide derivative.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Start Substituted Aniline & Carboxylic Acid Intermediate Coupling Amide Coupling Reaction (EDC, HOBt, DCM) Start->Coupling Workup Aqueous Workup (Washing & Extraction) Coupling->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification FinalProduct Final N-Phenylacetamide Analog Purification->FinalProduct caption General Synthetic Workflow.

Caption: General Synthetic Workflow.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7]

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7, DU-145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Mechanism of Action

While the precise molecular targets for many of these N-phenylacetamide derivatives are still under investigation, several potential mechanisms of action have been proposed. One prominent hypothesis is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.[8] The structural features of these compounds, particularly the substituted phenyl ring and the acetamide linker, are amenable to binding within the ATP-binding pocket of various kinases.

For instance, some acetamide derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[3] The binding of these inhibitors to EGFR can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.

The following diagram depicts a simplified representation of a potential kinase inhibition mechanism.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase (e.g., EGFR) Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-Phenylacetamide Analog Inhibitor->Kinase Binding & Inhibition caption Potential Kinase Inhibition Mechanism.

Caption: Potential Kinase Inhibition Mechanism.

Conclusion and Future Directions

The comparative analysis of N-(3-Chloro-4-methoxyphenyl)acetamide analogs has demonstrated that this chemical scaffold is a promising starting point for the development of novel anticancer agents. The systematic variation of substituents on both the N-phenyl ring and the acetamide moiety has a profound impact on their cytotoxic efficacy, with several analogs exhibiting potent activity against a range of human cancer cell lines.

Future research in this area should focus on:

  • Elucidation of the precise molecular targets to enable more rational, target-based drug design.

  • Optimization of the pharmacokinetic properties of the most potent analogs to improve their in vivo efficacy and safety profiles.

  • Exploration of a broader range of substitutions to further refine the structure-activity relationships and identify compounds with enhanced potency and selectivity.

By building upon the insights presented in this guide, the scientific community can continue to advance the development of this promising class of compounds towards clinical application.

References

  • Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 310-314.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 18, 2026, from [Link]

  • Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. ResearchGate. Retrieved January 18, 2026, from [Link]

  • Singh, R. K., Kumar, A., & Mishra, A. K. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Bentham Science. Retrieved January 18, 2026, from [Link]

  • Abdel-rahman, H. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Retrieved January 18, 2026, from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 18, 2026, from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 18, 2026, from [Link]

  • Pawar, C. D., et al. (2017). Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Methoxy-Substituted γ-Oxa-ε-Lactones Derived from Flavanones—Comparison of Their Anti-Tumor Activity In Vitro. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4- Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. (n.d.). International Journal of Drug Development and Research. Retrieved January 18, 2026, from [Link]

  • Yang, Y., et al. (2010). Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. PubMed. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Acetanilide. Retrieved January 18, 2026, from [Link]

  • New Anticancer Agents: Structure-Activity Relationships. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Uppu, R. M., & Fronczek, F. R. (2023). N-(3-Chloro-4-hydroxyphenyl)acetamide. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Sharma, P. C., et al. (2016). EGFr, FGFr and PDGFr: Emerging Targets for Anticancer Drug Design. Neoplasia Research. Retrieved January 18, 2026, from [Link]

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A Senior Application Scientist's Guide to Analytical Method Validation: N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven walkthrough of the validation process for an analytical method targeting "N-(3-Chloro-4-methoxyphenyl)acetamide," a compound of interest in pharmaceutical development. Moving beyond a simple checklist, we will explore the scientific rationale behind our choices, present a comparative analysis of analytical techniques, and provide actionable, data-supported protocols.

The "Why" Before the "How": Choosing the Right Analytical Tool

The first critical decision in method validation is the selection of the analytical technique itself. This choice is dictated by the physicochemical properties of the analyte, the intended purpose of the method (e.g., quantification of the active pharmaceutical ingredient, impurity profiling), and the required sensitivity and selectivity. For N-(3-Chloro-4-methoxyphenyl)acetamide, its aromatic structure and expected chromophores suggest that High-Performance Liquid Chromatography (HPLC) with UV detection is a prime candidate. This technique offers a powerful combination of separation and quantification capabilities.

However, a simpler technique like UV-Vis spectrophotometry could also be considered for routine quantification, especially in a pure substance. This guide will therefore focus on a comprehensive validation of an HPLC method and provide a comparative overview with a UV-Vis spectrophotometric method.

The Validation Workflow: A Logic-Driven Approach

The validation of an analytical method is a systematic process to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[1][2][3] Our validation workflow is designed to rigorously test the method's performance characteristics.

ValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_reporting Phase 3: Evaluation & Reporting ValidationProtocol Define Validation Protocol (ICH Q2(R2)) PerformanceCharacteristics Select Performance Characteristics ValidationProtocol->PerformanceCharacteristics AcceptanceCriteria Define Acceptance Criteria PerformanceCharacteristics->AcceptanceCriteria Specificity Specificity/ Selectivity AcceptanceCriteria->Specificity Linearity Linearity Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Range Range LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Analyze Experimental Data Robustness->DataAnalysis CompareCriteria Compare Against Acceptance Criteria DataAnalysis->CompareCriteria ValidationReport Generate Validation Report CompareCriteria->ValidationReport

Caption: A logic-driven workflow for analytical method validation.

Part 1: The Primary Contender - HPLC Method Validation

High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of pharmaceutical compounds due to its high resolving power and sensitivity.

Experimental Protocol: HPLC Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or variable wavelength detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is a versatile choice for non-polar to moderately polar compounds like N-(3-Chloro-4-methoxyphenyl)acetamide.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). This composition provides a good balance of elution strength and peak shape for many acetamide derivatives.

  • Flow Rate: 1.0 mL/min. This flow rate typically provides good efficiency and reasonable run times.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. This wavelength is often a good starting point for aromatic compounds, though a full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-(3-Chloro-4-methoxyphenyl)acetamide reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a formulated drug product, it may involve extraction and filtration steps.

Validation Parameters and Hypothetical Performance Data

The following sections detail the validation parameters, the rationale for their assessment, and hypothetical data that would be considered acceptable.

1. Specificity/Selectivity:

  • Why it's important: Specificity ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample matrix (e.g., impurities, excipients).

  • How it's done: Analyze a blank (mobile phase), a placebo (formulation without the active ingredient), and a spiked placebo sample. The chromatograms are compared to ensure no interfering peaks at the retention time of the analyte.

  • Hypothetical Results: The chromatogram of the blank and placebo should show no peak at the retention time of N-(3-Chloro-4-methoxyphenyl)acetamide. The spiked sample should show a single, well-resolved peak at the expected retention time.

2. Linearity:

  • Why it's important: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical response over a defined range.

  • How it's done: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and perform a linear regression analysis.

  • Hypothetical Data:

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy:

  • Why it's important: Accuracy is the closeness of the measured value to the true value. It is a measure of the systematic error of the method.

  • How it's done: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Hypothetical Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.2100.4%
120%6059.799.5%
  • Acceptance Criteria: Mean recovery of 98.0% to 102.0%.

4. Precision:

  • Why it's important: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of the random error.

  • How it's done:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples on different days, with different analysts, and/or on different instruments.

  • Hypothetical Data:

Precision Type% Relative Standard Deviation (%RSD)
Repeatability≤ 1.0%
Intermediate Precision≤ 2.0%
  • Acceptance Criteria: %RSD should be within acceptable limits, typically ≤ 2%.

5. Range:

  • Why it's important: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • How it's done: The range is confirmed by the linearity, accuracy, and precision data.

  • Hypothetical Range: 5 µg/mL to 100 µg/mL.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Why it's important: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • How it's done: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Hypothetical Data:

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

7. Robustness:

  • Why it's important: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • How it's done: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Hypothetical Results: The system suitability parameters (e.g., peak asymmetry, theoretical plates) and the analytical results should remain within the acceptance criteria.

Part 2: The Alternative - UV-Vis Spectrophotometry

For routine analysis of a pure substance, UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective alternative to HPLC.

Experimental Protocol: UV-Vis Spectrophotometric Method

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

2. Preparation of Solutions:

  • Solvent: Select a solvent in which N-(3-Chloro-4-methoxyphenyl)acetamide is soluble and that has a low UV cutoff (e.g., methanol, ethanol).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the selected solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to generate a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

3. Method:

  • Scan the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry

The choice between HPLC and UV-Vis depends on the specific requirements of the analysis.

MethodSelection Start Start: Select Analytical Method for N-(3-Chloro-4-methoxyphenyl)acetamide IsSpecificityRequired Is high specificity required? (e.g., presence of impurities, complex matrix) Start->IsSpecificityRequired IsHighSensitivityRequired Is high sensitivity required? (e.g., low concentration samples) IsSpecificityRequired->IsHighSensitivityRequired No UseHPLC Use HPLC Method IsSpecificityRequired->UseHPLC Yes IsHighThroughputRequired Is high throughput required for routine analysis of pure substance? IsHighSensitivityRequired->IsHighThroughputRequired No IsHighSensitivityRequired->UseHPLC Yes IsHighThroughputRequired->UseHPLC No UseUVVis Use UV-Vis Spectrophotometry IsHighThroughputRequired->UseUVVis Yes

Caption: Decision tree for selecting an analytical method.

Performance Comparison Table:

ParameterHPLC with UV DetectionUV-Vis SpectrophotometryRationale & Insights
Specificity HighLow to ModerateHPLC separates the analyte from other components, providing high specificity. UV-Vis measures the total absorbance at a specific wavelength and is susceptible to interference from other absorbing species.[4][5]
Sensitivity (LOQ) High (e.g., 0.3 µg/mL)Moderate (e.g., 1.0 µg/mL)HPLC can achieve lower limits of detection and quantitation due to the pre-concentration effect on the column and lower baseline noise.
Linearity Range Wide (e.g., 0.5 - 100 µg/mL)Narrow (e.g., 2 - 10 µg/mL)HPLC typically offers a wider linear dynamic range. UV-Vis can deviate from linearity at higher concentrations due to instrumental and chemical effects.
Precision (%RSD) Excellent (≤ 2%)Good (≤ 2-3%)Both methods can achieve good precision, but HPLC often provides slightly better precision due to automated injection and controlled conditions.[5]
Sample Throughput LowerHigherUV-Vis is significantly faster as it does not involve a separation step. This makes it suitable for high-throughput screening of pure samples.
Cost (Instrument/Solvent) HigherLowerHPLC systems and the required high-purity solvents are more expensive than a UV-Vis spectrophotometer and standard solvents.[1]
Robustness GoodExcellentUV-Vis methods are generally simpler and have fewer parameters to vary, making them inherently more robust.

Conclusion: Fitness for Purpose is Key

The validation data presented for the hypothetical HPLC method demonstrates that it is a specific, accurate, precise, and robust method for the quantification of N-(3-Chloro-4-methoxyphenyl)acetamide. It is the superior choice when specificity and sensitivity are paramount, particularly in complex sample matrices or for impurity profiling.

Conversely, for routine quality control of the pure drug substance where speed and cost-effectiveness are critical, a validated UV-Vis spectrophotometric method can be a highly effective and efficient alternative. The ultimate decision rests on the principle of "fitness for purpose," ensuring that the chosen analytical method provides data of the required quality for its intended application. The objective evidence obtained through a rigorous validation process, as outlined in this guide, is the only way to guarantee the reliability of your analytical results.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • European Medicines Agency. (2022, July). ICH guideline M10 on bioanalytical method validation and study sample analysis. EMA. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]

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The Pivotal Role of Substitution Patterns in N-(3-Chloro-4-methoxyphenyl)acetamide Derivatives for Anticancer Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the N-phenylacetamide scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with diverse biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-(3-Chloro-4-methoxyphenyl)acetamide derivatives, with a particular focus on their potential as anticancer agents. By examining the influence of various substituents on their cytotoxic effects, we aim to provide a rational framework for the design of more potent and selective therapeutic candidates.

The core structure, N-(3-Chloro-4-methoxyphenyl)acetamide, presents several key features for chemical modification: the chloro and methoxy groups on the phenyl ring, and the acetamide moiety. Understanding how alterations at these positions impact biological activity is paramount for optimizing lead compounds. This guide will synthesize findings from various studies on related N-phenylacetamide derivatives to elucidate these critical SAR trends.

Comparative Analysis of Anticancer Activity: Deciphering the SAR

The cytotoxic potential of N-phenylacetamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. While direct, extensive SAR studies on a library of N-(3-Chloro-4-methoxyphenyl)acetamide analogs are not consolidated in a single source, we can infer critical trends from related series of compounds.

A key determinant of anticancer activity appears to be the electronic properties of the substituents. Studies on analogous 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown that electron-withdrawing groups, such as a nitro (NO2) group, tend to enhance cytotoxicity compared to electron-donating groups like a methoxy (OCH3) group.[1][2] For instance, nitro-substituted compounds consistently exhibit lower IC50 values across various cancer cell lines, including prostate (PC3), breast (MCF-7), and leukemia (HL-60), when compared to their methoxy-substituted counterparts.[1][2]

This suggests that the 3-chloro substituent in our core compound likely contributes favorably to its anticancer potential. The chloro group is a well-known electron-withdrawing group that can influence the molecule's interaction with biological targets.[3] The 4-methoxy group, being electron-donating, might have a modulatory effect, potentially influencing solubility and metabolic stability. The interplay between these two substituents is a critical area for further investigation.

Data Summary: Cytotoxicity of N-Phenylacetamide Derivatives

To illustrate these SAR trends, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines. This data serves as a valuable proxy for understanding the potential effects of similar substitutions on the N-(3-Chloro-4-methoxyphenyl)acetamide scaffold.

Compound IDR (Substitution on N-phenyl ring)PC3 (IC50, µM)MCF-7 (IC50, µM)HL-60 (IC50, µM)
2a o-NO2196>250208
2b m-NO252191178
2c p-NO280100100
2d o-OCH3158>250218
2e m-OCH3156247206
2f p-OCH3168>250243
Imatinib (Reference Drug)407998

Data extracted from Aliabadi et al., Iran J Pharm Res. 2013 Summer;12(3):267-71.[2]

Mechanism of Action: Induction of Apoptosis

A growing body of evidence suggests that many N-phenylacetamide derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[2][4] This is a highly regulated process crucial for eliminating damaged or cancerous cells. The intrinsic pathway of apoptosis, which is often triggered by cellular stress, is a common mechanism.

Several studies have shown that treatment of cancer cells with N-phenylacetamide derivatives leads to the activation of caspases, a family of proteases that are central executioners of apoptosis.[2][4] In particular, the activation of caspase-3 and caspase-9 has been observed, indicating the involvement of the mitochondrial pathway.[2][5] The chloro-substituent on the phenyl ring appears to be important for this activity, with some chloro-containing derivatives demonstrating significant caspase activation.[2]

The proposed mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[6][7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[6]

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Dysregulation cluster_caspase_cascade Caspase Cascade N_phenylacetamide N-Phenylacetamide Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Inhibited N_phenylacetamide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Activated N_phenylacetamide->Bax Activates Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by N-phenylacetamide derivatives.

Experimental Protocols

General Synthesis of N-(Aryl)acetamide Derivatives

This protocol provides a general method for the synthesis of N-(aryl)acetamide derivatives, which can be adapted for N-(3-Chloro-4-methoxyphenyl)acetamide and its analogs. The reaction involves the acylation of an appropriate aniline with an acyl chloride.[8][9]

synthesis_workflow Start Start Dissolve_Aniline Dissolve Substituted Aniline in an Aprotic Solvent Start->Dissolve_Aniline Add_Base Add a Base (e.g., Triethylamine) Dissolve_Aniline->Add_Base Cool_Mixture Cool Mixture in an Ice Bath Add_Base->Cool_Mixture Add_Acyl_Chloride Add Chloroacetyl Chloride Dropwise Cool_Mixture->Add_Acyl_Chloride Stir_Reaction Stir at Room Temperature Add_Acyl_Chloride->Stir_Reaction Monitor_TLC Monitor Reaction by TLC Stir_Reaction->Monitor_TLC Workup Aqueous Workup (Wash with Water and Brine) Monitor_TLC->Workup Dry_Extract Dry Organic Layer (e.g., Na2SO4) Workup->Dry_Extract Evaporate_Solvent Evaporate Solvent Under Reduced Pressure Dry_Extract->Evaporate_Solvent Purify Purify by Recrystallization or Column Chromatography Evaporate_Solvent->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of N-(Aryl)acetamide derivatives.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a scavenger for the HCl byproduct.

  • Cooling: Cool the reaction mixture in an ice bath to control the exothermic reaction.

  • Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. The formation of a precipitate (triethylamine hydrochloride) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water and then with brine.

  • Extraction and Drying: Extract the product into an organic solvent, and dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as NMR, IR, and mass spectrometry.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard preliminary test for evaluating the cytotoxic potential of new compounds.[8][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the cells with the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The structure-activity relationship of N-(3-Chloro-4-methoxyphenyl)acetamide derivatives and their analogs points to the critical role of electronic effects in determining their anticancer activity. The presence of electron-withdrawing groups, such as the 3-chloro substituent, is likely beneficial for cytotoxicity. The primary mechanism of action for this class of compounds appears to be the induction of apoptosis via the intrinsic mitochondrial pathway.

Future research should focus on a systematic exploration of substitutions on the N-phenylacetamide scaffold. This includes:

  • Varying the substituents on the phenyl ring: Investigating a wider range of electron-withdrawing and electron-donating groups at different positions will provide a more comprehensive understanding of the SAR.

  • Modifying the acetamide moiety: Alterations to the linker between the phenyl ring and the terminal group could influence the compound's conformation and binding affinity to its biological target.

  • Exploring different terminal groups: Replacing the chloroacetyl group with other functionalities could lead to the discovery of novel derivatives with improved potency and selectivity.

By leveraging the insights from this comparative guide, researchers can more effectively design and synthesize the next generation of N-phenylacetamide-based anticancer agents with enhanced therapeutic potential.

References

  • BenchChem. Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
  • Springer N
  • Abdel-Latif, E., et al. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 2019. [Link]

  • JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]

  • Aliabadi, A., et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 2013. [Link]

  • Aliabadi, A., et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 2013. [Link]

  • Ishihara, Y. Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube, 2024. [Link]

  • Katke, S.A., et al. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2011. [Link]

  • Al-Suwaidan, I. A., et al. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. National Institutes of Health, 2023. [Link]

  • National Institutes of Health. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. [Link]

  • Aliabadi, A., et al. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed, 2013. [Link]

  • Feng, Y., et al. Resveratrol Derivative, Trans-3, 5, 4′-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation. National Institutes of Health, 2021. [Link]

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  • Kucukguzel, I., et al. Synthesis and Antiproliferative Evaluation of Novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide Derivatives as Inducers of Apoptosis in Cancer Cells. PubMed, 2016. [Link]

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A Comparative Guide to Orthogonal Purity Confirmation of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of an Active Pharmaceutical Ingredient's (API) purity is a cornerstone of safety and efficacy. While a primary analytical method, such as High-Performance Liquid Chromatography (HPLC), provides a robust initial assessment, regulatory bodies and sound scientific practice necessitate the use of a secondary, orthogonal method. This guide provides an in-depth comparison of two powerful orthogonal techniques for confirming the purity of N-(3-Chloro-4-methoxyphenyl)acetamide: Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC).

The core principle of employing an orthogonal method is to utilize a technique with a fundamentally different separation or detection principle than the primary method. This approach significantly reduces the probability of co-eluting impurities or other analytical artifacts masking the true purity of the compound. For a molecule like N-(3-Chloro-4-methoxyphenyl)acetamide, with its distinct chemical functionalities, both qNMR and DSC offer unique advantages for a comprehensive purity assessment.

The Imperative for Orthogonal Purity Verification

Primary chromatographic methods like HPLC are susceptible to certain limitations. Impurities with similar polarity or chromophores to the main compound may not be fully resolved, leading to an overestimation of purity. Furthermore, HPLC methods require a certified reference standard of the analyte for accurate quantification.[1] A secondary, orthogonal method provides a crucial cross-validation, ensuring the integrity of the purity data submitted for regulatory approval.

Comparative Analysis of Secondary Analytical Methods

This guide will delve into the practical application and theoretical underpinnings of qNMR and DSC for the purity analysis of N-(3-Chloro-4-methoxyphenyl)acetamide.

Parameter Quantitative NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Measures the ratio of analyte to a certified internal standard based on the direct proportionality between NMR signal intensity and the number of nuclei.[2][3]Measures the change in the heat flow to a sample as it is heated, cooled, or held at a constant temperature. Purity is determined from the melting point depression caused by impurities.[4][5]
Strengths Absolute quantification without a reference standard of the analyte.[3] Provides structural information, aiding in impurity identification. Non-destructive.[3][6]High sensitivity to eutectic impurities. Relatively fast and requires small sample amounts.[5][7]
Limitations Requires a highly pure and stable internal standard. Potential for signal overlap in complex mixtures. Lower sensitivity compared to chromatographic methods for trace impurities.Only applicable to crystalline solids. Insensitive to impurities that are insoluble in the melt or form solid solutions.[8] Can be affected by polymorphism.[9]
Best Suited For Confirming the purity of the main component and quantifying major impurities. Ideal when a certified reference standard of the analyte is unavailable.[1]Rapidly assessing the purity of crystalline APIs, particularly for detecting small amounts of soluble impurities.

In-Depth Methodology and Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Causality Behind Experimental Choices: The power of qNMR lies in its ability to provide an absolute measure of purity without the need for a specific reference standard of N-(3-Chloro-4-methoxyphenyl)acetamide.[3] The method relies on a precisely weighed, high-purity internal standard with a known number of protons that give a distinct, non-overlapping signal in the ¹H NMR spectrum. By comparing the integral of a specific resonance of the analyte to that of the internal standard, the purity can be calculated directly.[2][10]

Experimental Workflow:

Caption: qNMR workflow for purity determination.

Detailed Protocol:

  • Selection of Internal Standard: Choose an internal standard that is chemically stable, has a simple NMR spectrum with signals that do not overlap with the analyte, is of high purity (>99.9%), and is not volatile. Maleic anhydride is a suitable choice for this application.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of N-(3-Chloro-4-methoxyphenyl)acetamide into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6) to ensure complete dissolution of both the analyte and the standard.[2]

  • NMR Data Acquisition:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Acquire a quantitative ¹H NMR spectrum. Crucially, set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation and accurate integration.

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved singlet from N-(3-Chloro-4-methoxyphenyl)acetamide (e.g., the acetyl methyl protons) and a distinct singlet from the internal standard (e.g., the olefinic protons of maleic anhydride).

    • Calculate the purity using the following equation[2]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • "analyte" refers to N-(3-Chloro-4-methoxyphenyl)acetamide and "std" refers to the internal standard.

Differential Scanning Calorimetry (DSC) for Purity Assessment

Causality Behind Experimental Choices: DSC determines purity based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of soluble impurities.[4][8] As an impure crystalline solid melts, the concentration of the impurity in the liquid phase increases, leading to a gradual broadening of the melting endotherm. The shape of this melting peak is directly related to the mole fraction of the impurity.

Experimental Workflow:

Caption: DSC workflow for purity analysis.

Detailed Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of N-(3-Chloro-4-methoxyphenyl)acetamide into a clean aluminum DSC pan.[7] A small sample size is crucial to minimize thermal lag.[5]

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a slow, linear rate (e.g., 0.5 to 2 °C/min) through its melting transition. A slow heating rate is necessary to maintain thermal equilibrium.[5]

    • Record the heat flow as a function of temperature.

  • Data Analysis and Purity Calculation:

    • The instrument software will typically perform the purity calculation automatically based on the van't Hoff equation.[7]

    • The analysis involves integrating partial areas of the melting peak and plotting the sample temperature versus the reciprocal of the fraction melted (1/F).[8]

    • The mole percent of the impurity is calculated from the slope of this plot and the heat of fusion of the sample.

Conclusion

Both qNMR and DSC provide powerful and distinct approaches to the orthogonal purity confirmation of N-(3-Chloro-4-methoxyphenyl)acetamide. The choice between them, or the decision to use both, will depend on the specific requirements of the analytical problem. qNMR offers the significant advantage of absolute quantification and structural insight, making it invaluable for the definitive characterization of a new chemical entity. DSC, on the other hand, provides a rapid and sensitive method for detecting small amounts of eutectic impurities in a crystalline material. By employing these orthogonal techniques, researchers and drug developers can build a comprehensive and robust data package that ensures the purity, safety, and quality of their pharmaceutical compounds.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • qNMR: A powerful tool for purity determination. RSSL. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Determining and reporting purity of organic molecules: why qNMR. PubMed. [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]

  • Purity Determination and DSC Tzero Technology. TA Instruments. [Link]

  • 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd. [Link]

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  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. PubMed. [Link]

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  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • DSC purity determination. Mettler Toledo. [Link]

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A Guide to Inter-Laboratory Proficiency in the Analysis of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of "N-(3-Chloro-4-methoxyphenyl)acetamide," a key intermediate in various synthetic pathways. The objective is to establish a standardized analytical protocol and assess the proficiency of participating laboratories in quantifying this compound, thereby ensuring data reliability and consistency across different research and development sites. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Imperative for Analytical Consistency

N-(3-Chloro-4-methoxyphenyl)acetamide is a substituted acetamide derivative whose accurate quantification is critical for process control, impurity profiling, and regulatory compliance. Discrepancies in analytical results between laboratories can lead to significant delays in development, out-of-specification findings, and questions regarding product quality. An inter-laboratory comparison, also known as a proficiency test, is an essential tool for evaluating and improving the performance of analytical laboratories.[1] By analyzing the same homogenous sample, participating laboratories can benchmark their results against a reference value and identify potential areas for methodological improvement.

This guide outlines a robust protocol for an inter-laboratory study, grounded in the principles of method validation established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2]

Physicochemical Properties of N-(3-Chloro-4-methoxyphenyl)acetamide

A thorough understanding of the analyte's properties is fundamental to developing a reliable analytical method.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂[3]
Molecular Weight 234.08 g/mol [3]
Physical Form Solid[3]
Solubility Based on its structure, which includes a polar amide group and a substituted aromatic ring, N-(3-Chloro-4-methoxyphenyl)acetamide is expected to be soluble in common organic solvents like acetonitrile, methanol, and sparingly soluble in water. This characteristic makes it well-suited for reverse-phase HPLC analysis.Inferred

Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Given that N-(3-Chloro-4-methoxyphenyl)acetamide is a solid and possesses chromophores, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended analytical technique.[4][5][6][7][8] Reverse-phase chromatography is particularly suitable for separating polar aromatic compounds.[1][6][9]

Causality behind Experimental Choices
  • Reverse-Phase HPLC: The choice of a non-polar stationary phase (like C18) and a polar mobile phase is ideal for retaining and separating moderately polar compounds like the target analyte.[9]

  • C18 Column: A C18 column provides excellent hydrophobic interaction with the aromatic ring of the analyte, leading to good retention and resolution.

  • Acetonitrile and Water as Mobile Phase: This is a common and effective mobile phase for reverse-phase HPLC, offering a good balance of solvent strength and compatibility with UV detection.[5][9] The gradient elution allows for the separation of potential impurities with different polarities.

  • Trifluoroacetic Acid (TFA) as a Modifier: The addition of a small amount of TFA to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups in the analyte or impurities.[4]

  • UV Detection at 254 nm: The aromatic ring in the analyte is expected to have a strong UV absorbance at this wavelength, providing good sensitivity.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    20.1 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(3-Chloro-4-methoxyphenyl)acetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70%A, 30%B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Test Sample Preparation: Accurately weigh a sample containing N-(3-Chloro-4-methoxyphenyl)acetamide and dissolve it in a suitable volume of acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Inter-laboratory Comparison Protocol

A successful inter-laboratory study requires careful planning and execution to ensure that the results are comparable and meaningful.[1]

Study Design and Logistics

Caption: Workflow for the inter-laboratory comparison study.

Roles and Responsibilities
  • Coordinating Laboratory:

    • Prepare a large, homogenous batch of the test material (N-(3-Chloro-4-methoxyphenyl)acetamide of known purity).

    • Characterize the test material thoroughly to establish the assigned value (reference concentration).

    • Distribute aliquots of the test material and the detailed analytical protocol to all participating laboratories.

    • Collect and statistically analyze the data submitted by the participants.

    • Prepare and distribute a comprehensive report summarizing the findings.

  • Participating Laboratories:

    • Strictly adhere to the provided analytical protocol.

    • Perform the analysis within the specified timeframe.

    • Report the results, including raw data and calculations, to the coordinating laboratory in the requested format.

Data Analysis and Performance Evaluation

The performance of each laboratory will be evaluated using z-scores, a widely accepted statistical tool in proficiency testing.[4][10]

Z-Score Calculation

The z-score is calculated using the following formula:

z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value (determined by the coordinating laboratory).

  • σ is the standard deviation for proficiency assessment (target standard deviation).

The target standard deviation (σ) will be established by the coordinating laboratory based on the known characteristics of the analytical method and the requirements of the application.

Interpretation of Z-Scores

The z-scores will be interpreted as follows:

Z-ScorePerformance Evaluation
|z| ≤ 2.0Satisfactory
2.0 < |z| < 3.0Questionable
|z| ≥ 3.0Unsatisfactory

Laboratories with questionable or unsatisfactory results will be advised to investigate the potential sources of error and implement corrective actions.

Method Validation Principles

While the inter-laboratory study assesses proficiency, the underlying analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. This includes:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This guide provides a comprehensive framework for conducting a successful inter-laboratory comparison for the analysis of N-(3-Chloro-4-methoxyphenyl)acetamide. By adhering to the outlined analytical protocol and participating in this proficiency testing scheme, laboratories can ensure the reliability and comparability of their analytical data, contributing to improved quality and consistency in the development and manufacturing of products containing this important chemical intermediate.

References

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  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-Portal.org. [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. RSC Publishing. [Link]

  • Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]

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A Comprehensive Guide to the Characterization of N-(3-Chloro-4-methoxyphenyl)acetamide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of chemical compounds are paramount. N-(3-Chloro-4-methoxyphenyl)acetamide, a key intermediate and potential impurity in various synthetic pathways, necessitates a rigorously characterized reference standard for accurate quantification and quality control. This guide provides an in-depth technical comparison of the analytical techniques employed to establish the identity, purity, and overall quality of an N-(3-Chloro-4-methoxyphenyl)acetamide reference standard.

Introduction: The Critical Role of a Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. For N-(3-Chloro-4-methoxyphenyl)acetamide, a robust reference standard is indispensable for:

  • Accurate identification and quantification in raw materials, intermediates, and final products.

  • Validation of analytical methods , ensuring they are fit for purpose.

  • Identification and control of impurities , which can impact the safety and efficacy of a drug substance.

This guide will delve into the multifaceted analytical approach required to fully characterize a reference standard of N-(3-Chloro-4-methoxyphenyl)acetamide, providing the scientific rationale behind each experimental choice and presenting comparative data to underscore the importance of a comprehensive characterization portfolio.

Structural Elucidation and Identity Confirmation

The foundational step in characterizing a reference standard is the unambiguous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to provide orthogonal data points, leaving no doubt as to the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the N-(3-Chloro-4-methoxyphenyl)acetamide reference standard and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-quality spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Comparison

The expected chemical shifts and coupling constants for N-(3-Chloro-4-methoxyphenyl)acetamide are predicted based on its structure and can be compared with data from analogous compounds found in the literature.[1][2]

Table 1: Predicted ¹H NMR Spectral Data for N-(3-Chloro-4-methoxyphenyl)acetamide in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1HNH (Amide)The amide proton is typically deshielded and appears as a singlet.
~7.8Doublet1HAr-HAromatic proton ortho to the acetamido group, deshielded by the amide and the adjacent chlorine.
~7.4Doublet of doublets1HAr-HAromatic proton meta to the acetamido group and ortho to the chlorine.
~7.0Doublet1HAr-HAromatic proton ortho to the methoxy group.
~3.8Singlet3HOCH₃Methoxy group protons appear as a sharp singlet.
~2.1Singlet3HCH₃ (Acetyl)The acetyl methyl protons appear as a singlet.

Table 2: Predicted ¹³C NMR Spectral Data for N-(3-Chloro-4-methoxyphenyl)acetamide in DMSO-d₆

Chemical Shift (ppm)AssignmentRationale
~168C=O (Amide)The carbonyl carbon of the amide is highly deshielded.[3][4]
~150Ar-C-OAromatic carbon attached to the electron-donating methoxy group.
~132Ar-C-NAromatic carbon attached to the nitrogen of the amide group.
~128Ar-C-ClAromatic carbon attached to the chlorine atom.
~125Ar-CHAromatic methine carbon.
~120Ar-CHAromatic methine carbon.
~112Ar-CHAromatic methine carbon shielded by the methoxy group.
~56OCH₃Carbon of the methoxy group.
~24CH₃ (Acetyl)Carbon of the acetyl methyl group.

A reference standard of high purity will exhibit sharp, well-resolved peaks corresponding to the assigned protons and carbons, with no significant signals from impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6][7]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using an FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.

Data Interpretation and Comparison

Table 3: Expected FT-IR Absorption Bands for N-(3-Chloro-4-methoxyphenyl)acetamide

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3200Medium, SharpN-H stretch (Amide)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (CH₃)
1680 - 1650Strong, SharpC=O stretch (Amide I band)
1600 - 1550MediumN-H bend (Amide II band) and Aromatic C=C stretch
~1250StrongAsymmetric C-O-C stretch (Aryl ether)
~1050MediumSymmetric C-O-C stretch (Aryl ether)
850 - 750StrongC-Cl stretch

The presence of these characteristic absorption bands confirms the presence of the key functional groups in the molecule. The spectrum of a high-quality reference standard should be clean, with well-defined peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[8][9]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Instrumentation: Analyze the sample using a mass spectrometer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Data Interpretation and Comparison

The mass spectrum should show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of N-(3-Chloro-4-methoxyphenyl)acetamide (C₉H₁₀ClNO₂), which is approximately 199.64 g/mol . The isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with about one-third the intensity of the M peak, is a definitive indicator of the presence of a single chlorine atom.[10] The fragmentation pattern can also be analyzed to further confirm the structure.

Purity Assessment: A Multi-pronged Approach

Establishing the purity of a reference standard is as crucial as confirming its identity. A combination of chromatographic and thermal analysis techniques is necessary to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating HPLC method is essential, meaning it can separate the main component from its potential impurities and degradation products.[11][12][13]

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution: A gradient program should be developed to ensure the separation of all potential impurities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a standard solution of the reference standard and a sample solution at a known concentration in a suitable diluent (e.g., a mixture of acetonitrile and water).

Data Interpretation and Comparison

A high-purity reference standard will show a single major peak with a purity value typically ≥99.5%. Any impurities will appear as separate, smaller peaks. The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution inject Inject Solutions prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity integrate->calculate

Caption: A typical workflow for the HPLC purity analysis of a reference standard.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline solid. For a pure, crystalline substance, the melting endotherm will be sharp and narrow.

Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the reference standard into an aluminum pan and hermetically seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm. Purity can be estimated using the van't Hoff equation.

Data Interpretation and Comparison

A high-purity N-(3-Chloro-4-methoxyphenyl)acetamide reference standard is expected to have a sharp melting endotherm with an onset temperature close to its reported melting point. A broad melting range or the presence of multiple thermal events can indicate the presence of impurities.

Impurity Profiling: Understanding Potential Contaminants

A thorough characterization of a reference standard includes the identification and quantification of any potential impurities. These can arise from the synthetic route or from degradation.

Potential Impurities

Based on the likely synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide from 3-chloro-4-methoxyaniline and an acetylating agent, potential impurities could include:

  • Starting materials: Unreacted 3-chloro-4-methoxyaniline.

  • By-products: Di-acetylated product or other side-reaction products.

  • Degradation products: Hydrolysis of the amide bond to form 3-chloro-4-methoxyaniline.

These impurities should be monitored and controlled to ensure the quality of the reference standard.

Conclusion: The Gold Standard of Characterization

The comprehensive characterization of an N-(3-Chloro-4-methoxyphenyl)acetamide reference standard is a meticulous process that requires the application of multiple, orthogonal analytical techniques. By combining the structural elucidation power of NMR, FT-IR, and MS with the quantitative purity assessment capabilities of HPLC and DSC, a complete and reliable profile of the reference standard can be established. This multi-faceted approach ensures that the reference standard is fit for its intended purpose, providing the necessary confidence for researchers, scientists, and drug development professionals in their analytical measurements.

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A Comparative Guide to the Biological Activity of N-(3-Chloro-4-methoxyphenyl)acetamide and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Chemical Modification

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide from 3-chloro-4-methoxyaniline and an acetylating agent represents a common strategy in medicinal chemistry. The primary objectives of such a modification are often to:

  • Alter Lipophilicity: The addition of the acetyl group can change the compound's solubility and ability to cross biological membranes.

  • Modify Biological Activity: The N-acetylation of anilines is known to significantly change their interaction with biological targets, potentially enhancing a desired therapeutic effect or reducing unwanted side effects.[1][2]

  • Reduce Toxicity: The free amino group of anilines can be a source of toxicity. Acetylation can "mask" this functional group, often leading to a different and sometimes safer toxicological profile.

This guide will explore the known biological activities of the parent compounds to establish a baseline, and then discuss the likely resulting biological profile of N-(3-Chloro-4-methoxyphenyl)acetamide.

Comparative Biological Profiles

The biological activities of N-(3-Chloro-4-methoxyphenyl)acetamide and its precursors are best understood by examining them side-by-side. The following sections detail the known effects of each compound.

Acetamide: A Versatile Scaffold with Carcinogenic Concerns

Acetamide (CH₃CONH₂) is a simple amide that, on its own, is primarily used as a solvent and plasticizer.[3] Its biological activity is multifaceted:

  • General Toxicity: Acetamide exhibits low acute toxicity but can cause mild skin irritation.[3]

  • Carcinogenicity: Long-term exposure to high doses of acetamide has been shown to cause liver cancer in rats, leading to its classification as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[3][4]

  • Medicinal Chemistry Scaffold: Despite its own limited therapeutic use, the acetamide functional group is a key component in a vast array of pharmaceuticals, including analgesics, anticancer agents, and antimicrobials.[5] Derivatives of acetamide have been shown to possess anti-inflammatory, antioxidant, and enzyme-inhibiting properties.[6][7]

3-Chloro-4-methoxyaniline: A Toxicologically Significant Aniline Derivative

3-Chloro-4-methoxyaniline is a substituted aniline with a more pronounced toxicological profile than acetamide.

  • General Toxicity: It is classified as harmful if swallowed.[8][9]

  • Hematotoxicity of Chloroanilines: Chloroanilines as a class are known to be hematotoxic, causing methemoglobinemia (a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity) and hemolytic anemia.[3] Studies on chloroaniline isomers suggest that para-substituted anilines are often the most potent in inducing these effects.[3]

  • Predicted Toxicity: Computational studies on derivatives of 3-chloro-4-methoxyaniline suggest a potential for neurotoxicity and respiratory toxicity, although with a low probability of hepatotoxicity, nephrotoxicity, or cardiotoxicity.

  • Environmental Impact: Chlorinated anilines are of environmental concern due to their use in the synthesis of dyes, pesticides, and pharmaceuticals, and their potential for persistence in aquatic ecosystems.[10][11][12]

N-(3-Chloro-4-methoxyphenyl)acetamide: An Emerging Profile of Modulated Activity

The combination of the two parent structures into N-(3-Chloro-4-methoxyphenyl)acetamide is expected to yield a compound with a new and distinct biological profile. While direct comparative data is sparse, studies on this compound and its close analogs point towards potential therapeutic activities:

  • Anticancer Potential: Derivatives of N-(aryl) acetamides are a significant area of cancer research.[13][14][15] The N-(3-Chloro-4-methoxyphenyl)acetamide scaffold is found within more complex molecules that have been investigated for their anticancer properties.

  • Antimicrobial Activity: The chloroacetamide moiety is a known pharmacophore in antimicrobial drug design.[16] Studies on N-(methoxyphenyl)acetamide derivatives have demonstrated both antifungal and antibacterial properties.[17][18][19]

  • Anti-inflammatory and Analgesic Properties: Phenoxyacetamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic effects.[5] The structure of N-(3-Chloro-4-methoxyphenyl)acetamide shares features with compounds investigated for these activities.

Synthesis and Rationale: A Logical Progression

The synthesis of N-(3-Chloro-4-methoxyphenyl)acetamide from its parent compounds is a straightforward N-acetylation reaction. This process is fundamental in medicinal chemistry for modulating the biological activity of a parent amine.

cluster_parents Parent Compounds cluster_synthesis Chemical Synthesis cluster_product Final Product 3-Chloro-4-methoxyaniline 3-Chloro-4-methoxyaniline N-Acetylation N-Acetylation 3-Chloro-4-methoxyaniline->N-Acetylation Acetamide/Acetic Anhydride Acetamide/Acetic Anhydride Acetamide/Acetic Anhydride->N-Acetylation N-(3-Chloro-4-methoxyphenyl)acetamide N-(3-Chloro-4-methoxyphenyl)acetamide N-Acetylation->N-(3-Chloro-4-methoxyphenyl)acetamide

Caption: Synthetic pathway from parent compounds to N-(3-Chloro-4-methoxyphenyl)acetamide.

Comparative Data Summary

Due to the lack of direct comparative studies, the following table summarizes the known and inferred biological properties of the three compounds.

PropertyAcetamide3-Chloro-4-methoxyanilineN-(3-Chloro-4-methoxyphenyl)acetamide (Inferred/Observed in Derivatives)
Primary Known Effect Solvent, PlasticizerChemical IntermediatePotential Bioactive Compound
Toxicity Profile Low acute toxicity; possible carcinogen (liver tumors in rats)[3]Harmful if swallowed; likely hematotoxic[3][8]Expected to have a distinct and potentially lower toxicity profile than the parent aniline due to N-acetylation.
Anticipated Biological Activity Derivatives have broad activities (anticancer, antimicrobial)[5]Primarily toxicological effectsAnticancer, antimicrobial, and anti-inflammatory activities have been observed in its derivatives.[5][13][17]

Experimental Protocols for Comparative Analysis

To generate direct comparative data, a series of in vitro assays would be required. The following are detailed, standard protocols that could be employed.

Protocol for Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[20][21]

Objective: To determine the concentration of each compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[22][23][24][25][26]

Objective: To determine the MIC of each compound against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in MHB directly in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate for 18-24h C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antimicrobial assay.

Conclusion

The transformation of 3-chloro-4-methoxyaniline and acetamide into N-(3-Chloro-4-methoxyphenyl)acetamide represents a classic example of chemical modification aimed at altering biological activity. While the parent aniline carries significant toxicological warnings, particularly concerning hematotoxicity, the resulting acetamide is likely to exhibit a different and potentially more therapeutically relevant profile. The N-acetylation is a well-established method to reduce the toxicity associated with the free amino group of anilines. Furthermore, the incorporation of the acetamide moiety introduces a versatile scaffold that is prevalent in a wide range of bioactive molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties.[5][6][16]

Although direct comparative experimental data is lacking, the available evidence strongly suggests that N-(3-Chloro-4-methoxyphenyl)acetamide will have a distinct and more nuanced biological activity profile compared to its parent compounds. Future research employing the standardized protocols outlined in this guide is necessary to quantitatively define these differences and to fully elucidate the therapeutic potential of this compound.

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Safety Operating Guide

A Guide to the Safe Disposal of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the responsible management of chemical compounds from initial handling to final disposal is paramount to ensuring laboratory safety and environmental stewardship. N-(3-Chloro-4-methoxyphenyl)acetamide, a halogenated aromatic amide, requires specific protocols for its disposal due to its chemical nature. This guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to manage this compound's waste stream effectively, grounded in established safety principles and regulatory awareness.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of N-(3-Chloro-4-methoxyphenyl)acetamide is the foundation of its safe disposal. Its structure combines a chlorinated aromatic ring with an acetamide group. This classification immediately signals the need for careful handling as a halogenated organic compound.[1][2] Halogenated wastes are managed separately from other chemical wastes because their incineration requires specialized facilities capable of scrubbing acidic gases (like HCl) that are produced during combustion.[3] Furthermore, many related acetamide and chlorinated aromatic compounds are known to be irritants and may have other toxicological properties.[2][4]

Table 1: Anticipated Hazard Profile based on Structurally Related Compounds

Hazard Classification Description Rationale & Representative Compounds
Skin Irritation Causes skin irritation. Based on data for 4'-Chloroacetanilide and other N-phenyl acetamides.[5][6]
Eye Irritation Causes serious eye irritation. A common property for this class of chemicals, as seen in N-(4-methoxyphenyl)acetamide.[5][6]
Acute Oral Toxicity May be harmful if swallowed. Harmful if swallowed classifications are present for similar chlorinated amides.[7][8]

| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust should be avoided.[6][9] |

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensuring personal and environmental safety is critical.

  • Engineering Controls : All handling and waste consolidation activities should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][10] The facility should be equipped with an eyewash station and a safety shower.[10]

  • Personal Protective Equipment (PPE) : The minimum required PPE is a non-negotiable standard for preventing exposure.

    • Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[9][10]

    • Body Protection : A buttoned lab coat is mandatory. For tasks with a higher risk of splashing, consider a chemical-resistant apron.[2][10]

The Core Protocol: Waste Segregation and Containment

The cardinal rule for disposing of N-(3-Chloro-4-methoxyphenyl)acetamide is segregation . Improperly mixed waste streams can lead to dangerous chemical reactions, create more complex and expensive disposal challenges, and violate regulatory standards. It is significantly more costly to dispose of halogenated waste compared to non-halogenated waste.[11][12]

Step-by-Step Segregation Procedure:

  • Identify the Waste Stream : Determine the physical state of the waste:

    • Solid Waste : Unused or expired pure compound, contaminated spatulas, weigh boats, gloves, or absorbent materials from a spill.

    • Liquid Waste : Solutions containing the dissolved compound in an organic solvent.

  • Select the Appropriate Waste Container :

    • Use only containers made of compatible materials (e.g., polyethylene for liquids, a labeled bag or drum for solids) and in good condition with a secure, threaded cap for liquids.[3][13]

    • The container must be clearly and accurately labeled before the first drop of waste is added .[13]

  • Labeling : The label must include the words "Hazardous Waste" and a complete list of the chemical contents by their full names—do not use abbreviations or formulas.[11][13] For example: "Hazardous Waste: Halogenated Organics. Contains: N-(3-Chloro-4-methoxyphenyl)acetamide, Dichloromethane."

  • Prohibited Co-mingling : NEVER mix halogenated waste with the following:

    • Non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[1][12]

    • Strong acids or bases.[1][12]

    • Oxidizing agents (e.g., bleach, peroxides).[10][13]

    • Aqueous solutions or heavy metals.[11][12]

The following workflow diagram illustrates the critical decision-making process for waste segregation.

G cluster_state 1. Determine Physical State cluster_solvent 2. Determine Solvent Type (if liquid) cluster_containers 3. Select Correct Container start Waste Generation (Contains N-(3-Chloro-4-methoxyphenyl)acetamide) is_solid Is it solid waste? (e.g., powder, contaminated labware) start->is_solid is_halogenated Is the solvent halogenated? (e.g., DCM, Chloroform) is_solid->is_halogenated No (Liquid) solid_container Solid Halogenated Waste Container is_solid->solid_container Yes liquid_container Liquid Halogenated Waste Container is_halogenated->liquid_container Yes non_halogenated_container Liquid Non-Halogenated Waste Container is_halogenated->non_halogenated_container No (Compound is solute in non-halogenated solvent. ENTIRE MIXTURE is now HALOGENATED WASTE) non_halogenated_container->liquid_container Treat as Halogenated

Caption: Waste segregation workflow for N-(3-Chloro-4-methoxyphenyl)acetamide.

Spill and Decontamination Protocol

Accidents require immediate and correct action to mitigate exposure and environmental release.

  • For Small Spills :

    • Alert Personnel : Inform colleagues in the immediate area.

    • Containment : Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Avoid generating dust.[11][14]

    • Cleanup : Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[14] Do not use a standard vacuum cleaner.

    • Decontamination : Clean the spill area thoroughly. A final wipe-down with soap and water is recommended.

    • Disposal : All cleanup materials, including contaminated gloves and wipes, must be disposed of as halogenated hazardous waste.[2][11]

  • For Large Spills :

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures.[13]

Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste is a regulated process that must be conducted by professionals.

  • Storage : Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] Ensure secondary containment is used to prevent spills.

  • Collection : Do not accumulate more than 55 gallons of hazardous waste in your lab area.[13] Contact your institution's EHS department to schedule a waste pickup.[11] They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Documentation : Ensure all hazardous waste tags are completely and accurately filled out. This documentation is a legal requirement and is crucial for the safe handling of the waste downstream.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect the environment, and ensure your laboratory remains in full compliance with safety regulations.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Segregation Guide . Bucknell University. [Link]

  • Material Safety Data Sheet - Acetamide, PA . Cole-Parmer. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Halogenated Solvents Safety Information . Washington State University Environmental Health & Safety. [Link]

  • Hazardous Substance Fact Sheet: Acetamide . New Jersey Department of Health. [Link]

  • Safety Data Sheet: Acetamide . ScienceLab.com. [Link]

  • Chemical Label: N-(3-CHLORO-4-METHOXYPHENYL)-2-(3-METHOXYPHENOXY)ACETAMIDE . MolPort. [Link]

  • ACETAMIDE | Occupational Safety and Health Administration . OSHA. [Link]

  • Safety Data Sheet: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide . Angene Chemical. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS . U.S. Environmental Protection Agency. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency. [Link]

  • Environmental Clearance Document . F.K. Fine Chemicals. [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

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A Researcher's Guide to the Safe Handling of N-(3-Chloro-4-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling N-(3-Chloro-4-methoxyphenyl)acetamide. In the absence of a specific Safety Data Sheet (SDS) for this compound at the time of publication, this document synthesizes data from structurally similar chemicals to establish a robust framework for safe laboratory practices. Our goal is to empower you with the knowledge to manage this chemical confidently and responsibly.

Hazard Assessment: An Evidence-Based Approach

  • Skin Irritation: Many substituted acetanilides are known to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[3][5]

  • Harmful if Swallowed: Ingestion may be harmful to health.[4]

It is imperative to handle this compound with the assumption that it possesses these hazardous properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks associated with handling N-(3-Chloro-4-methoxyphenyl)acetamide. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatRecommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is advised.
Solution Preparation Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a well-ventilated area or a chemical fume hood.
Reaction Setup and Monitoring Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a chemical fume hood.
Work-up and Purification Chemical splash goggles and face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatAll procedures should be conducted in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a laboratory coatA NIOSH-approved respirator with appropriate cartridges is necessary.
Glove Selection and Use:

Experience indicates that for handling dry solids, polymers such as polychloroprene, nitrile rubber, or butyl rubber are suitable glove materials.[6] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.[7] Remember to wash your hands thoroughly after removing gloves.[8]

Procedural Guidance for Safe Handling

Adherence to standard operating procedures is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls

The primary engineering control for handling N-(3-Chloro-4-methoxyphenyl)acetamide is a properly functioning chemical fume hood.[9] All operations that may generate dust or aerosols, including weighing, transferring, and preparing solutions, should be conducted within a fume hood.[9]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure your workspace is clean and uncluttered. Designate a specific area for the work.

  • Donning PPE: Put on your laboratory coat, followed by safety glasses or goggles. Finally, don your chemical-resistant gloves.

  • Weighing: Carefully weigh the required amount of N-(3-Chloro-4-methoxyphenyl)acetamide in a fume hood to minimize inhalation of any dust particles. Use a spatula for transfers and avoid creating dust clouds.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction: Conduct all reactions within the fume hood.

  • Doffing PPE: Remove your gloves first, turning them inside out as you do. Then, remove your lab coat and eye protection. Wash your hands immediately and thoroughly.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1][2][5] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1][2][5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration.[10] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Storage and Disposal: A Complete Lifecycle Approach

Storage

Store N-(3-Chloro-4-methoxyphenyl)acetamide in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][10]

Disposal

All waste containing N-(3-Chloro-4-methoxyphenyl)acetamide should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[2][6] Do not dispose of this chemical down the drain.[8] Contaminated labware and PPE should also be disposed of as hazardous waste.

Visualizing Your Safety Workflow

To aid in the rapid selection of appropriate safety measures, the following flowchart outlines the decision-making process for handling N-(3-Chloro-4-methoxyphenyl)acetamide.

PPE_Selection_Workflow start Start: Handling N-(3-Chloro-4-methoxyphenyl)acetamide is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No weighing Weighing or Transferring Solid? is_solid->weighing Yes reaction Reaction Setup/Monitoring? is_solution->reaction Yes solution_prep Preparing Solution? weighing->solution_prep No ppe_weighing Required PPE: - Safety glasses/goggles - Nitrile gloves - Lab coat - Fume hood/Respirator weighing->ppe_weighing Yes solution_prep->reaction No ppe_solution Required PPE: - Chemical splash goggles - Nitrile gloves - Lab coat - Fume hood solution_prep->ppe_solution Yes spill Spill or Emergency? reaction->spill No ppe_reaction Required PPE: - Chemical splash goggles - Nitrile gloves - Lab coat - Fume hood reaction->ppe_reaction Yes ppe_spill Required PPE: - Goggles & Face shield - Heavy-duty gloves - Chemical-resistant apron - Respirator spill->ppe_spill Yes end End: Procedure Complete spill->end No ppe_weighing->end ppe_solution->end ppe_reaction->end ppe_spill->end

Caption: PPE Selection Workflow for N-(3-Chloro-4-methoxyphenyl)acetamide.

References

  • ACCELA CHEMBIO INC. Material Safety Data Sheet: 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide.
  • CHEMM. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. Personal Protective Equipment.
  • AK Scientific, Inc. Safety Data Sheet: N-(3-Chloro-2-methylphenyl)-2,2-difluoro-2-(4-methoxyphenoxy)acetamide.
  • Thermo Fisher Scientific. Safety Data Sheet: 3'-Chloro-4'-methoxyacetophenone.
  • Thermo Fisher Scientific. Safety Data Sheet: Acetamide, N-(4-methoxyphenyl)-.
  • Cayman Chemical. Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • Cole-Parmer.
  • California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements.
  • Thermo Fisher Scientific. Safety Data Sheet: Acetamide, N-(4-chlorophenyl)-.
  • Angene Chemical. Safety Data Sheet: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide.
  • Sigma-Aldrich.
  • Guidechem. chemical label N-(3-CHLORO-4-METHOXYPHENYL)-2-(3-METHOXYPHENOXY)ACETAMIDE.
  • Santa Cruz Biotechnology. N-(4-Methoxyphenyl)
  • Sigma-Aldrich.
  • Guidechem. n-(3-chloro-4-methoxy-phenyl)-2-cyano-acetamide.
  • Fisher Scientific. Safety Data Sheet: N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
  • Angene Chemical. Safety Data Sheet: 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide.
  • Fisher Scientific. Safety Data Sheet: N-(2-Hydroxy-4-methylphenyl)acetamide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.